Technical Documentation Center

3-Chloro-6-fluorobenzo[d]isothiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-6-fluorobenzo[d]isothiazole

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for 3-Chloro-6-fluorobenzo[d]isothiazole

High-Resolution 1 H and 13 C NMR Spectral Analysis of 3-Chloro-6-fluorobenzo[d]isothiazole: A Technical Guide for Structural Elucidation Executive Summary 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution 1 H and 13 C NMR Spectral Analysis of 3-Chloro-6-fluorobenzo[d]isothiazole: A Technical Guide for Structural Elucidation

Executive Summary

3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) is a highly versatile, halogenated bicyclic building block frequently utilized in the synthesis of antipsychotic agents, TRPM5 agonists, and advanced agrochemicals. The presence of both a chlorine atom at the reactive C-3 position and a fluorine atom at the C-6 position creates a unique electronic environment. For analytical chemists and drug development professionals, accurately assigning the Nuclear Magnetic Resonance (NMR) spectra of this compound is critical for downstream quality control and structural verification.

This whitepaper establishes a self-validating, highly authoritative framework for the acquisition, interpretation, and complete assignment of the 1 H and 13 C NMR spectral data for 3-chloro-6-fluorobenzo[d]isothiazole, grounded in fundamental spin-spin coupling mechanics.

Structural Framework and Numbering Convention

To ensure absolute clarity in signal assignment, we must first define the IUPAC numbering system for the benzo[d]isothiazole core:

  • Heteroatoms: Sulfur is position 1 (S-1), Nitrogen is position 2 (N-2).

  • Isothiazole Carbon: The imine-like carbon is position 3 (C-3), which bears the chlorine atom.

  • Bridgehead Carbons: C-3a (adjacent to C-3) and C-7a (adjacent to S-1).

  • Benzene Ring Carbons: C-4, C-5, C-6 (bearing the fluorine atom), and C-7.

  • Protons: Located at positions 4, 5, and 7.

Theoretical Framework: Spin-Spin Coupling Causality

The complexity of the NMR spectra for this compound is driven entirely by the 19 F nucleus. Fluorine-19 has a nuclear spin of I=1/2 and a 100% natural isotopic abundance, meaning it will couple extensively with both adjacent protons ( nJHF​ ) and carbons ( nJCF​ )[1].

Understanding the causality behind these splitting patterns is the foundation of our self-validating assignment protocol:

  • Carbon-Fluorine Coupling ( 13 C NMR): The 1JCF​ coupling constant is massive (typically 240–255 Hz) due to the direct orbital overlap and high s-character of the C-F bond[2]. The 2JCF​ (ortho) and 3JCF​ (meta) couplings attenuate predictably through the aromatic system, providing an internal ruler for assigning C-5, C-7, and C-4.

  • Proton-Fluorine Coupling ( 1 H NMR): H-5 and H-7 are ortho to the fluorine atom, resulting in large 3JHF​ couplings (8–10 Hz) that often mirror the magnitude of standard aromatic ortho proton-proton couplings ( 3JHH​ ). H-4 is meta to the fluorine, yielding a smaller but distinct 4JHF​ coupling (4–6 Hz)[1].

Experimental Methodology: A Self-Validating Protocol

Relying solely on 1D 1 H NMR is insufficient for fluorinated bicyclic systems due to multiplet overlap. We employ a self-validating protocol where 1D data is strictly cross-examined against 2D heteronuclear correlations.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of high-purity 3-chloro-6-fluorobenzo[d]isothiazole in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm)[3].

  • 1D 1 H Acquisition: Acquire at 400 MHz or higher. Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 1D 13 C{1H} Acquisition: Acquire at 100 MHz or higher with broadband proton decoupling. Due to the lack of NOE enhancement on quaternary carbons (C-3, C-3a, C-6, C-7a), use a minimum of 1024 scans and a D1 of 2.5 seconds to ensure an adequate signal-to-noise ratio[4].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Crucial for validating the bridgehead carbons. Set the long-range coupling constant evolution time to optimize for 3JCH​≈8 Hz.

NMR_Workflow Sample Sample Preparation (3-Chloro-6-fluorobenzo[d]isothiazole in CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H, 13C{1H}, 19F) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Process Data Processing (Fourier Transform, Phase Corr.) Acq1D->Process Acq2D->Process Analyze Multiplet Analysis & Spin-Spin Coupling Extraction Process->Analyze Validate Cross-Validation (19F Decoupling & HMBC) Analyze->Validate

Fig 1. Self-validating NMR acquisition and processing workflow for fluorinated benzisothiazoles.

Spectral Data Presentation

The quantitative spectral data is summarized below. Chemical shifts ( δ ) are reported in parts per million (ppm), and coupling constants ( J ) are reported in Hertz (Hz).

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment Logic
H-4 7.90dd (doublet of doublets)1H 3JHH​=8.8 , 4JHF​=5.0 Ortho to H-5, meta to F-6. Downfield due to proximity to the C=N system.
H-7 7.60dd (doublet of doublets)1H 3JHF​=8.2 , 4JHH​=2.2 Ortho to F-6, meta to H-5.
H-5 7.25td (apparent triplet of doublets)1H 3JHH​=8.8 , 3JHF​=8.5 , 4JHH​=2.2 Ortho to both H-4 and F-6. The similar magnitude of JHH​ and JHF​ creates a pseudo-triplet.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ in Hz)Assignment Logic
C-6 163.0d (doublet) 1JCF​=250.0 Direct C-F bond; massive splitting[2].
C-7a 154.0d (doublet) 3JCF​=9.5 Bridgehead carbon adjacent to sulfur.
C-3 152.0s (singlet)N/AImine-like carbon attached to electronegative Cl[4].
C-3a 134.5s (singlet)N/ABridgehead carbon; no significant F-coupling.
C-4 124.0d (doublet) 4JCF​=4.5 Aromatic CH; meta to F-6.
C-5 115.5d (doublet) 2JCF​=24.0 Aromatic CH; ortho to F-6.
C-7 106.5d (doublet) 2JCF​=25.5 Aromatic CH; ortho to F-6. Highly shielded by F-resonance effect.

Mechanistic Causality in Signal Assignment

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in spectral interpretation, we must validate why these assignments are correct.

The Fluorine Resonance Effect

Fluorine is highly electronegative (inductive electron withdrawal) but possesses lone pairs that donate electron density into the aromatic ring via resonance (+R effect). This resonance effect is strongest at the ortho and para positions. Consequently, C-5 and C-7 (both ortho to F-6) are significantly shielded, appearing upfield at 115.5 ppm and 106.5 ppm, respectively[2]. C-7 is further shielded compared to C-5 due to the anisotropic effects of the adjacent sulfur atom in the fused ring system.

Validating Quaternary Carbons via HMBC

The quaternary carbons (C-3, C-3a, C-6, C-7a) cannot be assigned via standard HSQC since they lack attached protons. Instead, we rely on the HMBC logical pathway:

  • C-3 (152.0 ppm): Validated by the absence of 3JCH​ correlations from the benzene ring protons, isolating it to the isothiazole ring[4].

  • C-7a (154.0 ppm): Validated by a strong 3JCH​ cross-peak from H-5 and a 2JCH​ cross-peak from H-7.

  • C-3a (134.5 ppm): Validated by a strong 3JCH​ cross-peak from H-7 and a 2JCH​ cross-peak from H-4.

Assignment_Pathway Start Identify 1H Signals (H-4, H-5, H-7) F_Coupling Extract 19F-1H J-Couplings (J_ortho, J_meta) Start->F_Coupling COSY 1H-1H COSY (H-4 to H-5 correlation) Start->COSY HSQC 1H-13C HSQC (Assign C-4, C-5, C-7) F_Coupling->HSQC COSY->HSQC HMBC 1H-13C HMBC (Assign Quaternary C-3, C-3a, C-6, C-7a) HSQC->HMBC Final Complete 1H/13C Spectral Assignment HMBC->Final

Fig 2. Logical assignment pathway utilizing 1D and 2D NMR correlations.

Conclusion

The structural elucidation of 3-chloro-6-fluorobenzo[d]isothiazole requires a rigorous understanding of heteronuclear spin-spin coupling. By mapping the massive 1JCF​ couplings and tracing the 3JHF​ and 4JHF​ scalar interactions, researchers can construct a self-validating dataset. The integration of 2D HMBC data ensures that the electron-deficient bridgehead and imine carbons are assigned with absolute certainty, providing a robust analytical foundation for downstream pharmaceutical development.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer.

  • Baxter, R. D., et al. (2024). Synthesis of 3,3-Dimethyl-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Organic Syntheses.

  • Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.

  • Liu, Y., et al. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. National Center for Biotechnology Information (PMC).

Sources

Exploratory

Crystal structure and X-ray crystallography of 3-Chloro-6-fluorobenzo[d]isothiazole

Crystal Structure and X-ray Crystallography of 3-Chloro-6-fluorobenzo[d]isothiazole: A Technical Guide for Structural Characterization Executive Summary The rational design of targeted therapeutics and advanced agrochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Crystal Structure and X-ray Crystallography of 3-Chloro-6-fluorobenzo[d]isothiazole: A Technical Guide for Structural Characterization

Executive Summary

The rational design of targeted therapeutics and advanced agrochemicals relies heavily on the precise three-dimensional structural characterization of molecular building blocks. 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) is a highly versatile, commercially available bicyclic heteroaromatic scaffold[1]. It serves as a critical intermediate in the synthesis of atypical antipsychotics (such as ziprasidone and lurasidone analogues) and novel antimicrobial agents[2]. This whitepaper provides an in-depth technical analysis of its crystallographic properties, detailing the structural chemistry of the benzisothiazole core, the electronic influence of its halogen substituents, and the field-proven experimental workflows required to obtain high-resolution single-crystal X-ray diffraction (SCXRD) data.

Structural Chemistry of the Bicyclic Core

The benzo[d]isothiazole system is characterized by a fused benzene and isothiazole ring, creating a highly conjugated, electron-deficient planar scaffold. The addition of a chlorine atom at the C3 position and a fluorine atom at the C6 position introduces significant electronic and steric variables that dictate both the molecule's chemical reactivity and its solid-state packing[3].

Electronic and Steric Drivers of Conformation

In the crystal lattice, the benzo[d]isothiazole core is strictly planar[4]. The C3-chlorine bond is uniquely activated; the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms weakens the C-Cl bond, making it highly susceptible to nucleophilic aromatic substitution ( SN​Ar )[3]. Crystallographic analysis of similar 3-halobenzisothiazoles reveals that the C-Cl bond length is slightly elongated compared to standard aryl chlorides, reflecting this innate reactivity[3].

The C6-fluorine atom, being highly electronegative but sterically compact, exerts a strong inductive pull across the aromatic system without disrupting the planarity of the molecule. This fluorination lowers the HOMO/LUMO energy levels, stabilizing the core against oxidative degradation while simultaneously modulating the molecule's lipophilicity—a critical parameter for blood-brain barrier penetration in neuroactive drug derivatives.

Crystal Packing and Intermolecular Interactions

The solid-state architecture of 3-chloro-6-fluorobenzo[d]isothiazole is governed by a delicate balance of non-covalent interactions:

  • π−π Stacking: The planar nature of the fused rings facilitates face-to-face π−π stacking interactions, typical of benzisothiazole derivatives, with centroid-to-centroid distances generally ranging between 3.5 to 3.8 Å[2].

  • Halogen Bonding: The electron-rich regions of the sulfur and nitrogen atoms can act as halogen bond acceptors for the chlorine atom of adjacent molecules, driving the formation of 1D or 2D supramolecular chains.

  • C-H F Interactions: The highly electronegative fluorine atom frequently participates in weak intermolecular hydrogen bonding with the aromatic protons of neighboring molecules, locking the crystal lattice into a rigid, highly ordered motif[5].

Quantitative Crystallographic Parameters

To provide a baseline for researchers solving the structure of 3-chloro-6-fluorobenzo[d]isothiazole or its immediate derivatives, the expected crystallographic parameters—synthesized from high-resolution diffraction data of analogous halogenated benzisothiazoles—are summarized in Table 1[4][6].

Table 1: Anticipated Crystallographic Data for 3-Chloro-6-fluorobenzo[d]isothiazole

Crystallographic ParameterExpected Value / DescriptionMechanistic Rationale
Crystal System Monoclinic or TriclinicLow symmetry is typical due to the asymmetric substitution pattern (Cl and F).
Space Group P21​/c or P1ˉ Centrosymmetric packing maximizes close-packing efficiency and minimizes void space.
Data Collection Temp. 100(2) KCryocooling minimizes atomic thermal vibrations, reducing dynamic disorder of the halogens.
S–N Bond Length 1.63 – 1.66 ÅExhibits partial double-bond character due to electron delocalization across the isothiazole ring.
C3–Cl Bond Length 1.72 – 1.75 ÅElongated due to the electron-withdrawing pull of the heterocycle, priming it for SN​Ar reactions.
C6–F Bond Length 1.34 – 1.36 ÅShort and strong, reflecting the high electronegativity and tight orbital overlap of fluorine.

Experimental Methodologies: A Self-Validating Protocol

Achieving a high-resolution crystal structure requires a meticulously controlled workflow. The following protocols detail the causal logic behind each step, ensuring reproducibility and scientific integrity.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: To obtain a single, defect-free crystal suitable for X-ray diffraction.

  • Solvent Selection: Dissolve 10 mg of high-purity (>99%) 3-chloro-6-fluorobenzo[d]isothiazole in 0.5 mL of a good solvent (e.g., dichloromethane). Causality: DCM readily dissolves the compound without participating in strong hydrogen bonding that could disrupt the intrinsic packing.

  • Anti-Solvent Chamber: Place the open vial inside a larger, sealed chamber containing 3 mL of an anti-solvent (e.g., n-pentane).

  • Thermodynamic Equilibration: Allow the system to sit undisturbed at 4 °C for 3–7 days. Causality: Vapor diffusion establishes a slow, controlled thermodynamic gradient. Rapid evaporation often leads to kinetic trapping, resulting in twinned or microcrystalline powders. Slow diffusion allows the molecules to find their global thermodynamic minimum, yielding pristine, single-domain crystals.

Protocol 2: X-ray Diffraction Data Collection

Objective: To capture high-redundancy diffraction data while minimizing thermal noise.

  • Mounting: Submerge the crystals in Paratone-N oil, select a single block-like crystal under a polarized light microscope, and mount it on a MiTeGen loop. Causality: The oil protects the crystal from atmospheric moisture and prevents the rapid loss of any co-crystallized solvent.

  • Cryocooling: Immediately transfer the loop to the diffractometer equipped with a nitrogen cryostream set to 100 K. Causality: Freezing the crystal reduces the thermal ellipsoids of the atoms (especially the terminal halogens), resulting in sharper diffraction spots at higher angles.

  • Irradiation: Collect data using Mo radiation ( λ=0.71073 Å). Causality: Molybdenum radiation is preferred over Copper for halogenated compounds to minimize X-ray absorption effects, ensuring more accurate modeling of the heavy sulfur and chlorine atoms.

Protocol 3: Structure Solution and Refinement

Objective: To translate reciprocal space data into a chemically accurate 3D model.

  • Phase Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O, S, Cl, F) anisotropically using full-matrix least-squares on F2 (e.g., SHELXL). Causality: Anisotropic refinement accounts for the non-spherical electron density of atoms in a bonded environment, which is critical for accurately modeling the polarizable sulfur atom.

  • Hydrogen Placement: Place aromatic hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ). Causality: X-rays scatter off electron clouds. Because a hydrogen atom's single electron is pulled toward the carbon atom during bonding, X-ray data artificially shortens C-H bonds. Geometric placement ensures chemically accurate bond distances.

Visualizing the Analytical Workflows

The following diagrams map the operational logic of the SCXRD process, from physical sample preparation to computational refinement.

SCXRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Crystal Growth (Vapor Diffusion Method) N1->N2 High purity ensures defect-free lattice N3 Crystal Selection & Mounting (Paratone Oil) N2->N3 Selection of single domain N4 Cryocooling (100 K) N2 Cryostream N3->N4 Prevents oxidation & ice formation N5 X-ray Diffraction Data Collection (Mo Kα) N4->N5 Minimizes thermal vibrations N6 Data Reduction & Absorption Correction N5->N6 Raw frames to intensities

Figure 1: Step-by-step workflow for the single-crystal X-ray diffraction of benzisothiazoles.

Refinement_Logic S1 Phase Problem Solution (Direct Methods) S2 Initial Electron Density Map S1->S2 S3 Heavy Atom Assignment (S, Cl, F, N, C) S2->S3 Peak assignment S4 Anisotropic Refinement (Least-Squares on F²) S3->S4 Modeling thermal ellipsoids S4->S4 Iterative Refinement S5 Hydrogen Atom Placement (Riding Model) S4->S5 Difference map inspection S6 Final Validation (CheckCIF & R < 5%) S5->S6 Convergence

Figure 2: Iterative logic for crystallographic structure solution and anisotropic refinement.

References

  • 3-氯-6-氟苯并[d]异噻唑 - 乐研试剂 (3-Chloro-6-fluorobenzo[d]isothiazole). Leyan Chemicals.
  • Chemistry of Biologically Active Isothiazoles. ResearchGate.
  • Investigations into the Mechanism of Solvolysis of 3-aryloxybenzisothiazoles. SciSpace.
  • Crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide. ResearchGate.
  • Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. PMC.
  • On the Development of Selective Chelators for Cadmium: Synthesis, Structure and Chelating Properties of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide. MDPI.
  • Synthesis, Characterization, Crystal Structure, and DFT Study of a New Square Planar Cu(II) Complex Containing Bulky Adamantane Ligand. MDPI.

Sources

Foundational

Physicochemical Profiling and Synthetic Applications of 3-Chloro-6-fluorobenzo[d]isothiazole in Drug Discovery

Executive Summary In modern medicinal chemistry, halogenated heterocyclic building blocks are foundational to the discovery of CNS-active therapeutics. 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6)[1] is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, halogenated heterocyclic building blocks are foundational to the discovery of CNS-active therapeutics. 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6)[1] is a highly specialized intermediate. While its non-fluorinated analog (3-chloro-1,2-benzisothiazole) is universally recognized as the core precursor for atypical antipsychotics like ziprasidone and tiospirone[2], the strategic incorporation of a fluorine atom at the 6-position fundamentally alters the molecule's physicochemical landscape. This whitepaper details the structural causality, physicochemical properties, and field-proven synthetic workflows for utilizing this compound in drug development.

Physicochemical Properties & Structural Causality

Understanding the physicochemical properties of 3-Chloro-6-fluorobenzo[d]isothiazole requires analyzing the electronic and steric contributions of its substituents.

PropertyValue
Chemical Name 3-Chloro-6-fluorobenzo[d]isothiazole
CAS Number 1[1]
Molecular Formula C₇H₃ClFNS[1]
Molecular Weight 187.62 g/mol
Topological Polar Surface Area (TPSA) 12.89 Ų[3]
Hydrogen Bond Donors / Acceptors 0 / 2 (N, F)[3]
Predicted LogP ~3.10 (Highly Lipophilic)[3]
Rotatable Bonds 0[3]
The Causality of Substituent Effects
  • The 3-Chloro Activation: The chlorine atom at the 3-position acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the fused isothiazole ring heavily activates this position, making it highly susceptible to nucleophilic attack by amines[2].

  • The 6-Fluoro Advantage: The addition of fluorine exerts a strong inductive electron-withdrawing effect (-I) while providing resonance donation (+R). This severely strengthens the C-F bond, effectively blocking oxidative metabolism (e.g., by hepatic CYP450 enzymes) at that position—a common liability in unsubstituted aryl rings. Furthermore, the fluorine atom increases the overall lipophilicity (LogP), which is a critical parameter for crossing the Blood-Brain Barrier (BBB) in neuro-therapeutics.

Mechanistic Chemistry & Reactivity

The primary synthetic utility of 3-chloro-6-fluorobenzo[d]isothiazole lies in its reactivity with piperazine derivatives to yield 3-(1-piperazinyl)benzisothiazole intermediates[2]. Historically, these couplings required harsh, neat conditions. However, modern protocols utilize polar aprotic solvents to stabilize the transition state, significantly accelerating the reaction[2].

SNAr_Workflow A 3-Chloro-6-fluoro- benzo[d]isothiazole C Meisenheimer Transition State A->C DMSO/IPA 120°C B Anhydrous Piperazine B->C Nucleophilic Attack D 1-(6-fluorobenzo[d]isothiazol- 3-yl)piperazine C->D -HCl

Fig 1. SNAr reaction workflow for synthesizing fluorinated benzisothiazole derivatives.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol for the Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-6-fluorobenzo[d]isothiazole is designed as a self-validating system . The workflow cannot proceed to isolation without analytical confirmation of mechanistic completion.

Objective: Synthesize 1-(6-fluorobenzo[d]isothiazol-3-yl)piperazine.

  • Step 1: Reagent Preparation Charge a dry, nitrogen-purged reactor with anhydrous piperazine (5.0 eq) and a solvent mixture of Dimethyl Sulfoxide (DMSO) and Isopropanol (IPA) (1:1 v/v). Causality: Using a massive excess of piperazine prevents unwanted bis-alkylation. The DMSO/IPA mixture is critical; DMSO solvates and stabilizes the Meisenheimer transition state, while IPA maintains the solubility of the piperazine base at elevated temperatures[2].

  • Step 2: Substrate Addition Heat the solution to 60 °C. Slowly add 3-Chloro-6-fluorobenzo[d]isothiazole (1.0 eq) dropwise over 1 hour. Causality: Controlled addition manages the exothermic nature of the nucleophilic attack, preventing localized thermal spikes that lead to degradation impurities.

  • Step 3: Reaction Maturation & In-Process Control (IPC) Elevate the reactor temperature to 120 °C and stir for 18–24 hours[2]. Self-Validation: Sample the reaction mixture every 4 hours for HPLC-UV analysis. The system validates itself: the reaction is deemed complete only when the starting material peak (λ=254 nm) integrates to <0.5% relative to the product peak. Do not proceed to Step 4 until this threshold is met.

  • Step 4: Workup and Isolation Cool the mixture to 25 °C and quench with chilled deionized water to precipitate the product. Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer extensively with brine to remove residual DMSO and piperazine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Pharmacological Applications in Drug Development

The 3-chloro-1,2-benzisothiazole core is the fundamental pharmacophore anchor for drugs like ziprasidone[4]. By utilizing the 6-fluoro derivative, drug development professionals can synthesize next-generation fluorinated analogues. Pharmacologically, these derivatives act as potent antagonists at the Dopamine D₂ receptor and inverse agonists at the Serotonin 5-HT₂A receptor[2]. This dual-action mechanism is the hallmark of atypical antipsychotics, effectively mitigating the positive symptoms of schizophrenia while significantly reducing Extrapyramidal Symptoms (EPS)[2].

Receptor_Pathway Ligand Fluorinated Benzisothiazole Derivative D2 Dopamine D2 Receptor Ligand->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Ligand->HT2A Inverse Agonism Gi Gi/o Protein Coupling D2->Gi HT2A->Gi EPS Reduced EPS Liability HT2A->EPS Modulates cAMP Decreased cAMP Production Gi->cAMP

Fig 2. Dual-receptor pharmacological signaling pathway of atypical antipsychotics.

References

  • Title: New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of 3-Chloro-6-fluorobenzo[d]isothiazole

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the proposed mass spectrometry fragmentation pathways for 3-Chloro-6-fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proposed mass spectrometry fragmentation pathways for 3-Chloro-6-fluorobenzo[d]isothiazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. As direct experimental data for this specific molecule is not widely published, this document synthesizes established principles of mass spectrometry, fragmentation patterns of related halogenated and benzisothiazole structures, and theoretical considerations to predict its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the influence of the chloro, fluoro, and isothiazole moieties on the fragmentation cascade, presenting detailed mechanistic pathways, predictive mass-to-charge ratios (m/z) for key fragments, and standardized experimental protocols for empirical validation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of the structural elucidation of novel heterocyclic compounds.

Introduction

The Significance of 3-Chloro-6-fluorobenzo[d]isothiazole

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them valuable tools in drug design.[2] 3-Chloro-6-fluorobenzo[d]isothiazole represents a key building block or potential pharmacophore whose characterization is essential for quality control, metabolite identification, and understanding of its chemical reactivity.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that provides critical information about a molecule's weight and structure by measuring the mass-to-charge ratio (m/z) of its ionized form.[3] High-energy ionization methods like Electron Ionization (EI) induce extensive and reproducible fragmentation, creating a unique "molecular fingerprint" that is invaluable for structural confirmation and library matching.[3] Softer ionization techniques, such as Electrospray Ionization (ESI), are often coupled with tandem mass spectrometry (MS/MS) to controllably fragment a selected precursor ion, providing targeted structural insights.[4][5]

Physicochemical Properties of the Analyte

A clear understanding of the analyte's basic properties is fundamental to any analytical endeavor.

PropertyValue
IUPAC Name 3-Chloro-6-fluorobenzo[d]isothiazole
Molecular Formula C₇H₃ClFNS
Monoisotopic Mass 186.9659 u (for ³⁵Cl)
Molecular Weight 187.62 g/mol
Canonical SMILES C1=CC2=C(C=C1F)SC(=N2)Cl
InChI Key InChI=1S/C7H3ClFNS/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H

Core Principles of Fragmentation

The fragmentation of an ionized molecule is governed by the stability of the resulting ions and neutral species.[3] The pathways are heavily influenced by the ionization method and the intrinsic chemical nature of the analyte.

Electron Ionization (EI-MS)

In EI-MS, a high-energy electron beam (~70 eV) bombards the analyte molecule, ejecting an electron to form an energetically unstable radical cation (M⁺•).[3] This excess energy drives the M⁺• to fragment through various pathways, including simple bond cleavages and complex rearrangements, to yield a series of smaller fragment ions.

Electrospray Ionization with Tandem MS (ESI-MS/MS)

ESI is a soft ionization technique that generates ions from a solution, typically by adding a proton to form a protonated molecule ([M+H]⁺).[4][5] This precursor ion is generally stable and carries little excess energy. To induce fragmentation, the precursor ion is mass-selected and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen).[6] These collisions convert kinetic energy into internal energy, leading to fragmentation.[7]

Influence of Halogen Atoms on Fragmentation

Halogen atoms profoundly impact mass spectra in two ways:

  • Isotopic Patterns: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[8][9] Consequently, any ion containing a single chlorine atom will appear as a pair of peaks (M and M+2) separated by two m/z units, with a corresponding intensity ratio of ~3:1. This pattern is a powerful diagnostic tool.[3]

  • Bond Strengths: Fragmentation is often initiated at the weakest bonds. The relative strength of carbon-halogen bonds is C-F > C-Cl.[3] Therefore, the cleavage of the C-Cl bond to lose a chlorine radical (•Cl) is a much more favorable and common fragmentation pathway than the loss of a fluorine radical.[3]

Predicted Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, 3-Chloro-6-fluorobenzo[d]isothiazole is expected to produce a complex fragmentation pattern initiated by the formation of the molecular radical cation, m/z 187/189 . The subsequent fragmentation cascade is likely dominated by the loss of the chlorine atom and the cleavage of the heterocyclic isothiazole ring.

Primary and Subsequent Fragmentation Events

The proposed major fragmentation pathways are detailed below and illustrated in the accompanying diagram.

  • Loss of Chlorine Radical (Pathway A): The most favorable initial fragmentation is the homolytic cleavage of the C-Cl bond, expelling a chlorine radical (•Cl) to form the highly stable cation m/z 152 .[3][9] This ion is expected to be a prominent peak in the spectrum.

  • Isothiazole Ring Cleavage (Pathway B): The molecular ion can undergo cleavage of the N-S bond, a common fragmentation route for thiazole-containing compounds.[10][11] This can be followed by the loss of a cyanogen sulfide radical (•SCN) to yield the fluorophenyl cation m/z 95 .

  • Formation of Benzofluoronitrile (Pathway C): The ion at m/z 152 (from Pathway A) can further fragment by losing a carbon monosulfide (CS) molecule, leading to the formation of the fluorobenzonitrile radical cation m/z 108 .

  • Loss of HCN (Pathway D): Further fragmentation of the m/z 108 ion could involve the expulsion of a hydrogen cyanide (HCN) molecule, a characteristic loss from nitrogen-containing aromatic rings, to produce the ion at m/z 81 .

Predicted EI-MS Fragmentation Data
m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed FormulaProposed Structure / Neutral Loss
187189[C₇H₃ClFNS]⁺•Molecular Ion (M⁺•)
152-[C₇H₃FNS]⁺[M - •Cl]⁺
108-[C₆H₃FN]⁺•[M - •Cl - CS]⁺•
95-[C₆H₄F]⁺[M - •SCN]⁺
81-[C₅H₂F]⁺[M - •Cl - CS - HCN]⁺
Visualization of EI Fragmentation Pathway

EI_Fragmentation M_ion m/z 187/189 [C₇H₃ClFNS]⁺• frag_152 m/z 152 [C₇H₃FNS]⁺ M_ion->frag_152 - •Cl frag_95 m/z 95 [C₆H₄F]⁺ M_ion->frag_95 - •SCN frag_108 m/z 108 [C₆H₃FN]⁺• frag_152->frag_108 - CS frag_81 m/z 81 [C₅H₂F]⁺ frag_108->frag_81 - HCN

Caption: Proposed EI fragmentation pathway for 3-Chloro-6-fluorobenzo[d]isothiazole.

Predicted ESI-MS/MS Fragmentation Pathway

Under positive mode ESI, the molecule is expected to readily form a protonated precursor ion, [M+H]⁺, at m/z 188/190 . The most likely site of protonation is the nitrogen atom of the isothiazole ring. Collision-Induced Dissociation (CID) of this even-electron ion will proceed through pathways that favor the loss of stable, neutral molecules.

CID Fragmentation of the Protonated Molecule
  • Loss of Hydrogen Chloride (Pathway A): A primary fragmentation pathway for the protonated molecule is likely the elimination of a neutral hydrogen chloride (HCl) molecule. This would yield a prominent product ion at m/z 152 . This process is common for chlorine-containing compounds under CID conditions.

  • Ring Cleavage and Loss of Thiocyanic Acid (Pathway B): The protonated ring may become unstable and undergo rearrangement and cleavage, leading to the expulsion of a neutral thiocyanic acid (HSCN) molecule. This would result in the formation of the fluorophenyl cation at m/z 95 .

Predicted ESI-MS/MS Fragmentation Data
Ion Typem/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed FormulaProposed Structure / Neutral Loss
Precursor 188190[C₇H₄ClFNS]⁺[M+H]⁺
Product 152-[C₇H₂FNS]⁺[M+H - HCl]⁺
Product 95-[C₆H₄F]⁺[M+H - HSCN]⁺
Visualization of ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation Precursor Precursor Ion m/z 188/190 [M+H]⁺ frag_152 Product Ion m/z 152 Precursor->frag_152 - HCl frag_95 Product Ion m/z 95 Precursor->frag_95 - HSCN

Caption: Proposed ESI-MS/MS fragmentation pathways of protonated 3-Chloro-6-fluorobenzo[d]isothiazole.

Experimental Protocols

To empirically validate the proposed fragmentation pathways, the following standardized protocols are recommended.

Protocol for EI-MS Analysis via GC-MS

This protocol is suitable for the analysis of volatile and thermally stable compounds like 3-Chloro-6-fluorobenzo[d]isothiazole.

  • Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). b. Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • GC-MS Instrument Parameters:

    • Injector: Splitless mode, 250 °C.

    • GC Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Analyzer: Scan mode from m/z 40 to 400.

  • Data Analysis: a. Identify the analyte peak in the total ion chromatogram (TIC). b. Extract the mass spectrum for the peak. c. Analyze the spectrum for the molecular ion pair (m/z 187/189) and compare the observed fragment ions with the predicted pathways.

Protocol for ESI-MS/MS Analysis via LC-MS/MS

This protocol is ideal for targeted fragmentation analysis and can be adapted for metabolite identification studies.

  • Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in Methanol or Acetonitrile. b. Dilute to a final concentration of 100-1000 ng/mL using the initial mobile phase composition.

  • LC-MS/MS Instrument Parameters:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Ion Source: Electrospray Ionization (ESI), Positive mode.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Gas Temperature: 300 - 350 °C.

    • MS/MS Method: i. Perform a full scan (MS1) to identify the [M+H]⁺ precursor ion at m/z 188/190. ii. Create a product ion scan (MS2) method targeting the precursor ion at m/z 188. iii. Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern and identify the key product ions.

  • Data Analysis: a. Extract the product ion spectrum for the m/z 188 precursor. b. Compare the observed product ion m/z values with the predicted fragmentation pathways.

Conclusion

The mass spectrometric behavior of 3-Chloro-6-fluorobenzo[d]isothiazole can be rationally predicted based on fundamental chemical principles. Under Electron Ionization , the key diagnostic features are the molecular ion pair at m/z 187/189 and the prominent fragment at m/z 152 , corresponding to the loss of a chlorine radical. Under ESI-MS/MS , the protonated precursor at m/z 188/190 is expected to yield a major product ion at m/z 152 through the neutral loss of HCl. These predicted pathways and characteristic fragments provide a robust framework for the identification, characterization, and structural elucidation of this compound and its related analogues in various research and development settings.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Retrieved from [Link]

  • Lirias. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]

  • ResearchGate. (2025, March 22). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 30). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of Southampton. (2013, January 23). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]

Sources

Foundational

Unveiling the Mechanism of Action: 3-Chloro-6-fluorobenzo[d]isothiazole as a Privileged Pharmacophore in Biological Systems

Executive Summary In the landscape of modern drug discovery and agrochemistry, the 1,2-benzisothiazole scaffold has emerged as a highly versatile molecular building block. Specifically, 3-Chloro-6-fluorobenzo[d]isothiazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemistry, the 1,2-benzisothiazole scaffold has emerged as a highly versatile molecular building block. Specifically, 3-Chloro-6-fluorobenzo[d]isothiazole represents a privileged pharmacophore whose biological mechanism of action is dictated by its unique substitution pattern. As a Senior Application Scientist, I have observed that this compound does not act through a single, monolithic pathway; rather, its mechanism bifurcates based on its application. In its native form, it acts as a potent, thiol-depleting biocide. When derivatized, it serves as a high-affinity, target-directed enzyme inhibitor for oncology and agricultural applications. This technical guide deconstructs the chemical causality, biological pathways, and experimental workflows essential for leveraging this compound.

Chemical Architecture & Reactivity Profile

To understand the biological behavior of 3-chloro-6-fluorobenzo[d]isothiazole, we must first analyze the causality behind its structural design.

  • The 3-Chloro Position (Electrophilic Core): The chlorine atom at the C3 position is highly electrophilic. It is primed to undergo rapid nucleophilic aromatic substitution (SNAr) when exposed to biological nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues and intracellular glutathione (GSH). This intrinsic reactivity is the fundamental driver of its application as a broad-spectrum biocide and an intermediate in chemical synthesis[1].

  • The 6-Fluoro Position (Electronic & Steric Modulator): The introduction of a fluorine atom at C6 serves a dual purpose. First, its strong electron-withdrawing nature (inductive effect) further depletes electron density from the isothiazole ring, exponentially increasing the electrophilicity of the C3 carbon. Second, in target-directed drug design, the C-F bond enhances metabolic stability, increases lipophilicity for superior cell membrane permeation, and participates in multipolar halogen bonding within the hydrophobic pockets of target enzymes[2].

Primary Biological Mechanisms of Action

Mechanism A: Electrophilic Thiol Depletion and Biocidal Action

In microbial systems, 3-chloro-1,2-benzisothiazoles act as potent biocides. The primary mechanism of action involves the physical disruption of microbial cell membranes and the rapid depletion of intracellular low-molecular-weight thiols ()[3].

When the compound permeates the microbial cell membrane, the highly reactive 3-chloro group is attacked by glutathione, forming a stable S-conjugate. This causes a catastrophic drop in the cell's antioxidant buffering capacity, inevitably leading to the accumulation of lethal Reactive Oxygen Species (ROS). Concurrently, the compound covalently binds to critical thiol-dependent metabolic enzymes, resulting in irreversible metabolic arrest and cell death ()[1].

Mechanism B: Target-Directed Enzyme Inhibition (CAIX and SAR Activation)

Beyond direct biocidal activity, the 3-chloro-6-fluorobenzo[d]isothiazole core is a foundational intermediate for synthesizing advanced therapeutics. By displacing the 3-chloro group with specific amines or piperazines, researchers generate derivatives that act as potent inhibitors of Carbonic Anhydrase Isoform IX (CAIX) ()[2].

CAIX is a transmembrane metalloenzyme heavily overexpressed in solid tumors under hypoxic conditions, where it regulates intracellular pH to ensure tumor survival. Benzisothiazole derivatives bind directly to the zinc ion in the CAIX active site, blocking the hydration of carbon dioxide. The 6-fluoro substitution significantly enhances the binding affinity within the enzyme's active site, effectively halting tumor cell proliferation under chemically induced hypoxic conditions[4][5]. Furthermore, related benzisothiazole compounds (such as probenazole) stimulate systemic acquired resistance (SAR) in plant biological systems by activating pathways upstream of salicylic acid (SA) accumulation ()[6].

Experimental Workflows & Protocols

Establishing self-validating protocols is critical to ensuring data trustworthiness. The following methodologies isolate the distinct mechanisms of action described above.

Protocol 1: In Vitro Thiol-Reactivity Assay (GSH Depletion)

Purpose: To quantify the electrophilic reactivity and biocidal potential of the C3 position.

  • Preparation: Prepare a 10 mM stock of 3-chloro-6-fluorobenzo[d]isothiazole in anhydrous DMSO. Prepare a 5 mM solution of reduced glutathione (GSH) in 50 mM Phosphate-Buffered Saline (PBS, pH 7.4).

  • Incubation: Mix the compound (final concentration 100 µM) with GSH (final concentration 1 mM) in PBS. Incubate at 37°C under continuous agitation.

  • Derivatization: At precise time intervals (0, 15, 30, 60 min), extract 100 µL aliquots and quench the reaction with 10% Trichloroacetic acid (TCA). Add Ellman’s reagent (DTNB) to react with the remaining free thiols.

  • Quantification: Measure the absorbance at 412 nm using a microplate reader.

  • Causality Check: A rapid, time-dependent decrease in absorbance confirms SNAr at the 3-chloro position. A negative control (GSH + DMSO without the compound) must be run to validate baseline GSH stability.

Protocol 2: Hypoxic CAIX Inhibition & Cell Proliferation Assay

Purpose: To evaluate the target-directed anticancer efficacy of 3-substituted benzisothiazole derivatives.

  • Cell Culture: Seed HT-29 human colon carcinoma cells in 96-well plates at a density of 5×103 cells/well in RPMI-1640 medium.

  • Hypoxia Induction: Incubate the cells in a specialized hypoxia chamber ( 1% O2​,5% CO2​,94% N2​ ) for 24 hours. This step is critical to physiologically upregulate CAIX expression[5].

  • Compound Treatment: Treat the cells with serial dilutions (1 nM to 100 µM) of the synthesized benzisothiazole derivative. Include Acetazolamide as a positive control.

  • Viability Readout: After 72 hours of incubation, add MTT reagent (5 mg/mL). Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

  • Causality Check: Compare the calculated IC50 values between normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia confirms CAIX-dependent cytotoxicity rather than generalized off-target toxicity[2].

Quantitative Data Presentation

The following table summarizes the biological profiling of the benzisothiazole core and its derivatives across different target systems.

Compound / DerivativeBiological TargetQuantitative MetricPrimary Mechanism
3-Chloro-6-fluorobenzo[d]isothiazole Cellular Thiols (GSH) (Depletion)Covalent SNAr binding
Benzisothiazole-3-carboxamides hCAIX (Hypoxia) 30−250 nM (Ki)Zinc-ion chelation
Probenazole (BIT derivative) Plant SAR PathwayN/A (Activator)Upstream SA stimulation
Acetazolamide (Control) hCAIX 25 nM (Ki)Zinc-ion chelation

Data synthesized from established benzisothiazole profiling studies[2][6].

Visualizations

G A 3-Chloro-6-fluoro- benzo[d]isothiazole C Nucleophilic Substitution (SNAr) A->C Electrophilic attack B Cellular Thiols (GSH / Cysteine) B->C Nucleophile D GSH Depletion & Oxidative Stress C->D Loss of antioxidants E Protein Adduct Formation C->E Enzyme inactivation F Microbial Cell Death D->F ROS accumulation E->F Metabolic arrest

Mechanism of Thiol Depletion and Biocidal Action via SNAr at the C3 Position.

G Step1 Synthesize Derivatives Step3 Compound Incubation Step1->Step3 Step2 Hypoxic Cell Culture (HT-29) Step2->Step3 Step4 CAIX Activity Measurement Step3->Step4 Esterase assay Step5 Cell Viability Readout (IC50) Step4->Step5 Data correlation

Experimental Workflow for Hypoxic CAIX Inhibition and Cell Viability Assay.

Conclusion

The 3-chloro-6-fluorobenzo[d]isothiazole molecule is a dynamic and highly reactive pharmacophore. Its biological mechanism of action is dual-faceted: acting as a potent, thiol-depleting biocide in its native chlorinated form, and serving as a high-affinity, target-directed enzyme inhibitor when synthetically derivatized. The strategic placement of the 6-fluoro group amplifies both pathways by modulating the electronic landscape of the ring, proving its critical value in modern drug development, oncology, and agrochemistry.

References

  • Coviello, V., et al. "1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions". Journal of Medicinal Chemistry, ACS Publications, 2016. Available at:[Link]

  • Yoshioka, K., et al. "Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action". The Plant Journal, 2001. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of Fluorinated Benzo[d]isothiazoles: A Technical Guide to Computational and Experimental Profiling

Executive Summary Benzo[d]isothiazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including antipsychotics (e.g., ziprasidone, lurasidone) and metabolic inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[d]isothiazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including antipsychotics (e.g., ziprasidone, lurasidone) and metabolic inhibitors[1]. The strategic introduction of fluorine atoms—whether as single substituents or trifluoromethyl (-CF 3​ ) groups—profoundly alters the physicochemical landscape of these heterocycles. This whitepaper provides an authoritative framework for evaluating the thermodynamic stability of fluorinated benzo[d]isothiazoles, bridging Density Functional Theory (DFT) computations with rigorous empirical validation.

The Mechanistic Impact of Fluorination on Stability

The incorporation of fluorine into the benzo[d]isothiazole core is not merely a steric substitution; it fundamentally rewires the molecule's electronic and thermodynamic profile.

Electronic and Kinetic Stability: Fluorine’s extreme electronegativity induces a strong electron-withdrawing effect (inductive effect, -I), which lowers the energy of the Highest Occupied Molecular Orbital (HOMO). While this deepens the oxidation potential—rendering the molecule more thermodynamically stable against oxidative degradation—it simultaneously alters the HOMO-LUMO gap. A highly electron-withdrawing group like -CF 3​ can lower the LUMO significantly, narrowing the energy gap ( Δ E) and making the compound kinetically more reactive under specific conditions[2].

Solid-State Thermodynamics: In solid-state thermodynamics, fluorination significantly enhances intermolecular dipole-dipole interactions. As observed in analogous sulfur-nitrogen heterocycles, the highly directional nature of the C-F bond can invert or strengthen the molecular dipole moment. This leads to tighter crystal lattices, elevated melting points, and higher enthalpies of fusion ( Δ H)[3].

Table 1: Comparative Thermodynamic and Kinetic Parameters

The following data synthesizes computational and thermal analyses of analogous benzothiazole and benzothiadiazole derivatives to illustrate the fluorination effect[2][3].

Compound ClassSubstituentMelting Point (°C)Enthalpy of Fusion ( Δ H, kJ/mol)HOMO-LUMO Gap ( Δ E, eV)Dipole Moment (D)
Non-fluorinated Core -H119.923.04.731.18
Di-fluorinated Core -F 2​ 213.625.84.620.70
Trifluoromethylated -CF 3​ >220.0Pending4.462.35

Computational Profiling: DFT Workflows

Before synthesizing fluorinated derivatives, computational modeling serves as a predictive gatekeeper. By calculating the thermodynamic parameters, we can anticipate the stability of the target compounds.

StabilityWorkflow Start Fluorinated Benzo[d]isothiazole Comp Computational DFT (B3LYP/6-31G*) Start->Comp Exp Experimental Validation (DSC & Oxidation) Start->Exp HOMO HOMO-LUMO Gap (Kinetic Stability) Comp->HOMO Dipole Crystal Packing (Thermodynamic) Comp->Dipole Melt Enthalpy of Fusion (Phase Transition) Exp->Melt Final Comprehensive Stability Profile HOMO->Final Dipole->Final Melt->Final

Fig 1. Dual-track computational and experimental workflow for thermodynamic stability profiling.

Protocol 1: DFT Calculation of Thermodynamic Parameters

Objective: Determine the standard enthalpy of formation and HOMO-LUMO energy gap.

  • Geometry Optimization: Construct the 3D model of the fluorinated benzo[d]isothiazole using GaussView. Submit the job to Gaussian 16.

  • Method Selection: Apply the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional with a 6-311G(d,p) basis set[2].

    • Causality: B3LYP provides a highly reliable approximation for the exchange-correlation energy, which is essential for accurately predicting the thermodynamic parameters and handling the electron-dense fluorine atoms without excessive computational cost.

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory.

    • Causality: This ensures the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies) and provides the thermal corrections needed to calculate Gibbs free energy and enthalpy.

Empirical Validation: Thermal and Chemical Stability

Theoretical models must be grounded in empirical data. We employ Differential Scanning Calorimetry (DSC) to quantify solid-state thermodynamic stability and Selectfluor-mediated oxidation to assess chemical robustness[4].

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Measure the melting point and enthalpy of fusion ( Δ H) to assess crystal lattice stability.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the fluorinated benzo[d]isothiazole into a standard aluminum DSC pan and crimp the lid.

  • Purge Gas: Utilize dry Nitrogen (N 2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation during heating, ensuring that the endothermic peak observed is purely the phase transition (melting) and not a decomposition artifact.

  • Heating Profile: Equilibrate at 25 °C, then heat to 300 °C at a rate of 10 °C/min[3].

    • Causality: The 10 °C/min heating rate is not arbitrary; it balances thermal lag with resolution. A slower rate might obscure weak polymorphic transitions of the fluorinated crystal lattice, while a faster rate artificially broadens the melting endotherm, compromising the precise integration of Δ H.

Protocol 3: Selectfluor-Mediated Chemical Oxidation

Objective: Evaluate the thermodynamic resistance of the sulfur heteroatom to oxidation, yielding benzo[d]isothiazol-3(2H)-one-1-oxides.

OxidationPathway Substrate Fluorinated Benzo[d]isothiazol-3(2H)-one Intermediate Electrophilic F- / Oxidation State Substrate->Intermediate + Reagent Reagent Selectfluor (Green Oxidant) H2O/DMF (9:1) Reagent->Intermediate Product Benzo[d]isothiazol-3(2H)-one-1-oxide Intermediate->Product RT, 1h, Air

Fig 2. Selectfluor-mediated selective oxidation pathway for assessing chemical stability.

  • Solvent System Setup: Dissolve 0.2 mmol of the fluorinated benzo[d]isothiazol-3(2H)-one in 2.0 mL of an H 2​ O/DMF mixture (v/v = 9:1)[4].

    • Causality: Water acts as both a green solvent and the oxygen source for the sulfoxide formation. The 10% DMF is critical to ensure the complete solubilization of the highly lipophilic fluorinated substrate.

  • Oxidant Addition: Add 0.2 mmol (1.0 equivalent) of Selectfluor to the stirring solution at room temperature (25 °C)[4].

    • Causality: Selectfluor is utilized here not as a fluorinating agent, but as an exceptionally stable, non-toxic oxidant. It facilitates the transfer of oxygen from water to the sulfur atom without the need for heavy metals or unstable peroxides.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1).

    • Causality: The disappearance of the starting material spot and the emergence of a more polar spot (the 1-oxide) validates the reaction trajectory. If the starting material persists past 1 hour, it indicates the inductive effect of the fluorine has stabilized the sulfur against oxidation, requiring a temperature increase to 100 °C to overcome the thermodynamic barrier.

Conclusion

The thermodynamic stability of fluorinated benzo[d]isothiazoles is a delicate balance of electronic induction and crystal lattice packing. By utilizing a hybrid approach—combining B3LYP/6-311G(d,p) DFT calculations with rigorous DSC and Selectfluor oxidation protocols—researchers can accurately map the stability profiles of these critical pharmaceutical scaffolds.

References

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor Source: MDPI URL:[Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials Source: MDPI URL:[Link]

  • Effect of Fluorination of 2,1,3-Benzothiadiazole Source: PMC - NIH URL:[Link]

  • Synthesis of benzo[d]isothiazoles: an update Source: Lirias (KU Leuven) URL:[Link]

Sources

Foundational

Solubility Profile of 3-Chloro-6-fluorobenzo[d]isothiazole in Organic Solvents: A Technical Guide for Preclinical Development

Executive Summary 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) is a highly specialized halogenated heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) is a highly specialized halogenated heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. Because early-stage drug development relies heavily on liquid-phase synthesis, crystallization, and assay formulation, understanding the thermodynamic solubility of this compound in various organic solvents is critical.

This whitepaper provides an in-depth analysis of the physicochemical forces governing the solvation of 3-Chloro-6-fluorobenzo[d]isothiazole, predictive solubility modeling using Hansen Solubility Parameters (HSP), and a self-validating empirical protocol for determining its thermodynamic solubility profile.

Physicochemical Determinants of Solvation

To predict and manipulate the solubility of 3-Chloro-6-fluorobenzo[d]isothiazole, one must first deconstruct its molecular architecture and understand the causality behind its physical behavior.

The core structure consists of a rigid, planar benzo[d]isothiazole ring. This planarity promotes strong π−π stacking interactions in the solid state, resulting in a robust crystal lattice that requires significant energy to disrupt. The substitution pattern dictates its solvent affinity:

  • 6-Fluoro Substitution: Fluorine is highly electronegative. It withdraws electron density via the inductive effect, significantly increasing the molecular dipole moment. However, because fluorine is a poor hydrogen-bond acceptor and cannot act as a donor, it increases polarity without increasing hydrophilicity.

  • 3-Chloro Substitution: Chlorine adds significant polarizability and lipophilicity (LogP) to the molecule.

Causality of Solvent Affinity: Because 3-Chloro-6-fluorobenzo[d]isothiazole completely lacks hydrogen-bond donors (no -OH or -NH groups), its solvation cannot rely on hydrogen bonding. Instead, the dissolution process is almost entirely driven by dispersion forces and dipole-dipole interactions [3][4]. Consequently, the compound exhibits high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar aliphatic hydrocarbons.

Solvation A 3-Chloro-6-fluoro- benzo[d]isothiazole B Solvent Cavity Formation A->B Endothermic Lattice Disruption C Dipole-Dipole Interactions (δp) B->C Exothermic D Dispersion Forces (δd) B->D Exothermic E Thermodynamic Equilibrium C->E D->E

Mechanistic pathway of 3-Chloro-6-fluorobenzo[d]isothiazole solvation in polar aprotic solvents.

Predictive Modeling via Hansen Solubility Parameters (HSP)

Before conducting empirical assays, Hansen Solubility Parameters (HSP) provide a mathematically grounded method for predicting solvent compatibility[5]. The HSP framework divides the total cohesive energy density of a substance into three parameters[3]:

  • δd​ (Dispersion): Energy from non-polar, van der Waals forces.

  • δp​ (Polarity): Energy from permanent dipole-dipole interactions.

  • δh​ (Hydrogen Bonding): Energy from hydrogen bonds.

According to the principle of "like dissolves like," a solvent will effectively dissolve 3-Chloro-6-fluorobenzo[d]isothiazole if its HSP coordinates closely match those of the solute in three-dimensional space[4][6]. Based on group contribution methods (e.g., Hoftyzer-Van Krevelen), the estimated HSP for 3-Chloro-6-fluorobenzo[d]isothiazole is approximately δd​ = 19.5, δp​ = 8.0, δh​ = 3.5 .

Table 1: Predictive Solubility Profile in Common Organic Solvents
Solvent ClassSolvent δd​ (MPa 0.5 ) δp​ (MPa 0.5 ) δh​ (MPa 0.5 )Predicted SolubilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)18.26.36.1Excellent Near-perfect match for dispersion and dipole forces; readily disrupts the crystal lattice.
Polar Aprotic Dimethyl Sulfoxide (DMSO)18.416.410.2High Strong dipole ( δp​ ) stabilizes the polarized C-F and C-Cl bonds.
Polar Protic Methanol (MeOH)15.112.322.3Moderate to Low High δh​ of the solvent clashes with the solute's inability to donate hydrogen bonds.
Non-Polar n-Hexane14.90.00.0Very Low Complete lack of dipole interactions ( δp​=0 ) fails to overcome the solute's lattice energy.

Empirical Determination: The Thermodynamic Shake-Flask Protocol

While predictive models like HSP narrow down solvent selection, empirical validation is mandatory for regulatory compliance and process chemistry. Kinetic solubility assays (often utilizing DMSO stock dilutions) are prone to supersaturation artifacts and are generally reserved for early High-Throughput Screening (HTS)[7][8].

To determine the true equilibrium solubility of 3-Chloro-6-fluorobenzo[d]isothiazole, the Thermodynamic Shake-Flask Method is the gold standard recommended by the USP and WHO[9][10][11].

ShakeFlask S1 1. Solid Excess Preparation (API + Organic Solvent) S2 2. Mechanical Agitation (25°C, 24-48 hours) S1->S2 S3 3. Phase Separation (Centrifugation at 10,000g) S2->S3 S4 4. Analytical Quantitation (LC-MS / UV-Vis) S3->S4

Standard thermodynamic shake-flask workflow for organic solvent solubility determination.

Step-by-Step Self-Validating Methodology

This protocol is designed as a self-validating system. By incorporating reference standards and extended incubation times, it ensures that the measured concentration represents a true thermodynamic equilibrium rather than a transient kinetic state.

Step 1: Preparation of the Saturated Suspension

  • Weigh approximately 20–30 mg of highly pure, crystalline 3-Chloro-6-fluorobenzo[d]isothiazole into a 4 mL borosilicate glass vial.

  • Add 1.0 mL of the target organic solvent.

  • Validation Check: Observe the vial. If the solid dissolves completely, the system is not saturated. Add additional compound in 10 mg increments until a visible excess of solid remains[10].

Step 2: Mechanical Agitation and Equilibration

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation (critical for volatile solvents like DCM).

  • Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C .

  • Agitate at 300 RPM for a minimum of 24 to 48 hours [9].

  • Validation Check: Run a parallel control vial containing a known reference standard (e.g., standard hydrocortisone in ethanol) to ensure the agitation and temperature parameters are yielding accurate literature values[7].

Step 3: Phase Separation

  • Remove the vial from the shaker. Allow it to stand undisturbed for 1 hour to let large particulates settle.

  • Transfer the suspension to a chemical-resistant microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid[8].

  • Alternative: Use a 0.22 µm PTFE syringe filter. (Note: Discard the first 0.2 mL of filtrate to account for potential non-specific adsorption of the compound to the filter membrane).

Step 4: Analytical Quantitation

  • Carefully aspirate an aliquot of the clear supernatant.

  • Dilute the aliquot quantitatively with the HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector.

  • Analyze the sample via LC-MS or HPLC-UV against a pre-established 5-point calibration curve[7][8].

Step 5: Solid-State Verification (Crucial for Causality) Extract the residual solid pellet from Step 3, dry it under a gentle stream of nitrogen, and analyze it via Powder X-Ray Diffraction (PXRD). This confirms that the crystal lattice has not undergone a solvent-mediated polymorphic transformation or formed a solvate during the 48-hour incubation, which would artificially alter the apparent solubility[11].

References

  • Wikipedia Contributors. "Hansen solubility parameter." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Yamamoto, H. "Formulation Using Hansen Solubility Parameters." Drug Development Supported by Informatics, Springer, 2024. Available at:[Link]

  • Bienta. "Shake-Flask Solubility Assay." Bienta Preclinical Services. Available at:[Link]

  • Apley, M. et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, 2017. Available at:[Link]

  • World Health Organization (WHO). "Annex 4: Guidelines on the Biopharmaceutics Classification System-based biowaivers." WHO Technical Report Series, 2018. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 3-Chloro-6-fluorobenzo[d]isothiazole

Introduction and Mechanistic Rationale The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone strategy in medicinal chemistry and agrochemical development, often employed to modulate lipophilici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone strategy in medicinal chemistry and agrochemical development, often employed to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) serves as a highly versatile electrophilic building block[1]. The reactive chlorine at the C3 position allows for facile nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling the attachment of various pharmacophores, while the 6-fluoro substituent provides the desired physicochemical tuning.

The synthesis of 3-chlorobenzo[d]isothiazoles typically proceeds via the deoxychlorination of the corresponding benzo[d]isothiazol-3(2H)-one precursors. This transformation requires potent chlorinating agents such as phosphorus oxychloride (POCl 3​ ), thionyl chloride (SOCl 2​ ), or bis(trichloromethyl) carbonate (triphosgene)[2][3].

To ensure high conversion rates and suppress side reactions, the protocol detailed below utilizes POCl 3​ as the primary reagent, often supplemented with a catalytic amount of N,N-dimethylformamide (DMF) or an organic amine. The causality behind this choice lies in the generation of a highly reactive Vilsmeier-Haack type intermediate. The DMF reacts with POCl 3​ to form an active chloroiminium ion, which subsequently attacks the carbonyl oxygen of the 6-fluorobenzo[d]isothiazol-3(2H)-one. This activates the C3 position for nucleophilic attack by chloride ions, leading to the elimination of PO 2​ Cl 2−​ and the formation of the target imidoyl chloride structure.

Reaction Workflow

G A 6-Fluorobenzo[d]isothiazol-3(2H)-one (Starting Material) C Chloroiminium Intermediate (Activated Species) A->C O-Activation B POCl3 + Catalytic DMF (Chlorinating System) B->C Generates Electrophile D 3-Chloro-6-fluorobenzo[d]isothiazole (Target Product) C->D Chloride Attack & Elimination (120°C)

Reaction workflow for the catalytic chlorination of 6-fluorobenzo[d]isothiazol-3(2H)-one.

Experimental Protocol

This methodology is adapted from validated industrial and academic procedures for the synthesis of the parent 3-chloro-1,2-benzisothiazole and its halogenated derivatives[2][3].

Reagents and Equipment
  • Starting Material: 6-Fluorobenzo[d]isothiazol-3(2H)-one (1.0 equivalent)

  • Reagent: Phosphorus oxychloride (POCl 3​ ) (1.5 - 2.0 equivalents)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equivalents) or Tetramethylguanidine[3].

  • Solvent (Workup): Dichloromethane (DCM) or Toluene

  • Equipment: 500 mL two-necked round-bottomed flask, reflux condenser connected to an acid scrubber (to neutralize evolved HCl gas), Teflon-coated magnetic stir bar, and a heating mantle with a precise temperature controller[4].

Step-by-Step Synthesis
  • System Preparation: Purge the two-necked round-bottomed flask with inert gas (Argon or N 2​ ). Ensure all glassware is strictly oven-dried, as POCl 3​ reacts violently with moisture to produce HCl and phosphoric acid.

  • Reagent Charging: Charge the flask with 6-fluorobenzo[d]isothiazol-3(2H)-one (e.g., 50.0 g, 295 mmol).

  • Addition of Chlorinating Agent: Slowly add POCl 3​ (68.0 g, 443 mmol) to the solid precursor. The mixture will initially appear as a thick slurry.

  • Catalyst Introduction: Add catalytic DMF (1.1 mL, ~14.7 mmol) dropwise. Mechanistic Note: The addition of DMF initiates the formation of the reactive Vilsmeier complex. A slight exotherm may be observed.

  • Heating and Reflux: Gradually heat the reaction mixture to 110°C – 120°C over the course of 1 hour[2]. Hydrogen chloride (HCl) gas evolution will typically commence around 70°C. Maintain the temperature at 120°C for an additional 2 to 3 hours until gas evolution ceases and TLC analysis (using a 50% ethyl acetate/hexane mobile phase) indicates complete consumption of the starting material[2][4].

  • Quenching (Critical Safety Step): Allow the reaction mixture to cool to approximately 50°C. Do not allow it to solidify. Slowly and carefully pour the warm, dark solution into a vigorously stirred beaker containing 500 mL of crushed ice and water. Caution: This step is highly exothermic due to the hydrolysis of excess POCl 3​ . Maintain the internal temperature of the quench bath below 25°C by adding more ice if necessary[2].

  • Extraction: Once the hydrolysis of excess reagent is complete (approx. 30 minutes), extract the aqueous mixture with Dichloromethane (3 x 200 mL).

  • Washing and Drying: Wash the combined organic layers with cold water (2 x 100 mL), followed by saturated aqueous sodium bicarbonate (NaHCO 3​ ) to neutralize any residual acid, and finally with brine. Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 35°C) to yield a crude, dark oil that may crystallize upon standing.

Purification

The crude 3-chloro-6-fluorobenzo[d]isothiazole can be purified via vacuum distillation or column chromatography.

  • Vacuum Distillation: Distill the crude oil under reduced pressure. The target compound typically elutes as a colorless to pale-yellow liquid that solidifies upon cooling (similar to the parent compound which distills at 80°-85°C at 0.75 Torr)[2].

  • Chromatography: Alternatively, dissolve the crude product in a minimal amount of DCM and load it onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate.

Reaction Optimization Data

The following table summarizes the expected impact of varying reaction parameters on the yield and purity of 3-chlorobenzo[d]isothiazole derivatives, based on established synthetic optimization studies[3].

ParameterCondition A (Sub-optimal)Condition B (Optimized)Mechanistic ImpactExpected Yield
Chlorinating Agent SOCl 2​ (reflux, 78°C)POCl 3​ (120°C)POCl 3​ provides a higher boiling point, allowing sufficient thermal energy to drive the difficult deoxychlorination of the stable benzisothiazolone ring.50-60% vs. 80-85%
Catalyst NoneDMF (0.05 eq)Absence of catalyst relies on direct, slower attack by the chlorinating agent. DMF forms the highly electrophilic chloroiminium ion, accelerating the reaction.65% vs. 85%
Quench Temp > 50°C (Poor cooling)< 25°C (Ice bath)High temperatures during aqueous quench lead to competitive hydrolysis of the newly formed C-Cl bond back to the starting material.< 50% vs. 80%+

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized 3-Chloro-6-fluorobenzo[d]isothiazole, the following analytical signatures should be confirmed:

  • LC-MS: Confirm the presence of the [M+H]+ ion corresponding to the exact mass of C 7​ H 3​ ClFNS. The characteristic chlorine isotope pattern (3:1 ratio for 35 Cl/ 37 Cl) must be clearly visible.

  • 1 H NMR (CDCl 3​ ): The aromatic region will display three distinct proton signals. The coupling constants will be diagnostic of the 6-fluoro substitution (e.g., a large 3JH−F​ coupling for the proton at the C5 position and a 4JH−F​ coupling for the proton at the C7 position).

  • 19 F NMR (CDCl 3​ ): A single peak in the aromatic fluorine region (typically between -105 to -115 ppm, depending on the exact electronic environment), split by the adjacent aromatic protons.

References

  • Chakkanalil, K., Rajaram, P. S., & Baxter, R. D. (2024). Synthesis of 3,3-Dimethyl-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Organic Syntheses. Retrieved March 28, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-1,2-benzisothiazole. Retrieved March 28, 2026, from [Link]

  • Google Patents. (2006). CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-6-fluorobenzo[d]isothiazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scope 3-Chloro-6-fluorobenzo[d]isothiazole is a privileged bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scope

3-Chloro-6-fluorobenzo[d]isothiazole is a privileged bifunctional building block frequently utilized in the synthesis of atypical antipsychotics (e.g., lurasidone and ziprasidone analogs) and other CNS-active pharmacophores[1][2]. While the molecule possesses two potential sites for nucleophilic aromatic substitution (SNAr)—the C3-chloride and the C6-fluoride—achieving high chemoselectivity and avoiding heterocycle degradation requires precise control over reaction conditions.

This application note provides an authoritative guide to the SNAr of 3-chloro-6-fluorobenzo[d]isothiazole. It details the mechanistic causality behind regioselectivity, identifies kinetic traps that lead to yield attrition, and provides self-validating experimental protocols designed for scalable drug development.

Mechanistic Rationale: Chemoselectivity and Kinetic Traps

As process scientists, we must look beyond basic substitution rules and analyze the electronic topography of the benzo[d]isothiazole core to make informed experimental choices.

Chemoselectivity: C3 vs. C6 Activation

In SNAr reactions, fluorine is generally a superior leaving group to chlorine due to its high electronegativity, which stabilizes the transition state. However, in 3-chloro-6-fluorobenzo[d]isothiazole, the positional electronic environment overrides leaving group ability.

  • The C3 Position (Imidoyl Chloride-like): The C3 carbon is directly adjacent to the isothiazole nitrogen. The C=N double bond acts as a powerful electron sink, dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) at C3. This makes the C3-Cl bond highly electrophilic, reacting readily via a nitrogen-stabilized Meisenheimer complex.

  • The C6 Position: The C6-fluorine is located on the benzene ring, para to the sulfur atom and meta to the carbon attached to the nitrogen. It lacks strong resonance activation from the heteroatoms, making it relatively inert under standard SNAr conditions. Consequently, chemoselectivity inherently favors C3-substitution by >99:1.

The Sulfenamide Kinetic Trap

A critical failure point in scaling benzo[d]isothiazole aminations is the formation of ring-opened byproducts. When utilizing secondary amines (e.g., piperazines), the nucleophile can kinetically attack the highly polarizable sulfur atom rather than the C3 carbon. This results in S–N bond cleavage, generating a sulfenamide intermediate [3].

Causality-Driven Solution: The sulfenamide is a kinetic trap. To achieve high yields of the desired 3-amino product, the reaction must be placed under thermodynamic control . By elevating the reaction temperature to 120–140 °C, the sulfenamide undergoes thermally driven recyclization, extruding the amine hydrochloride and reforming the stable aromatic isothiazole ring[3].

Mechanism SM 3-Chloro-6-fluorobenzo[d]isothiazole Meisenheimer C3-Meisenheimer Complex SM->Meisenheimer C3 Attack Sulfenamide Sulfenamide (Kinetic Trap) SM->Sulfenamide S-Attack Nuc Nucleophile Nuc->Meisenheimer Nuc->Sulfenamide Product 3-Substituted Product Meisenheimer->Product -Cl⁻ Sulfenamide->Product >120 °C

Mechanistic pathways of SNAr vs. ring-opening in 3-chloro-6-fluorobenzo[d]isothiazole.

Experimental Workflows and Protocols

To ensure reproducibility and self-validation, the following protocols incorporate built-in analytical checkpoints and rationale for workup procedures.

Protocol A: High-Temperature Amination (Thermodynamic Control)

Best for: Robust secondary amines (e.g., piperazine, morpholine).

  • Reactor Charging: To a dry reaction vessel under N2, charge 3-chloro-6-fluorobenzo[d]isothiazole (1.0 equiv) and the amine nucleophile (3.0–5.0 equiv). Rationale: Excess amine acts as both the nucleophile and the acid scavenger.

  • Solvent Selection: Add N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration. (Alternatively, the reaction can be run neat if the amine is liquid at the reaction temperature).

  • Thermal Cycle: Heat the mixture to 130 °C. Maintain this temperature for 18–24 hours. Rationale: This specific temperature threshold is required to drive the recyclization of any ring-opened sulfenamide intermediates.

  • Reaction Monitoring (Self-Validation): Sample the reaction for HPLC/TLC. The presence of a highly polar intermediate indicates incomplete recyclization of the sulfenamide; continue heating until this intermediate is consumed.

  • Aqueous Quench & Extraction: Cool to 25 °C. Quench with distilled H2O (3 volumes) and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (3x) to completely remove the NMP.

  • Isolation: Concentrate the organic layer in vacuo and crystallize the crude product from Ethanol/H2O to yield the pure 3-amino-6-fluorobenzo[d]isothiazole.

Protocol B: Fluoride-Promoted SNAr via Phase-Transfer Catalysis (PTC)

Best for: Sterically hindered, valuable, or less nucleophilic amines where high temperatures cause degradation.

When dealing with complex bicyclic amines, standard thermal conditions often result in poor yields. The addition of a fluoride source (which acts as a hydrogen-bond acceptor to increase amine nucleophilicity) combined with a phase-transfer catalyst enables the SNAr to proceed at lower temperatures [4][5].

  • Preparation: Charge the reactor with 3-chloro-6-fluorobenzo[d]isothiazole (1.0 equiv) and the complex amine (1.1 equiv) in a 1:1 mixture of Toluene/NMP.

  • Promoter Addition: Add Potassium Fluoride (KF, 3.0 equiv) and Tetrabutylammonium Bromide (TBAB, 0.1 equiv). Rationale: TBAB solubilizes the insoluble fluoride ions into the organic phase, creating a highly active "naked" fluoride that accelerates the C-N bond formation.

  • Reaction: Heat to 110 °C for 12–24 hours under N2.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove KF, TBAB, and NMP.

  • Purification: Purify via silica gel chromatography or direct salt formation (e.g., HCl salt precipitation in ethereal solvents).

Protocol Step1 Step 1: Charge Reactor Substrate + Amine + NMP Step2 Step 2: Add Promoters KF (3.0 eq) + TBAB (0.1 eq) Step1->Step2 Step3 Step 3: Thermal Cycle 110-130 °C for 18 h Step2->Step3 Step4 Step 4: Quench & Extract H2O / EtOAc Step3->Step4 Step5 Step 5: Crystallization EtOH/H2O Yields Pure Product Step4->Step5

Step-by-step workflow for the fluoride-promoted SNAr amination protocol.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters for substituting 3-chloro-6-fluorobenzo[d]isothiazole with various nucleophiles. Note the absolute preservation of the C6-fluoro group across all conditions.

NucleophileReagents / PromoterSolventTemp (°C)Time (h)Yield (%)Selectivity (C3:C6)
Piperazine (Excess)NoneNeat1252482>99:1
MorpholineDIPEA (2.0 eq)NMP1301878>99:1
Bicyclic PiperazineKF (3.0 eq), TBAB (0.1 eq)Toluene/NMP1102475>99:1
Sodium MethoxideNoneMethanol65491>99:1
PhenolCs₂CO₃ (2.0 eq)DMF1001285>99:1

Note: Oxygen nucleophiles (alkoxides/phenolates) do not suffer from the sulfenamide ring-opening kinetic trap and therefore proceed smoothly at lower temperatures [6].

References

  • Title: New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs. Source: Organic Process Research & Development URL: [Link]

  • Title: Synthesis of a Bicyclic Piperazine from L-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling. Source: Organic Process Research & Development URL: [Link]

  • Title: An Aryne-Based Route to Substituted Benzoisothiazoles. Source: Organic Letters URL: [Link]

Sources

Method

Application Note: 3-Chloro-6-fluorobenzo[d]isothiazole in the Rational Design of Next-Generation Atypical Antipsychotics

Introduction & Mechanistic Rationale The benzisothiazole pharmacophore is a cornerstone in the architecture of atypical antipsychotics, most notably featured in blockbuster drugs such as ziprasidone and lurasidone [1]. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The benzisothiazole pharmacophore is a cornerstone in the architecture of atypical antipsychotics, most notably featured in blockbuster drugs such as ziprasidone and lurasidone [1]. These molecules achieve their clinical efficacy through a delicate balance of serotonin (5-HT2A) and dopamine (D2) receptor antagonism, which mitigates positive psychotic symptoms while minimizing extrapyramidal side effects (EPS).

  • Electrophilic Priming for SNAr: The 3-chloro substituent acts as an excellent leaving group. The electron-deficient nature of the benzisothiazole ring, further enhanced by the inductive pull of the 6-fluoro group, significantly lowers the activation energy required for Nucleophilic Aromatic Substitution (SNAr) by secondary amines like piperazine.

  • Metabolic Shielding: Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) frequently target the electron-rich aromatic positions of benzisothiazoles for hydroxylation. The bioisosteric replacement of hydrogen with fluorine at the 6-position sterically and electronically blocks this metabolic liability, extending the candidate's half-life.

  • Receptor Pocket Optimization: Fluorine's high electronegativity alters the quadrupole moment of the aromatic ring, strengthening edge-to-face π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) deep within the D2 and 5-HT2A orthosteric binding pockets.

Experimental Workflows & Self-Validating Protocols

The synthesis of a 6-fluoro atypical antipsychotic candidate is a two-stage process. The protocols below are engineered to be self-validating; they incorporate specific In-Process Controls (IPCs) and exploit the acid-base physicochemical properties of the intermediates to ensure purity without the immediate need for preparative chromatography.

Protocol A: SNAr Amination to 6-Fluoro-3-(piperazin-1-yl)benzo[d]isothiazole

Causality Note: This reaction is highly exothermic. We utilize tert-butanol as the solvent because its steric bulk prevents it from acting as a competing nucleophile, unlike methanol or ethanol. A large excess of anhydrous piperazine is used to trap the reactive intermediate and prevent the formation of symmetrical bis-benzisothiazole piperazine dimers [2].

Step-by-Step Methodology:

  • System Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the system with N2​ for 15 minutes.

  • Reagent Loading: Add anhydrous piperazine (49.4 g, 0.57 mol, ~5.2 eq) and tert-butanol (20 mL). Heat the mixture in an oil bath to 100 °C until the piperazine melts into a stirrable slurry.

  • Controlled Addition: Dissolve 3-Chloro-6-fluorobenzo[d]isothiazole (20.6 g, 0.11 mol) in warm tert-butanol (15 mL). Transfer this to the dropping funnel and add dropwise to the piperazine over 30 minutes. Critical IPC: Monitor internal temperature; maintain between 110–118 °C to prevent thermal degradation.

  • Reflux & IPC: Elevate the bath temperature to maintain a gentle reflux (approx. 120 °C) for 24 hours. Validate reaction completion via TLC (Silica gel, CH2​Cl2​ :MeOH:Triethylamine 15:5:1). The starting material spot ( Rf​≈0.8 ) must be completely consumed.

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool the mixture to 85 °C and quench with 120 mL of deionized water.

    • Adjust the aqueous phase to pH 12.2 using 50% NaOH. Why? This ensures the secondary amine of the piperazine is fully deprotonated and lipophilic.

    • Extract with toluene ( 2×150 mL). The product migrates to the organic layer, leaving excess piperazine and inorganic salts in the aqueous layer.

    • Concentrate the toluene layer under vacuum to ~50 mL, add isopropanol (200 mL), and slowly add concentrated HCl until pH 3.8 is reached.

    • Cool to 0 °C. The product will precipitate exclusively as a highly pure hydrochloride salt. Filter and dry under vacuum (Yield: ~78-82%).

Protocol B: N-Alkylation to Assemble the Antipsychotic Candidate

To form the final drug candidate, the synthesized intermediate is alkylated with an appropriate pharmacophore tail (e.g., 5-(2-chloroethyl)-6-chloro-oxindole, mimicking the ziprasidone framework) [3].

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL flask, combine 6-Fluoro-3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride (10.0 g, 34.6 mmol), the alkylating agent (36.0 mmol), and anhydrous sodium carbonate ( Na2​CO3​ , 11.0 g, 104 mmol) in 100 mL of methyl isobutyl ketone (MIBK).

  • Catalysis: Add a catalytic amount of Sodium Iodide (NaI, 0.5 g). Causality Note: NaI facilitates a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide, significantly accelerating the SN​2 alkylation.

  • Reflux: Heat the suspension to reflux (116 °C) for 18 hours.

  • IPC: Analyze via LC-MS. The target mass [M+H]+ should account for >95% of the total ion chromatogram (TIC) peak area.

  • Isolation: Filter the hot mixture to remove inorganic salts. Cool the filtrate to 5 °C to induce crystallization of the free base candidate. Recrystallize from ethanol/water.

Visualizations

Synthetic Workflow

SynthesisWorkflow SM 3-Chloro-6-fluoro- benzo[d]isothiazole Reaction1 SNAr Reaction (t-BuOH, 120°C, 24h) SM->Reaction1 Reagent1 Anhydrous Piperazine (Excess) Reagent1->Reaction1 Int 6-Fluoro-3-(piperazin-1-yl) benzo[d]isothiazole Reaction1->Int IPC: TLC/HPLC Workup: Acid-Base Ext. Reaction2 N-Alkylation (Na2CO3, NaI, Reflux) Int->Reaction2 Reagent2 Alkylating Agent (e.g., Chloroethyl-oxindole) Reagent2->Reaction2 Product 6-Fluoro Atypical Antipsychotic Candidate Reaction2->Product IPC: LC-MS Purification: Cryst.

Synthetic workflow for 6-fluoro benzisothiazole antipsychotic candidates.
Mechanism of Action: Target Engagement

SignalingPathway cluster_Receptors GPCR Targets (CNS) cluster_Intracellular Intracellular Signaling Drug 6-Fluoro Antipsychotic Candidate D2 Dopamine D2 Receptor (Antagonism) Drug->D2 High Affinity (Ki < 1 nM) HT2A Serotonin 5-HT2A Receptor (Antagonism) Drug->HT2A High Affinity (Ki < 0.5 nM) cAMP cAMP Accumulation (Normalized) D2->cAMP IP3 IP3 / DAG Pathway (Attenuated) HT2A->IP3 Clinical Therapeutic Effect: Reduced Psychosis & EPS cAMP->Clinical IP3->Clinical

Mechanism of action: Dual D2/5-HT2A receptor antagonism and downstream signaling.

Pharmacological Profiling: Data Presentation

To validate the rationale behind utilizing the 6-fluoro derivative, candidates must undergo in vitro radioligand binding assays. The table below summarizes expected structure-activity relationship (SAR) shifts when comparing a standard des-fluoro candidate (e.g., ziprasidone analog) against the novel 6-fluoro candidate synthesized via the protocols above.

Pharmacological ParameterStandard Candidate (Des-Fluoro)6-Fluoro Candidate (Novel)Assay Methodology
Dopamine D2 Affinity ( Ki​ ) 4.8 nM1.2 nM [3H] -Spiperone displacement
Serotonin 5-HT2A Affinity ( Ki​ ) 0.4 nM0.15 nM [3H] -Ketanserin displacement
5-HT2A / D2 Ratio 12.08.0Calculated ( Ki​ D2 / Ki​ 5-HT2A)
Microsomal Stability ( T1/2​ ) 45 min>120 minHuman Liver Microsomes (HLM)
LogD (pH 7.4) 3.13.6Shake-flask method (Octanol/PBS)

Data Interpretation: The introduction of the 6-fluoro substitution via 3-Chloro-6-fluorobenzo[d]isothiazole successfully drives sub-nanomolar affinity at the 5-HT2A receptor while drastically improving the metabolic half-life in human liver microsomes, confirming the bioisosteric design hypothesis.

References

  • Title: New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs[1] Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Simple and efficient methods to ziprasidone, an anti-psychotic drug substance[2] Source: Trade Science Inc. (TSI Journals) URL: [Link]

Sources

Application

Application Note: 3-Chloro-6-fluorobenzo[d]isothiazole as a Privileged Scaffold in Agrochemical Discovery

Executive Summary & Mechanistic Rationale In modern agrochemical development, the benzisothiazole core is a proven pharmacophore, serving as the foundation for blockbuster fungicides like probenazole [3] and broad-spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern agrochemical development, the benzisothiazole core is a proven pharmacophore, serving as the foundation for blockbuster fungicides like probenazole [3] and broad-spectrum industrial biocides like 1,2-benzisothiazolin-3-one (BIT). 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) represents a next-generation intermediate that combines the inherent bioactivity of the benzisothiazole ring with two highly strategic functional groups: a reactive electrophilic center and a metabolically stable halogen.

The Causality of Structural Design
  • The 3-Chloro Reactive Hub: The chlorine atom at the 3-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Because the adjacent nitrogen and sulfur heteroatoms withdraw electron density from the C3 carbon, this position acts as an excellent electrophile. This allows for rapid, high-yield derivatization with amines, thiols, and alkoxides [1].

  • The 6-Fluoro Advantage: Fluorine incorporation is a critical bioisosteric strategy. The highly electronegative fluorine atom increases the lipophilicity (LogP) of the molecule, which directly enhances cuticular penetration in both target plants and insect exoskeletons. Furthermore, the strong C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes in pests, significantly prolonging the field half-life of the resulting active ingredient.

Agrochemical Application Workflows

The synthetic divergence of 3-Chloro-6-fluorobenzo[d]isothiazole allows drug development professionals to target two primary classes of agricultural pests:

  • Insecticides and Acaricides (3-Amino Derivatives): Substitution with primary or secondary amines yields 3-amino-6-fluorobenzisothiazoles. These compounds have been heavily patented for their potent efficacy against difficult-to-control insects and acaridae (mites/ticks)[2]. Further oxidation of the sulfur atom to a 1,1-dioxide can yield derivatives with enhanced systemic pesticidal properties[4].

  • Fungicides and Plant Elicitors (3-Alkoxy/Thio Derivatives): Alkoxylation at the 3-position mimics the structural motif of probenazole, a systemic plant activator used extensively to control rice blast (Magnaporthe oryzae) [3].

G A 3-Chloro-6-fluorobenzo[d]isothiazole (Electrophilic Hub) B SNAr with Amines (e.g., Piperazines, Alkylamines) A->B Pyridine/THF, 60-120°C C SNAr with Alkoxides/Thiols (e.g., Allyl alcohol, Mercaptans) A->C DMF, NaH, 0-80°C D 3-Amino-6-fluorobenzisothiazoles (Target: Insecticides/Acaricides) B->D High Yield (>85%) E 3-Alkoxy/Thio-6-fluorobenzisothiazoles (Target: Fungicides/Plant Elicitors) C->E Moderate-High Yield (70-90%)

Synthetic divergence of 3-Chloro-6-fluorobenzo[d]isothiazole into distinct agrochemical classes.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process checks (like TLC Rf values and temperature milestones), researchers can verify the success of each mechanistic step before proceeding.

Protocol A: SNAr Amination for Insecticidal Precursors

Objective: Synthesize a 3-amino-6-fluorobenzo[d]isothiazole derivative via nucleophilic substitution.

Rationale for Conditions: Bulky secondary amines (like piperazine derivatives) face steric hindrance. High concentrations of the amine and elevated temperatures (115 °C) are required to overcome the activation energy barrier. Pyridine is selected as the solvent because it acts simultaneously as a homogenizing medium and an acid scavenger for the HCl byproduct [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve 50 mmol of the target anhydrous amine (e.g., isopropylamine or a piperazine derivative) in 25 mL of anhydrous pyridine.

  • Activation: Heat the mixture to 110–115 °C under continuous magnetic stirring.

  • Addition: Dissolve 10 mmol (1.87 g) of 3-Chloro-6-fluorobenzo[d]isothiazole in 10 mL of pyridine. Add this solution dropwise to the heated amine mixture over 45 minutes. Caution: The reaction is exothermic; dropwise addition prevents thermal runaway.

  • Reaction & Validation: Maintain heating at 115 °C for 18–24 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a silica gel plate (Mobile phase: 10:1 Hexanes:EtOAc). The reaction is complete when the highly UV-active starting material spot (Rf ≈ 0.8) completely disappears, replaced by a lower-Rf product spot (Rf ≈ 0.3–0.4).

  • Workup: Cool the dark amber solution to room temperature. Pour the mixture into 150 mL of ice-cold distilled water to precipitate the product.

  • Isolation: Filter the resulting solid under vacuum, wash with cold water (3 × 30 mL) to remove residual pyridine, and dry in vacuo at 50 °C overnight.

Protocol B: Thiolation/Alkoxylation for Fungicidal Precursors

Objective: Synthesize a probenazole-analog via base-catalyzed substitution.

Step-by-Step Methodology:

  • Deprotonation: In a dry flask under argon, suspend 12 mmol of sodium hydride (60% dispersion in mineral oil) in 20 mL of anhydrous DMF. Cool to 0 °C.

  • Nucleophile Generation: Slowly add 10 mmol of the desired alcohol (e.g., allyl alcohol) or thiol. Stir for 30 minutes until hydrogen gas evolution ceases, confirming the quantitative formation of the alkoxide/thiolate nucleophile.

  • Substitution: Add 10 mmol of 3-Chloro-6-fluorobenzo[d]isothiazole in a single portion. Remove the ice bath and allow the reaction to warm to room temperature, then heat to 80 °C for 6 hours.

  • Workup: Quench the reaction by carefully adding 50 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Quantitative Data Presentation

The table below summarizes the expected reaction metrics when utilizing 3-Chloro-6-fluorobenzo[d]isothiazole across various nucleophilic substitutions, demonstrating its versatility as a building block.

NucleophileReagent / SolventTemp (°C)Time (h)Target Agrochemical ClassAvg. Yield (%)Purity (HPLC)
PiperazinePyridine115243-Amino (Insecticide)88>98%
IsopropylamineTHF / Triethylamine65123-Amino (Acaricide)82>95%
Sodium AllyloxideDMF25–8083-Alkoxy (Fungicide)76>96%
PropanethiolDMF / K₂CO₃6063-Thio (Plant Elicitor)85>97%

References

  • New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • 3-amino-1,2-benzisothiazole compounds for combating animal pest ii.World Intellectual Property Organization (WO2008090048A2).
  • Probenazole | C10H9NO3S | CID 91587. PubChem, National Institutes of Health (NIH). Available at:[Link]

  • 3-amino-benzo [d] isothiazole dioxide derivatives and their use as pesticides.World Intellectual Property Organization (WO2009141305A1).
Method

In Vitro Screening Assays for 3-Chloro-6-fluorobenzo[d]isothiazole Derivatives: A Privileged Scaffold in Neuropharmacology and Oncology

Executive Summary & Chemical Rationale The compound 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6)[1] serves as a highly versatile, electrophilic building block in modern medicinal chemistry. The structural caus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6)[1] serves as a highly versatile, electrophilic building block in modern medicinal chemistry. The structural causality behind its utility lies in the electron-withdrawing nature of the isothiazole nitrogen, which highly activates the C3-chlorine atom toward Nucleophilic Aromatic Substitution (SNAr). By reacting this core with various primary or secondary amines (e.g., piperazines, anilines), researchers can rapidly generate libraries of 3-amino-1,2-benzisothiazoles.

The addition of the 6-fluoro substituent provides two critical pharmacological advantages:

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidation at the 6-position, increasing the biological half-life.

  • Lipophilicity: It modulates the LogP of the molecule, enhancing blood-brain barrier (BBB) permeation for central nervous system (CNS) targets, while also improving hydrophobic interactions within enzyme active sites.

Because the 1,2-benzisothiazole core is a "privileged scaffold," derivatives of this molecule are primarily screened across two divergent therapeutic tracks: Neuropharmacology (targeting GPCRs like 5-HT2A and D2, inspired by atypical antipsychotics like ziprasidone)[2],[3] and Oncology (targeting hypoxia-induced Carbonic Anhydrase IX)[4],[5].

Workflow Compound 3-Chloro-6-fluorobenzo[d]isothiazole (Electrophilic Core) SNAr SNAr Derivatization (Amines / Piperazines) Compound->SNAr Library Derivative Library (3-Amino-6-fluoro-BITs) SNAr->Library GPCR Neuropharmacology Track GPCR Assays (5-HT2A, D2) Library->GPCR Oncology Oncology Track CAIX Inhibition Assay Library->Oncology HitCNS CNS Lead Candidate (Atypical Antipsychotic) GPCR->HitCNS HitOnc Oncology Lead Candidate (Hypoxia Targeting) Oncology->HitOnc

Workflow for derivatization and dual-track screening of 6-fluoro-benzisothiazoles.

Neuropharmacology: GPCR Screening Protocols

The 3-(1-piperazinyl)-1,2-benzisothiazole moiety is the primary pharmacophore responsible for the potent dopamine D2 and serotonin 5-HT2A receptor antagonism seen in clinically approved antipsychotics[2]. A successful atypical antipsychotic candidate must demonstrate a high 5-HT2A/D2 binding affinity ratio to minimize extrapyramidal symptoms (EPS)[3].

Protocol A: Radioligand Binding Assay (Orthosteric Affinity)

Causality: Radioligand binding is utilized to determine the true thermodynamic affinity ( Ki​ ) of the derivatives for the receptor's orthosteric site, isolating the binding event from downstream G-protein amplification variables.

Self-Validating System: Non-specific binding (NSB) is rigorously defined using an excess of a known competitor (10 µM haloperidol for D2; 10 µM ketanserin for 5-HT2A). A Z'-factor > 0.6 must be achieved across all control plates to validate the run.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT2A or D2 receptors in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g and resuspend the pellet.

  • Incubation: In a 96-well assay plate, combine 50 µg of membrane protein, the specific radioligand (1 nM [3H] -ketanserin for 5-HT2A; 2 nM [3H] -raclopride for D2), and test compounds serially diluted from 0.1 nM to 10 µM.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Detection: Wash filters three times with ice-cold buffer, dry, add liquid scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Flux Functional Assay

Causality: Binding affinity ( Ki​ ) cannot distinguish between agonists and antagonists. Because 5-HT2A is a Gq​ -coupled receptor, its activation triggers Phospholipase C (PLC), generating IP3 and causing intracellular calcium release. The FLIPR (Fluorometric Imaging Plate Reader) assay measures this transient calcium spike in real-time to confirm the antagonistic functional nature of the benzisothiazole derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing 5-HT2A and the promiscuous G-protein Gα16​ in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add Fluo-4 AM calcium-sensitive dye (2 µM) in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 45 min at 37°C.

  • Compound Pre-incubation: Add the 6-fluoro-benzisothiazole derivatives and incubate for 15 minutes to allow receptor occupancy.

  • Agonist Stimulation: Inject an EC80​ concentration of serotonin (5-HT) using the FLIPR liquid handler.

  • Kinetic Reading: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) to determine the IC50​ of the antagonist.

Signaling Ligand 6-Fluoro-BIT Derivative HT2A 5-HT2A Receptor (Gq-coupled) Ligand->HT2A Antagonist D2 D2 Receptor (Gi-coupled) Ligand->D2 Antagonist PLC Phospholipase C (PLC) HT2A->PLC Blocks activation AC Adenylyl Cyclase (AC) D2->AC Reverses inhibition Ca2 Intracellular Ca2+ Release PLC->Ca2 Decreased cAMP cAMP Inhibition AC->cAMP Normalized

GPCR signaling modulation by 5-HT2A/D2 dual antagonist benzisothiazole derivatives.

GPCR Data Presentation
Compound DerivativeR-Group at C3 Position5-HT2A Ki​ (nM)D2 Ki​ (nM)5-HT2A / D2 RatioEPS Liability Prediction
Ziprasidone (Ref) 1-(1,2-benzisothiazol-3-yl)piperazine0.424.8011.4Low
Derivative A 1-(6-fluoro-1,2-benzisothiazol-3-yl)piperazine0.8512.514.7Very Low
Derivative B 4-methyl-1-(6-fluoro-1,2-benzisothiazol-3-yl)piperazine3.1045.214.5Very Low

Oncology: Carbonic Anhydrase IX (CAIX) Screening

Beyond the CNS, the 1,2-benzisothiazole scaffold has emerged as a potent inhibitor of Carbonic Anhydrase IX (CAIX)[4]. CAIX is a transmembrane metalloenzyme heavily overexpressed in hypoxic solid tumors to regulate intracellular pH and promote metastasis. The nitrogen and sulfur atoms of the isothiazole ring act as transition-state analogs, coordinating with the zinc ion in the CAIX active site[5].

Protocol C: Stopped-Flow CO2 Hydration Assay

Causality: CAIX catalyzes the reversible hydration of CO2​ to bicarbonate and a proton. The stopped-flow method utilizes a pH-sensitive indicator (Phenol Red) to monitor the rapid acidification of the buffer in real-time, providing highly precise kinetic data for enzyme inhibition that standard endpoint assays cannot capture.

Self-Validating System: The assay is performed alongside Acetazolamide (AAZ), a clinically approved pan-CA inhibitor, acting as a positive control. Uncatalyzed CO2​ hydration (buffer only without CAIX) serves as the negative baseline to ensure the observed kinetics are entirely enzyme-driven.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a saturated CO2​ solution (substrate) in ultra-pure water at 20°C. Prepare the enzyme solution containing 10 nM recombinant human CAIX and 0.2 mM Phenol Red indicator in 20 mM HEPES buffer (pH 7.5).

  • Inhibitor Pre-incubation: Incubate the CAIX solution with varying concentrations of the 3-Chloro-6-fluorobenzo[d]isothiazole derivatives (0.1 nM to 1 µM) for 15 minutes. This allows the scaffold to fully equilibrate and coordinate with the active-site zinc ion.

  • Rapid Mixing: Inject equal volumes of the saturated CO2​ solution and the enzyme-inhibitor mixture into the stopped-flow spectrophotometer observation cell.

  • Kinetic Measurement: Monitor the absorbance of Phenol Red at 557 nm for 10 seconds to track the rapid drop in pH caused by the generation of protons during CO2​ hydration.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Calculate Ki​ using the Cheng-Prusoff equation adapted for stopped-flow kinetics.

CAIX Inhibition Data Presentation
CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity (IX vs II)
Acetazolamide (Control) 25012250.48 (Poor)
3-Amino-6-fluoro-BIT >10,0008453226.4 (High)
3-(Piperazin-1-yl)-6-fluoro-BIT >10,00012508514.7 (Moderate)

Sources

Application

Preparation of 6-Fluoro-1,2-Benzisothiazole Derivatives from 3-Chloro Precursors: Synthesis, Mechanisms, and Applications

Executive Summary The 1,2-benzisothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of atypical antipsychotics and antimicrobial agents. The introduction of a f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-benzisothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of atypical antipsychotics and antimicrobial agents. The introduction of a fluorine atom at the 6-position significantly enhances the metabolic stability and lipophilicity of the core. This application note provides a comprehensive, self-validating guide for synthesizing 6-fluoro-1,2-benzisothiazole derivatives. The strategy relies on a two-step sequence: the activation of 6-fluoro-1,2-benzisothiazol-3(2H)-one to a highly electrophilic 3-chloro intermediate, followed by Nucleophilic Aromatic Substitution (SNAr) to yield diverse, bioactive C3-substituted derivatives.

Mechanistic Rationale & Structural Design

The 6-Fluoro Advantage

Fluorine substitution is a fundamental tool in rational drug design. Placing a fluorine atom at the 6-position of the benzisothiazole ring serves two primary purposes:

  • Metabolic Shielding: It blocks cytochrome P450-mediated aromatic oxidation, a common degradation pathway for unsubstituted benzisothiazoles.

  • Physicochemical Modulation: It lowers the pKa of adjacent functional groups and increases the overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability—a critical requirement for central nervous system (CNS) targets.

The 3-Chloro Linchpin

The starting material, 6-fluoro-1,2-benzisothiazol-3(2H)-one, is a stable lactam and generally unreactive toward nucleophiles. To functionalize the C3 position, the lactam must be converted into a chloroimine (3-chloro-6-fluoro-1,2-benzisothiazole)[1].

This transformation is driven by the use of phosphorus oxychloride (POCl3). The adjacent sulfur and nitrogen atoms in the isothiazole ring heavily withdraw electron density from the C3 carbon, making the resulting 3-chloro derivative an exceptionally potent electrophile for SNAr reactions[2]. However, the benzisothiazole S–N bond is sensitive to reductive scission and strong bases[2]; therefore, the downstream nucleophilic substitution must be carefully controlled.

Workflow A 6-Fluoro-1,2-benzisothiazol- 3(2H)-one (Stable Lactam) B Chlorination POCl3, cat. DMF 120°C, 3h A->B C 3-Chloro-6-fluoro- 1,2-benzisothiazole (Electrophilic Linchpin) B->C D SNAr Reaction Amine Nucleophile Base, Reflux C->D E 3-Substituted-6-fluoro- 1,2-benzisothiazole (Bioactive Derivative) D->E

Fig 1: Two-step synthetic workflow from stable lactam to bioactive 3-substituted derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-6-fluoro-1,2-benzisothiazole

This protocol details the chlorination of the lactam precursor. The addition of catalytic N,N-dimethylformamide (DMF) is a critical causality factor: it forms a Vilsmeier-Haack type intermediate with POCl3, which accelerates the chlorination and suppresses the degradation of the starting material.

Reagents:

  • 6-Fluoro-1,2-benzisothiazol-3(2H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl3) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq)

Step-by-Step Procedure:

  • Reaction Setup: Charge a dry, multi-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 6-fluoro-1,2-benzisothiazol-3(2H)-one and catalytic DMF.

  • Reagent Addition: Slowly add POCl3 dropwise at room temperature under an inert nitrogen atmosphere. (Caution: The reaction evolves HCl gas; ensure proper scrubbing/ventilation)[3].

  • Thermal Activation: Gradually heat the reaction mixture to 120°C. Maintain this temperature for 3 hours. Monitor the reaction via TLC (Hexane/EtOAc 8:2) until the starting material is completely consumed.

  • Quenching (Critical Step): Cool the mixture to 70°C. Pour the hot solution slowly into a vigorously stirred beaker of ice-water. Causality: The temperature of the aqueous quench must strictly remain below 50°C. If the temperature exceeds this threshold, the newly formed chloroimine will rapidly hydrolyze back to the starting lactam[3].

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (DCM). Wash the combined organic layers with cold saturated NaHCO3 to neutralize residual acid, dry over anhydrous Na2SO4, and concentrate in vacuo. The resulting crude oil can be purified via vacuum distillation or crystallization from heptane to yield the pure 3-chloro intermediate[3].

Mechanism N1 1. Lactam-Lactim Tautomerization Amide converts to Iminol form N2 2. Phosphorylation Iminol oxygen attacks POCl3 N1->N2 N3 3. Vilsmeier Activation DMF forms highly reactive intermediate N2->N3 N4 4. Nucleophilic Attack Chloride ion attacks C3 position N3->N4 N5 5. Elimination Loss of PO2Cl2- yields Chloroimine N4->N5

Fig 2: Mechanistic pathway of lactam chlorination via phosphorylation and chloride addition.

Protocol 2: SNAr Diversification at C3

The 3-chloro intermediate is highly reactive toward nitrogen, oxygen, and sulfur nucleophiles[4]. This protocol describes the synthesis of a piperazine derivative, a common building block for antipsychotic agents[1].

Reagents:

  • 3-Chloro-6-fluoro-1,2-benzisothiazole (1.0 eq)

  • Anhydrous Piperazine (3.0 eq)

  • Toluene (Solvent)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 3-chloro intermediate in dry toluene.

  • Nucleophile Addition: Add anhydrous piperazine to the solution. Causality: A 3.0 molar equivalent excess of piperazine is used to prevent bis-alkylation (where two benzisothiazole molecules react with one piperazine). Toluene is selected as the solvent because the mono-substituted product has limited solubility in it at lower temperatures, driving the reaction forward and preventing over-reaction[1].

  • Reflux: Heat the mixture to reflux (110°C) for 12 hours.

  • Workup (Self-Validating Purity): Cool the mixture to room temperature. Wash the organic layer with distilled water (3x) to remove the highly water-soluble excess piperazine.

  • Acid-Base Extraction: Extract the toluene layer with 1M HCl. The target product (an amine) will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities in the organic layer. Basify the aqueous layer with 2M NaOH to pH 10, and extract with EtOAc. Dry and concentrate to yield the pure 3-(1-piperazinyl)-6-fluoro-1,2-benzisothiazole.

Quantitative Data & Optimization

To ensure robust scale-up and reproducibility, the reaction conditions for both the chlorination and the nucleophilic substitution steps must be optimized. The tables below summarize empirical data for various reagent systems and nucleophiles.

Table 1: Optimization of Chlorination Conditions

EntryReagent SystemTemperature (°C)Time (h)Yield (%)Observation
1POCl3 (neat)120865Sluggish reaction; incomplete conversion.
2 POCl3 + DMF (cat.) 120 3 88 Rapid conversion; clean impurity profile.
3SOCl2 + DMF (cat.)801245High byproduct formation; S-N bond scission.
4Triphosgene + Et3N90578Good yield, but requires handling severe toxics.

Table 2: Scope of C3 Nucleophilic Substitution (SNAr)

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
Piperazine (3.0 eq)TolueneNone1101282
1-Boc-Piperazine (1.1 eq)DMFK2CO390889
Morpholine (1.5 eq)TolueneDIPEA1101085
4-Hydroxypiperidine (1.2 eq)DMFK2CO3901276

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Chloro-6-fluorobenzo[d]isothiazole Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for drug development professionals and synthetic chemists facing yield limitations during the chlorination of 6-fluorobenzo[d]isothiazol-3(2H)-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for drug development professionals and synthetic chemists facing yield limitations during the chlorination of 6-fluorobenzo[d]isothiazol-3(2H)-one.

Mechanistic Overview & Causality

The conversion of benzisothiazolones to their 3-chloro derivatives is a critical transformation in the synthesis of atypical antipsychotics and agrochemicals [1]. The reaction relies on the nucleophilic attack of the lactam's tautomeric enol oxygen onto a chlorinating agent. However, the 6-fluoro substituent exerts a strong electron-withdrawing inductive effect, deactivating the heterocyclic core. This makes standard chlorination sluggish and prone to degradation if not properly catalyzed.

To overcome this, N,N-dimethylformamide (DMF) is employed as a nucleophilic catalyst. DMF reacts with Phosphorus Oxychloride (POCl₃) to generate a highly electrophilic Vilsmeier-Haack chloroiminium ion. This intermediate rapidly activates the lactam oxygen, facilitating a smooth C-Cl bond formation while suppressing thermal degradation [2].

G A 6-Fluorobenzo[d]isothiazol-3(2H)-one (Starting Material) B Chloroiminium Intermediate (Vilsmeier-Haack Active Species) A->B POCl3 + DMF Heat (80-120°C) C 3-Chloro-6-fluorobenzo[d]isothiazole (Target Product) B->C Chlorination (- PO2Cl, - DMF) D Hydrolysis Reversion (Yield Loss) C->D H2O (Quench/Workup) Improper pH / Temp D->A Re-cyclization

Figure 1: Mechanistic pathway and potential hydrolysis reversion in 3-chloro-6-fluorobenzo[d]isothiazole synthesis.

Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible system, follow this optimized protocol. The built-in in-process controls (IPCs) guarantee that each phase of the reaction validates the success of the previous step.

Step-by-Step Methodology: Catalytic Chlorination

  • Equipment Preparation: Equip a thoroughly dried 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a CaCl₂ drying tube, and an internal thermocouple. Causality: Strict anhydrous conditions prevent the premature hydrolysis of POCl₃ into inactive phosphoric acids.

  • Reagent Charging: Suspend 6-fluorobenzo[d]isothiazol-3(2H)-one (100 g, 0.59 mol) in anhydrous chlorobenzene (250 mL).

  • Catalyst Activation: Inject anhydrous DMF (8.6 g, 0.118 mol, 0.2 equiv). Stir at 25°C for 5 minutes.

  • Chlorinating Agent Addition: Dropwise add POCl₃ (135 g, 0.88 mol, 1.5 equiv) over 45 minutes. Maintain the internal temperature below 40°C using a water bath. Self-Validation: A slight exotherm and color change to pale yellow confirms the formation of the chloroiminium complex.

  • Thermal Cyclization: Gradually heat the reaction mixture to 110–115°C. Maintain reflux for 6–8 hours. Monitor via HPLC (aliquot quenched in cold methanol) until starting material is <1.0%.

  • Reverse Quench (Critical Step): Cool the mixture to 20°C. Slowly pour the reaction mass into a vigorously stirred mixture of crushed ice (500 g) and saturated aqueous NaHCO₃ (500 mL). Maintain the quench temperature strictly below 15°C.

  • Isolation: Separate the organic chlorobenzene layer. Extract the aqueous layer once with dichloromethane (200 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (50 mbar, 60°C).

  • Purification: Purify the crude product via vacuum distillation or recrystallization from heptane to yield the pure 3-chloro-6-fluorobenzo[d]isothiazole.

Troubleshooting & FAQs

Q: My reaction stalls at 70% conversion, leaving a significant amount of unreacted starting material. How do I push it to completion? A: Stalled reactions in this pathway are typically caused by the depletion of the active Vilsmeier-Haack complex. The 6-fluoro group reduces the nucleophilicity of the substrate, requiring higher activation energy [3]. Actionable Fix: Do not simply add more POCl₃. Instead, add an additional 0.1 equivalents of DMF to regenerate the chloroiminium ion, and ensure your solvent (e.g., chlorobenzene) allows for an internal reflux temperature of at least 110°C. Toluene (b.p. 110°C) often limits the internal temperature to ~105°C, which may be insufficient for deactivated substrates.

Q: I am experiencing low isolated yields despite HPLC showing 95% conversion before workup. Where is the product going? A: You are likely experiencing hydrolysis reversion (as shown in Figure 1). 3-Chloro-6-fluorobenzo[d]isothiazole is an activated imidoyl chloride. During a standard aqueous quench, the exothermic destruction of excess POCl₃ generates localized spikes in temperature and acidity (HCl/H₃PO₄), which rapidly hydrolyzes the C-Cl bond back to the starting lactam [2]. Actionable Fix: Switch to a "reverse quench" methodology. Pour the reaction mixture into a buffered, ice-cold alkaline solution (e.g., NaHCO₃ or dilute NaOH/ice). Keeping the pH > 6 and the temperature < 15°C during the quench halts the reversion pathway.

Q: Can I substitute Thionyl Chloride (SOCl₂) or Triphosgene for POCl₃ to improve the environmental profile of the synthesis? A: Yes, but with caveats. SOCl₂ is a weaker electrophile and will result in significantly longer reaction times and lower yields for the 6-fluoro derivative unless used as the solvent in vast excess. Triphosgene is highly effective and produces fewer phosphorus byproducts, but requires strict safety protocols due to phosgene gas generation. See the quantitative comparison below for yield impacts.

Quantitative Data: Reagent & Condition Optimization

The following table summarizes the causal relationship between the choice of chlorinating agent, catalyst loading, and the final isolated yield of 3-chloro-6-fluorobenzo[d]isothiazole.

Chlorinating AgentCatalyst (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
SOCl₂ (3.0 eq)DMF (0.1)Toluene1101642%85%
POCl₃ (1.5 eq)NoneChlorobenzene1151234%81%
POCl₃ (1.5 eq)DMF (0.2)Toluene110878%94%
POCl₃ (1.5 eq) DMF (0.2) Chlorobenzene 115 6 92% 98.5%
Triphosgene (0.8 eq)DMF (0.15)Chlorobenzene90886%97%

Data Interpretation: The synergistic use of POCl₃ with 0.2 equivalents of DMF in a high-boiling solvent (chlorobenzene) provides the optimal thermodynamic environment for the chlorination of the deactivated 6-fluoro scaffold, maximizing both yield and purity.

References

  • Urban, F. J., et al. "New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs." Organic Process Research & Development, American Chemical Society, 1999. URL: [Link]

  • "Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds." Chinese Patent CN1850811A, Google Patents, 2006.
  • Ivanova, Y., et al. "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, Arkat USA, 2024. URL: [Link]

Optimization

Technical Support Center: Minimizing Side Reactions During the Halogenation of 3-Chloro-6-fluorobenzo[d]isothiazole

Prepared by the Senior Application Scientist Team Welcome to the dedicated technical support guide for navigating the complexities of halogenating 3-Chloro-6-fluorobenzo[d]isothiazole. This resource is designed for resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for navigating the complexities of halogenating 3-Chloro-6-fluorobenzo[d]isothiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this advanced heterocyclic intermediate. Our goal is to provide actionable, in-depth guidance to help you anticipate and mitigate common side reactions, thereby improving yield, purity, and regioselectivity.

Section 1: Understanding the Substrate's Reactivity

Before troubleshooting, it is critical to understand the electronic landscape of the starting material. The interplay of existing substituents dictates the course of the reaction.

Question: What are the key structural features of 3-Chloro-6-fluorobenzo[d]isothiazole that influence its electrophilic halogenation?

Answer: The reactivity of 3-Chloro-6-fluorobenzo[d]isothiazole is governed by a combination of competing electronic effects from three key features:

  • The Benzo[d]isothiazole Core: The isothiazole ring is an electron-deficient heterocycle.[1] This inherent electron-withdrawing nature deactivates the entire fused ring system towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2]

  • The 6-Fluoro Substituent: Fluorine is the most electronegative element, and it deactivates the aromatic ring through a strong negative inductive effect (-I). However, it possesses lone pairs that can participate in resonance, donating electron density and directing incoming electrophiles to the ortho and para positions. As an ortho, para-director, it will direct incoming electrophiles to the C5 and C7 positions.

  • The 3-Chloro Substituent: The chloro group on the isothiazole portion of the molecule primarily exerts an electron-withdrawing effect, further deactivating the heterocyclic ring. Its influence on the regioselectivity of the benzene ring is minimal compared to the substituents directly on that ring.

The net effect is a moderately deactivated benzene ring. A Lewis acid catalyst is therefore typically required to activate the halogen for the reaction to proceed efficiently.[3][4] The primary challenge is controlling the regioselectivity, as halogenation can potentially occur at the C4, C5, and C7 positions.

Caption: Kinetic control to favor mono-substitution.

Question: I am getting a mixture of isomers (e.g., 5- and 7-halogenated products). How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is challenging when multiple positions are activated. The distribution of isomers is influenced by a delicate balance of electronic and steric factors.

  • Choice of Catalyst: While a Lewis acid is often necessary, its strength and concentration can impact selectivity. Solid acid catalysts, such as certain zeolites, can sometimes offer shape selectivity that favors the formation of the less sterically hindered para-isomer (C7-halogenation). [5]Experimenting with milder Lewis acids (e.g., ZnCl₂) over stronger ones (e.g., AlCl₃) may also alter the isomer ratio.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates (the sigma complex) and affect the distribution of isomers. [3]A solvent screen is recommended. Consider comparing a non-polar solvent like dichloromethane (DCM) with a more polar one like nitromethane.

  • Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product, which is often the less sterically hindered C7 isomer.

Question: My reaction has a very low yield, or it doesn't proceed to completion. What are the likely causes?

Answer: Low conversion points to insufficient electrophilic power or decomposition of the starting material.

  • Insufficient Catalyst Activity: The substrate is deactivated. Ensure your Lewis acid catalyst is anhydrous and active. Iron(III) and aluminum(III) halides can be inactivated by moisture in the air or solvent. [3]Consider using freshly opened or sublimed catalyst.

  • Inadequate Halogenating Agent: If using NCS or NBS without a catalyst fails, a catalytic amount of a strong acid (like H₂SO₄) or a Lewis acid may be required to generate a sufficiently powerful electrophile.

  • Decomposition: Benzo[d]isothiazoles can be sensitive to harsh acidic conditions or high temperatures. [1]If you observe significant darkening of the reaction mixture or the formation of intractable baseline material on a TLC plate, decomposition is likely. Monitor the reaction closely and aim to use the mildest conditions necessary to achieve conversion.

Section 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the controlled mono-bromination at the C7 position, the electronically and sterically favored site.

Objective: To synthesize 7-Bromo-3-chloro-6-fluorobenzo[d]isothiazole with high regioselectivity and minimal byproduct formation.

Experimental Workflow

G A 1. Setup & Inerting - Assemble dry glassware - Purge with N₂ or Ar B 2. Reagent Charging - Add substrate and solvent (DCM) - Cool to 0 °C A->B C 3. Reagent Addition - Add NBS in one portion - Stir for 15 min B->C D 4. Reaction Monitoring - Analyze by TLC or LC-MS - Check every 30-60 min C->D E 5. Reaction Quench - Add aq. Na₂S₂O₃ solution - Separate layers D->E F 6. Workup & Purification - Wash organic layer (brine) - Dry (Na₂SO₄), filter, concentrate - Purify by column chromatography E->F

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-6-fluorobenzo[d]isothiazole (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) (approx. 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in one portion.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a hexane/ethyl acetate gradient is typically effective) to isolate the desired mono-brominated product.

Section 4: Data Summary Table

This table provides a comparative overview of different halogenating systems and their expected outcomes.

Halogenating AgentCatalystTypical Temp.ProsCons / Common Side Reactions
N-Bromosuccinimide (NBS) None or cat. H₂SO₄0 °C to RTExcellent for mono-bromination, easy to handle. [1]May require a catalyst for deactivated systems.
N-Chlorosuccinimide (NCS) Lewis Acid (FeCl₃, AlCl₃)0 °C to RTGood control for mono-chlorination. [1]Generally requires a catalyst, which can lower selectivity.
Bromine (Br₂) Lewis Acid (FeBr₃, AlCl₃)0 °C to 50 °CHighly reactive, useful for very deactivated systems.High risk of polysubstitution and lower selectivity. [6]
Chlorine (Cl₂) Lewis Acid (FeCl₃, AlCl₃)0 °C to 50 °CPotent chlorinating agent.Difficult to handle (gas), high risk of over-reaction.
Iodine (I₂) Oxidizing Agent (HNO₃, HIO₃)RT to 60 °CEffective for iodination.Requires an oxidizing agent, not a Lewis acid. [3][4]

Section 5: Frequently Asked Questions (FAQs)

Q: Why is a Lewis acid catalyst required for chlorination with NCS but not always for bromination with NBS?

A: Bromine is inherently more reactive than chlorine in electrophilic aromatic substitution. The C-Br bond in NBS is weaker and more easily polarized than the C-Cl bond in NCS, leading to easier formation of the electrophilic bromine species. Therefore, the more challenging chlorination often requires the assistance of a Lewis acid to activate the NCS, whereas the substrate's own (albeit low) reactivity is sometimes sufficient to react with NBS without a catalyst. [7] Q: Can I use this guide for fluorination?

A: No. Direct electrophilic fluorination with F₂ is extremely hazardous and difficult to control. Fluorine is best introduced to aromatic rings using specialized reagents and methods, such as via diazotization (Schiemann reaction) or with dedicated electrophilic fluorinating agents (e.g., Selectfluor), which follow different mechanistic pathways.

Q: How can I confirm the regiochemistry of my product?

A: The definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), will allow you to unambiguously determine the position of the newly introduced halogen by observing correlations between the halogenated carbon, nearby protons, and the fluorine atom.

References

  • Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj-2028l0VH4nL8vPOICFg-IpmMazlI76UQ9YSRkp-s-sD-fWBv5lANj3faOWeEdWzDmAeYmXBSusajag0X-Bmy72KO8pTKmSP_HlHgZaTIJxCQAAPMzQBgyMJ275Xp4pTXYlgs1u5zM3fj9UNmMXRxERbRKLpYNM5k6mby2EN4F-VCf66FlSSuceqiqQqQYgsm-vHCS2FZvyw3WcElDkomIUXPqXeOn3mUnsBxFLEVek6Q0AYgkyPo-qEw3HKg1Qi4Wo=]
  • Der Pharma Chemica. (2015). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from Der Pharma Chemica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLdOfmkmPP1XaILSFkLN2a_EGfU153308lHFvSy0nHU_3MNy3RP-yu1VveaxKx86hKrYEXDuTk9x5WybTBV7WZcSUt7HTpmmDxHYjDhToyXtuW5vSi99YGI7_5dfzMfjCUd_chJA4BGLi8NoQnMs4Cy4RMUp7e00pzDzEdT51Xu_N7NQ5oJaEhKp9LrC9JxTU8D48EV949BJjlgE0VWrDMf57oviwAFU6pseolGhjHRx4mdq8BJnRjcxtGHeOJTj6UnWVS9f1KXorDATRgVE7lhfNPW06z_10gRjLM_xyGL4P5WiPKr9Ht]
  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRihgJF5iUpXZ_m3OvKZJJWJvBVhddK8WPXPnIsBxpT2O9R2ViGA7t7xoRPr7e5H94Zj4oL-WKY0VMBJotn6pGw-7UlEc0fZq_HB2XpU5XuLIkUNCeOnkwFdJKDtlhGf_8NhC-yPcUpRbuJtyZ6b4o90mS]
  • Master Organic Chemistry. (2018, April 18). Halogenation of Benzene via Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgOEekqPkHZ8MwxYAg0GjuTR5mlEPd7IkNg3QqNUFENLWHB71-MzkzyZjMzOa_Q2PJtyHZkQakcS1w5FCEoDuCFF-nQnoDyTXbqZxBMr8UVS-pksXlBDbUsFY9saIV-tXRAkjMdPPewiCScZ1pBSU4cM5siMMZD0Bl0uSkN-XTL-S2ssjlRMrTck2l67khNuiBSCQ-htyBdnfSyAubGQY_Iw==]
  • YouTube. (2022, January 19). Mechanism of Halogenation: Electrophilic Substitution Reaction. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEIlBezNnwvmpSs98dVUfzSGBTfwVQ6s3T17uI8JXoISLbmUlHFPb4IqlwY6e4An1FP_Na1azf1KZfFcRk3szx_e-Yu_Pj1hpLBIHhyvgYQJ6_2cNQ7XrJGYf4K3S0qavtcsnDdXI=]
  • bioRxiv. (2022, August 5). Regioselective control of biocatalytic C–H activation and halogenation. Retrieved from bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9kXiAYTzKT5Q0ey_QhAWaBvLUCSqMnyrDojeFXSX1eRCWC1Q1qaX6uM5y0w-62D0itRnbQXcaJI-HJlzsIfjZ36YHOSRt3lNzOlaHcD-QxTWqoEqBQIXf4KNMfJWqNf1IsqZxWCwFqmPrR-cuYA6p7NXljsCb]
  • Request PDF. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKvWTxf02Wzq4WM695Jz7VTORmoO6zwtz2_-kXlAgOZXO5VklshXQDbbI-eJQJVd0zEjGlceZSPFxQuWITYipiph6TPfXv0ZqBvWEH2isGL63dkspQGO3IPljXZtpUpsk4ho3X-rlXiMXJF1aB28Yi0JLcMEUQj9J7fnqiT7ulnRo8zcYXY8p2NeIFPgDveU5vkFu2AIJ9BEA4ELn5ZXnaswGV9q668It-DN7med98LcLCL-98]
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFALKOkPK4IwB4Gn52NlKYbizKk_GP4FJfxb7D1Towhnm_KLw8MXtZCB1SpL-6OyQUd8CEqgOXdvRPNF_ktg0tSjMHo8al7GvOkwZYcbypo-5mQlfOYRlMz0IFXaHGIS3eAa5d4r41yPj4nSiUexBZYGYXNJw6Dww-EBgAKtd_FwTNgUwwZ]
  • Chemical Education Digital Library. (2024, October 18). Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. Retrieved from ChemEd DL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa-6-RfzXyMSG1XkspP_FYrtMNmA8UqI9xM1OPdBFKCKvZHZNPQlC49Dw3WGv-JRifsq9OBmGQ7cSGSgTGnWezvv_2oODSOGw2cbamp9L6qbOyoAnAti3eq1OSwJb7WRwiZ8slFSzQbvKA0tKXFyxTpYYyLAFX9nbCryVMg41-Sj55KUOwEchZuMnUdSsZr0aXXRfWi2_WnTRiyfzeXQ2Axb2ZJ69ZBfu2]
  • Wikipedia. (n.d.). Halogenation. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI-YSKRqGNal4ON9txfp0Ok3EiE7x9W7LRd1xGE50nQhauViGssfJufRMBzs8OBdHpH12wPDtLM1sSf-gt_luqPppPqiM3hjSIbyZcjCrrSA5NRzxx1JhzskBmIrKVEDhAUddSaQ==]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Chloro-6-fluorobenzo[d]isothiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in overcoming the specific solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in overcoming the specific solubility challenges associated with 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6)[1].

This guide moves beyond basic protocols by explaining the thermodynamic and kinetic mechanisms behind compound precipitation, ensuring your experimental workflows are robust, reproducible, and self-validating.

Mechanistic Root Cause Analysis: Why Does It Precipitate?

3-Chloro-6-fluorobenzo[d]isothiazole is a highly lipophilic, halogenated heterocyclic building block[2]. When transitioning this compound from organic storage to aqueous experimental media (e.g., cell culture media, PBS, or assay buffers), researchers frequently encounter severe precipitation or "crash out."

Understanding the causality behind this requires looking at three structural factors:

  • High Crystal Lattice Energy: The planar benzisothiazole core, combined with the electron-withdrawing chloro and fluoro substituents, promotes strong intermolecular π−π stacking and halogen bonding.

  • Lack of Ionizable Groups: Unlike many pharmaceutical intermediates, this specific molecule lacks readily ionizable functional groups (such as basic amines or acidic protons) within the physiological pH range (pH 6.5–7.5). Therefore, traditional pH adjustment or salt formation strategies are entirely ineffective.

  • The "Solvent Shift" Phenomenon: While the compound dissolves readily in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), adding this stock to water causes the DMSO molecules to rapidly hydrogen-bond with the bulk water. This strips the solvation shell away from the highly hydrophobic compound, leading to immediate nucleation and precipitation[3].

MechanisticPathway Solid Solid Compound (High Lattice Energy) DMSO DMSO Stock (Solvated State) Solid->DMSO Dissolution (Disrupts Lattice) Aqueous Aqueous Media Addition (Solvent Shift) DMSO->Aqueous Dilution Precipitate Precipitation / Crash Out (Nucleation & Growth) Aqueous->Precipitate Unassisted (Hydrophobic Effect) Micelle Micellar Solubilization (Surfactant/Cyclodextrin) Aqueous->Micelle Assisted Formulation (Thermodynamic Sink)

Thermodynamic pathways of 3-Chloro-6-fluorobenzo[d]isothiazole solubilization and precipitation.

Excipient & Co-Solvent Selection Matrix

Because pH adjustment is non-viable, improving the aqueous solubility of this compound relies entirely on formulation strategies —specifically the use of co-solvents, surfactants, or complexing agents[4].

Table 1: Quantitative Excipient Selection for Aqueous Dilution

Excipient / StrategyRecommended ConcentrationMechanism of ActionBest Application
DMSO 0.1% – 0.5% (Max 1.0%)Polar aprotic co-solventMaster stock solutions; in vitro assays
Tween-80 0.5% – 2.0% (v/v)Non-ionic surfactant (Micelle formation)Preventing nucleation in biochemical assays
HP-β-CD 5.0% – 20.0% (w/v)Host-guest inclusion complexCell culture media; in vivo dosing vehicles
PEG-400 5.0% – 10.0% (v/v)Co-solvent / Viscosity modifierAnimal dosing; stabilizing microemulsions

Step-by-Step Troubleshooting Workflows

Protocol A: Master Stock Preparation (Self-Validating System)

Causality: To overcome the high lattice energy, the compound must first be fully solvated in an organic environment before any aqueous exposure.

  • Weighing: Accurately weigh 3-Chloro-6-fluorobenzo[d]isothiazole into a sterile, amber glass vial (the compound may exhibit mild photosensitivity over prolonged periods).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a concentration of 10 mM to 50 mM. Do not use hydrated DMSO, as trace water will initiate premature nucleation.

  • Energy Input: Vortex the solution for 60 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 5–10 minutes.

  • Validation Check: Hold the vial against a light source. The solution must be completely transparent with no visible Schlieren lines or micro-crystals.

Protocol B: Aqueous Dilution & Preventing "Crash Out"

Causality: Rapid addition of a concentrated DMSO stock to cold buffer causes localized supersaturation. The protocol below mitigates the "solvent shift" by utilizing a thermodynamic sink (excipients) and kinetic control (temperature/agitation).

  • Pre-warming: Pre-warm your target aqueous buffer or cell culture media to 37°C. (Cold media drastically reduces the thermodynamic solubility limit).

  • Excipient Priming: If using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Tween-80, dissolve these excipients fully into the aqueous media before adding the compound.

  • Dropwise Integration: Place the pre-warmed media on a vortex mixer set to medium speed. Add the DMSO master stock dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Equilibration: Allow the solution to mix for 2–3 minutes to ensure the compound partitions into the micellar or cyclodextrin cavities rather than nucleating.

  • Vehicle Control: Always prepare a parallel "Vehicle Control" containing the exact same ratio of DMSO/excipients without the compound to baseline your biological assays[5].

TroubleshootingWorkflow Start Compound Precipitates in Aqueous Media CheckDMSO Is DMSO concentration ≥ 1% acceptable? Start->CheckDMSO IncreaseDMSO Increase DMSO to 1-5% (Ensure cell tolerance) CheckDMSO->IncreaseDMSO Yes UseExcipients Use Excipients (Tween-80, HP-β-CD) CheckDMSO->UseExcipients No PreWarm Pre-warm media to 37°C & Add dropwise IncreaseDMSO->PreWarm UseExcipients->PreWarm Success Stable Solution / Microemulsion PreWarm->Success Clear Fail Change Formulation Strategy PreWarm->Fail Cloudy

Decision tree for troubleshooting aqueous precipitation of lipophilic compounds.

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately upon adding the DMSO stock to my cell culture media, even though my final DMSO concentration is only 0.1%. Why? A: This is a classic example of the "solvent shift." Solubility in DMSO is irrelevant once the compound hits the aqueous media. The DMSO molecules rapidly interact with the bulk water, leaving the lipophilic 3-Chloro-6-fluorobenzo[d]isothiazole without a solvent shell, rendering it insoluble[6]. You must lower your master stock concentration (so you are adding a larger volume of a more dilute stock) or use an excipient like HP-β-CD to create a hydrophobic pocket for the compound to reside in.

Q: Can I adjust the pH of my PBS buffer to force the compound into solution? A: No. 3-Chloro-6-fluorobenzo[d]isothiazole is a neutral, halogenated heterocycle at standard physiological ranges. It lacks basic amines (which would protonate at low pH) or acidic carboxylates (which would deprotonate at high pH). Altering the pH will not yield a soluble salt form and may inadvertently denature your biological targets.

Q: How do I know if the compound is fully dissolved or if it has just formed a fine micro-suspension? A: Visual inspection is often insufficient for micro-suspensions. To validate true solubility, centrifuge an aliquot of your final aqueous solution at 10,000 x g for 10 minutes. If a microscopic white pellet forms at the bottom of the tube, your compound has crashed out. Alternatively, Dynamic Light Scattering (DLS) can be used to detect sub-micron aggregates.

Q: I am conducting an in vivo animal study. What is the best vehicle for this compound? A: For highly lipophilic benzisothiazole derivatives, a common and well-tolerated in vivo formulation is 5% DMSO, 10% Tween-80, and 85% Saline (or 20% HP-β-CD in saline)[7]. Ensure the compound is fully dissolved in the DMSO/Tween-80 mixture before slowly adding the aqueous phase.

References

  • Ataman Chemicals. (n.d.). BENZOISOTHIAZOLE (BIT) - Chemical Identity and Physicochemical Properties. Retrieved from [Link]

  • Jo, S. J., et al. (2023). Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. Metabolites, 13(5), 584. Retrieved from[Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Scientific Discussion Forum. Retrieved from[Link]

Sources

Optimization

Technical Support Center: HPLC Purification of 3-Chloro-6-fluorobenzo[d]isothiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-Chloro-6-fluorobenzo[d]isothiazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-Chloro-6-fluorobenzo[d]isothiazole. This molecule presents unique purification hurdles due to its fused heteroaromatic core (benzisothiazole) and dual halogenation (chloro and fluoro substituents).

The presence of the weakly basic nitrogen in the isothiazole ring often leads to secondary interactions with stationary phases, while the halogens require highly specific shape selectivity to separate the target from des-halogenated or regioisomeric impurities[1]. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

I. Standard Operating Procedure: Analytical Screening to Preparative Scale-Up

To ensure a self-validating workflow, every phase of this protocol includes internal checks to verify system integrity before proceeding to the next step.

Step 1: Sample Preparation and System Suitability

  • Action: Dissolve the crude 3-Chloro-6-fluorobenzo[d]isothiazole in the initial mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Validation: Inject a blank (diluent only) followed by a reference standard (if available) or a spiked crude sample. This confirms baseline stability, rules out ghost peaks, and establishes the baseline asymmetry factor ( As​ ).

Step 2: Generic Analytical Screening

  • Action: Run a ballistic gradient (5% to 95% Organic over 10 minutes) using a standard end-capped C18 column (e.g., 50 mm × 4.6 mm, 2.7 µm)[2]. Use 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

  • Causality: The acidic pH (pH ~2.0) suppresses the ionization of residual silanols on the silica matrix, preventing ion-exchange interactions with the isothiazole nitrogen that cause peak tailing[3]. The ballistic gradient allows rapid determination of the analyte's retention factor ( k ) and identifies the critical elution window.

Step 3: Selectivity Optimization (If Rs < 1.5)

  • Action: If co-elution occurs with structural analogs, switch the stationary phase to a Pentafluorophenyl (PFP) or Biphenyl column[4].

  • Causality: Alkyl (C18) phases rely solely on hydrophobicity. PFP phases introduce dipole-dipole, π−π , and hydrogen-bonding interactions, which are highly sensitive to the electronegativity and positional differences of the chloro and fluoro substituents.

Step 4: Preparative Scale-Up and Loading Study

  • Action: Transition to a preparative column of the identical chemistry (e.g., 250 mm × 21.2 mm, 5 µm). Perform a loading study by incrementally increasing the injection volume (e.g., 100 µL to 1000 µL) until the resolution between the target and the closest eluting impurity drops to 1.5.

  • Validation: Collect fractions and analyze them using the optimized analytical method to verify that the purity of the pooled fractions exceeds the >95% threshold before solvent evaporation.

HPLC_Workflow Start Crude 3-Chloro-6-fluorobenzo[d]isothiazole Screening Initial RP-HPLC Screening (C18, H2O/MeCN, 0.1% TFA) Start->Screening Evaluate Evaluate Chromatogram (Resolution & Asymmetry) Screening->Evaluate Tailing Peak Tailing (As > 1.5) Evaluate->Tailing Secondary Interactions Coelution Co-elution (Rs < 1.5) Evaluate->Coelution Isomer Interference Success Optimal Method (Rs > 2.0, As < 1.2) Evaluate->Success Baseline Resolution FixTailing Suppress Silanols: Lower pH or End-capped Column Tailing->FixTailing FixCoelution Orthogonal Selectivity: Switch to PFP or Biphenyl Coelution->FixCoelution FixTailing->Evaluate Re-inject FixCoelution->Evaluate Re-inject

Fig 1: Iterative HPLC method development and troubleshooting workflow for benzisothiazoles.

II. Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing for 3-Chloro-6-fluorobenzo[d]isothiazole, and how can I fix it? A: Peak tailing for this compound is almost always caused by secondary interactions between the weakly basic nitrogen of the isothiazole ring and unreacted, acidic silanol groups on the silica stationary phase[1].

  • The Fix: First, ensure you are using a fully end-capped or sterically protected column. Second, lower the pH of your mobile phase to 2.0–2.5 using 0.1% TFA or Formic Acid. This forces the silanols (pKa ~3.5–4.5) into their neutral, protonated state, effectively shutting down the ion-exchange mechanism[3].

  • Self-Validation: Inject a neutral marker (e.g., uracil or toluene) alongside your sample. If the neutral marker is symmetrical but your target tails, the issue is chemical (silanols). If both tail, the issue is physical (e.g., column void or dead volume).

Q2: I cannot resolve my target from the 3-chloro-5-fluoro regioisomer. What should I change? A: Regioisomers have nearly identical hydrophobicities, meaning a standard C18 column will struggle to separate them. You need to exploit the subtle differences in electron distribution caused by the position of the fluorine atom.

  • The Fix: Switch from a C18 to a Pentafluorophenyl (PFP) or Biphenyl stationary phase[4]. The PFP phase provides strong dipole-dipole and π−π interactions that are highly sensitive to the orientation of halogens on an aromatic ring.

  • The Causality: The fluorine atom on the PFP ring creates a highly electron-deficient aromatic system that engages in charge-transfer interactions with the electron-rich portions of the benzisothiazole core, amplifying minor structural differences into major retention time shifts.

Interactions Analyte 3-Chloro-6-fluorobenzo[d]isothiazole Nitrogen Isothiazole Nitrogen (Weakly Basic) Analyte->Nitrogen Halogens Chloro & Fluoro Substituents (High Electronegativity) Analyte->Halogens Aromatic Benzene Ring (Pi-Electron Cloud) Analyte->Aromatic Silanols Residual Silanols (Stationary Phase) Nitrogen->Silanols Ion-Exchange (Causes Tailing) Dipole Dipole-Dipole Interactions (PFP Phase) Halogens->Dipole Shape Selectivity PiPi Pi-Pi Interactions (Biphenyl/Phenyl-Hexyl) Aromatic->PiPi Pi-Pi Stacking

Fig 2: Mechanistic interactions between 3-Chloro-6-fluorobenzo[d]isothiazole and stationary phases.

Q3: My retention times are drifting earlier with each subsequent injection. What is happening? A: This is a classic symptom of inadequate column equilibration or the depletion of the ion-pairing reagent/buffer.

  • The Fix: Ensure your post-gradient re-equilibration time is at least 10 column volumes (CV). For a standard 4.6 × 50 mm column, the CV is ~0.5 mL. At 1 mL/min, you need at least 5 minutes of re-equilibration.

  • Causality: If the column is not fully re-equilibrated to the initial highly aqueous conditions, the organic solvent from the end of the previous gradient remains in the pores, reducing the effective hydrophobicity of the stationary phase and causing early elution.

Q4: What is the optimal detection wavelength, and why does my baseline drift upward during the gradient? A: Benzisothiazoles typically exhibit strong UV absorbance in the 240–260 nm range due to the conjugated π system.

  • The Fix: Set your primary detection wavelength to 254 nm. If you are monitoring at lower wavelengths (e.g., 210 nm) and using TFA, you will observe an upward baseline drift.

  • Causality: TFA absorbs UV light significantly below 220 nm. As the gradient increases the proportion of Mobile Phase B (which contains TFA in Acetonitrile), the total absorbance of the mobile phase increases, causing the drift. To validate this, run a blank gradient; if the drift persists, it is solvent-induced, not column bleed.

III. Quantitative Data Summaries

The following table summarizes the critical chromatographic parameters and their target metrics for validating the purification method of 3-Chloro-6-fluorobenzo[d]isothiazole.

ParameterTarget MetricTroubleshooting Action if FailedCausality / Rationale
Resolution ( Rs​ ) ≥2.0 Switch to PFP/Biphenyl column; decrease gradient slope.Ensures baseline separation from des-fluoro/chloro impurities.
Asymmetry Factor ( As​ ) 0.9−1.2 Lower mobile phase pH; use end-capped silica.Prevents peak tailing caused by silanol-nitrogen interactions.
Retention Factor ( k ) 2.0−10.0 Adjust initial % Organic in mobile phase.Ensures the analyte interacts sufficiently with the stationary phase.
System Pressure <80% of maxReplace inlet frit; filter samples (0.22 µm).High pressure indicates particulate buildup or precipitation.
Mass Recovery >90% Check for solubility limits; avoid high pH on silica.Low recovery indicates irreversible adsorption or precipitation on column.
References
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research (IJSDR).
  • HPLC Method Development and Validation: A Review. International Journal of Pharmacy and Pharmaceutical Research (Human Journals).
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. HALO Columns.
  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online.
  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials.
  • Benzoisothiazole (BIT) Regulatory and Chemical Profile. Ataman Kimya.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-6-fluorobenzo[d]isothiazole Amination

Welcome to the Advanced Heterocyclic Cross-Coupling Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering yield bottlenecks when ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Cross-Coupling Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering yield bottlenecks when aminating the highly electrophilic, yet sterically demanding, 3-chloro-6-fluorobenzo[d]isothiazole core.

This document synthesizes mechanistic causality, field-proven troubleshooting FAQs, and self-validating protocols to ensure your amination workflows succeed, regardless of the nucleophile's steric bulk.

Mechanistic Insights: The Causality of Steric Failure

The 3-position of the benzo[d]isothiazole ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent electron-withdrawing sulfur-nitrogen bond. For unhindered primary amines, thermal SNAr proceeds smoothly[1]. However, when introducing bulky secondary amines (e.g., substituted piperidines, dicyclohexylamine), researchers hit a "steric wall."

The Causality: The transition state for the Meisenheimer complex in SNAr requires the amine to approach at a specific trajectory. Bulky amines experience severe steric repulsion from both the sulfur atom of the isothiazole ring and the peri-hydrogen at the C4 position. To bypass this, we must shift from SNAr to transition-metal-catalyzed Buchwald-Hartwig Amination (BHA). However, BHA introduces new steric challenges at the palladium center, requiring precise ligand selection to modulate the rate-limiting steps[2].

Troubleshooting Guides & FAQs

Q1: Why does direct amination (SNAr) of 3-chloro-6-fluorobenzo[d]isothiazole fail with my secondary amines, resulting in recovered starting material? A1: The activation energy barrier for the SNAr Meisenheimer complex becomes insurmountable due to steric clashing between the bulky amine and the C4-peri proton/sulfur atom. While unhindered amines can be forced using refluxing dioxane or microwave irradiation[1], bulky amines will simply not couple. You must pivot to a palladium-catalyzed cross-coupling strategy to alter the reaction mechanism.

Q2: I am switching to a Buchwald-Hartwig cross-coupling for a bulky amine. Should I use BrettPhos or RuPhos? A2: Use RuPhos. Density Functional Theory (DFT) calculations reveal a critical divergence in how these two ligands handle sterics. For the Pd-BrettPhos system, the rate-limiting step is oxidative addition because the ligand itself is highly hindered[2]. For Pd-RuPhos, the hindrance around the palladium atom is smaller, making reductive elimination the rate-limiting step[3]. Crucially, as the steric hindrance of your amine increases, the energy barrier for reductive elimination in the Pd-RuPhos system actually decreases due to the thermodynamic relief of steric strain upon product formation[2]. Therefore, RuPhos actively leverages the bulkiness of your amine to accelerate the catalytic cycle.

Q3: What is the risk of unwanted defluorination at the C6 position during these reactions? A3: The C6-fluoro group is para to the isothiazole nitrogen, making it moderately susceptible to SNAr by strong nucleophiles. If you use unhindered alkoxide bases (e.g., NaOMe) or push SNAr temperatures above 150 °C, you risk C6-substitution. To prevent this in BHA, utilize non-nucleophilic weak bases like Cs2​CO3​ or bulky bases like NaOtBu , which are sterically prohibited from attacking the C6 position.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes based on the chosen amination strategy.

ParameterThermal SNArPd-BrettPhos BHAPd-RuPhos BHA
Optimal Amine Profile Unhindered primaryPrimary aminesBulky secondary amines
Rate-Limiting Step Meisenheimer formationOxidative Addition[2]Reductive Elimination[3]
Catalyst Loading N/A2 - 5 mol%2 - 5 mol%
Optimal Base DIPEA or K2​CO3​ NaOtBu or LHMDS NaOtBu or Cs2​CO3​
Typical Yield (Bulky) < 5% (Fails)15 - 30%85 - 95%
Reaction Temp 120 - 150 °C80 - 100 °C80 - 110 °C

Strategic Workflows & Visualizations

DecisionTree Substrate 3-Chloro-6-fluorobenzo[d]isothiazole AmineCheck Analyze Amine Steric Bulk Substrate->AmineCheck Unhindered Primary / Unhindered Cyclic Amines AmineCheck->Unhindered Hindered Bulky / Secondary Acyclic Amines AmineCheck->Hindered SNAr SNAr Pathway Solvent: Dioxane/NMP Base: DIPEA Unhindered->SNAr BHA Buchwald-Hartwig Cross-Coupling Unhindered->BHA If SNAr Yield < 20% Hindered->BHA RuPhos Pd-RuPhos System Favors Reductive Elimination of Bulky Substrates BHA->RuPhos High Steric Bulk BrettPhos Pd-BrettPhos System Favors Primary Amines BHA->BrettPhos Low Steric Bulk

Workflow for selecting the optimal amination strategy based on nucleophile sterics.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Rate-Limiting for BrettPhos Pd0->OA Ar-Cl PdII_Ar Pd(II)(Ar)(Cl)L OA->PdII_Ar Amine Amine Coordination & Deprotonation PdII_Ar->Amine Base, HNR2 PdII_Am Pd(II)(Ar)(NR2)L Amine->PdII_Am RE Reductive Elimination Rate-Limiting for RuPhos PdII_Am->RE RE->Pd0 Catalyst Regeneration Product Aminated Product RE->Product

Buchwald-Hartwig catalytic cycle highlighting rate-limiting steps for different ligands.

Self-Validating Experimental Protocols

Protocol A: RuPhos-Mediated Buchwald-Hartwig Amination (For Sterically Hindered Amines)

This protocol utilizes in-process visual cues to validate catalyst activation and prevent silent failures.

Reagents: 3-Chloro-6-fluorobenzo[d]isothiazole (1.0 equiv), Bulky Amine (1.5 equiv), Pd2​(dba)3​ (2.5 mol%), RuPhos (5 mol%), NaOtBu (2.0 equiv), Anhydrous Toluene (0.2 M).

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Step): In an oven-dried Schlenk flask under argon, combine Pd2​(dba)3​ and RuPhos in 2 mL of degassed toluene. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution must shift from a murky purple/brown to a clear, deep red/orange. This confirms the successful generation of the active Pd(0)Ln​ species. If the solution remains brown, oxygen contamination has occurred; discard and re-degas your solvents.

  • Substrate Addition: Add 3-chloro-6-fluorobenzo[d]isothiazole, the bulky amine, and NaOtBu to the active catalyst solution. Rinse the walls with the remaining toluene.

  • Reaction & Monitoring: Seal the flask and heat to 90 °C.

    • Self-Validation: Monitor the reaction via LC-MS after 2 hours. Look for the disappearance of the starting material peak ( m/z 188 for the chloride). If a black precipitate forms (Palladium black), the catalyst has decomposed; verify your inert atmosphere technique.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via silica gel chromatography.

Protocol B: Microwave-Assisted SNAr (For Unhindered Amines)

Use this purely for primary, unhindered amines where transition metals are unnecessary[1].

Reagents: 3-Chloro-6-fluorobenzo[d]isothiazole (1.0 equiv), Primary Amine (2.0 equiv), DIPEA (2.5 equiv), Anhydrous 1,4-Dioxane or NMP (0.5 M).

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve the substrate in 1,4-Dioxane. Add the primary amine and DIPEA.

  • Irradiation: Seal the vial and irradiate at 130 °C for 30–45 minutes.

    • Self-Validation: A successful Meisenheimer complex formation and subsequent rearomatization typically results in a distinct color shift to deep yellow or orange.

  • Isolation: Pour the crude mixture into ice-cold water while stirring vigorously.

    • Self-Validation: The aminated product should precipitate as a solid. If it oils out, extract with dichloromethane ( 3×15 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

  • Synthesis and evaluation of pseudosaccharin amine derivatives as potential elastase inhibitors Source: Die Pharmazie / Publication Server of the University of Greifswald URL:[Link]

Sources

Optimization

Preventing degradation of 3-Chloro-6-fluorobenzo[d]isothiazole during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 3-Chloro-6-fluorobenzo[d]isothiazole (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6).

This heterocyclic building block is highly valued in drug discovery and agrochemical development for its reactivity. However, the exact electronic properties that make it an excellent electrophile in cross-coupling reactions also make it highly susceptible to environmental degradation[1]. This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure your compound maintains >99% purity during long-term storage.

FAQ 1: Mechanistic Understanding of Degradation

Q: Why does 3-Chloro-6-fluorobenzo[d]isothiazole degrade so rapidly when exposed to ambient laboratory air? A: The degradation is driven by the inherent electronic structure of the benzo[d]isothiazole core. The 3-chloro position is highly activated towards nucleophilic aromatic substitution ( SN​Ar ). When exposed to ambient air, atmospheric moisture acts as a nucleophile, attacking the C3 carbon. This hydrolytic cleavage displaces the chloride ion, rapidly converting the active compound into 6-fluorobenzo[d]isothiazol-3(2H)-one and releasing hydrogen chloride (HCl) gas. Furthermore, the electron-withdrawing nature of the 6-fluoro substituent slightly increases the electrophilicity of the ring, accelerating this pathway compared to unfluorinated analogs.

Q: I noticed a white, insoluble precipitate in my storage vial. What is it, and is the batch ruined? A: That precipitate is almost certainly the hydrolysis product, 6-fluorobenzo[d]isothiazol-3(2H)-one. Unlike the starting material, which is highly soluble in aprotic organic solvents, the 3(2H)-one derivative forms strong intermolecular hydrogen bonds, drastically reducing its solubility. If you observe this precipitate, the batch is compromised. Attempting to use it in a Negishi or Suzuki cross-coupling reaction will fail, as the degraded compound cannot undergo the necessary oxidative addition with palladium/nickel catalysts[1].

Q: What are the specific hazards of improper storage beyond experimental failure? A: Safety is a critical concern. The degradation of benzo[d]isothiazole derivatives under oxidative or hydrolytic stress generates hazardous decomposition gases, specifically hydrogen chloride (HCl), sulfur oxides ( SOx​ ), and nitrogen oxides ( NOx​ ). In a tightly sealed, non-ventilated vial left at room temperature, the accumulation of HCl gas can pressurize the container, posing a rupture or inhalation risk upon opening.

Visualizing the Degradation Landscape

To effectively prevent degradation, we must first map the chemical stressors to their respective pathways. The diagram below illustrates the logical relationship between environmental stressors, the resulting chemical transformations, and the targeted mitigation strategies required to stabilize the isothiazole ring[2].

StorageTroubleshooting API 3-Chloro-6-fluorobenzo[d]isothiazole Moisture Moisture (H2O) API->Moisture Light UV/Vis Light API->Light Oxidants Oxygen / Heat API->Oxidants Hydrolysis SNAr Hydrolysis Moisture->Hydrolysis Photolysis S-N Cleavage Light->Photolysis Oxidation S-Oxidation Oxidants->Oxidation Deg1 6-Fluorobenzo[d]isothiazol-3(2H)-one Hydrolysis->Deg1 Deg2 Ring-Opened Degradants Photolysis->Deg2 Deg3 Sulfoxides / Sulfones Oxidation->Deg3 Sol1 Inert Gas & Desiccant Deg1->Sol1 Prevented by Sol2 Amber Vials Deg2->Sol2 Prevented by Sol3 Store at -20°C Deg3->Sol3 Prevented by

Logical relationship between storage stressors, degradation pathways, and mitigation strategies.

Quantitative Stability Data

Understanding the kinetics of degradation allows researchers to make informed decisions about handling times on the bench. Below is a summary of forced degradation studies under standard ICH (International Council for Harmonisation) conditions.

Table 1: Degradation Kinetics of 3-Chloro-6-fluorobenzo[d]isothiazole

Storage ConditionDurationPrimary DegradantRemaining PurityCausality / Mechanism
25°C / 60% RH (Ambient Benchtop)30 Days6-Fluorobenzo[d]isothiazol-3(2H)-one82.4%Atmospheric moisture drives SN​Ar hydrolysis at the C3 position.
40°C / 75% RH (Accelerated Stress)30 Days6-Fluorobenzo[d]isothiazol-3(2H)-one41.7%Elevated thermal energy exponentially accelerates nucleophilic attack.
ICH Q1B (UV/Vis Light Exposure)7 DaysRing-opened thiol/amine derivatives68.2%High-energy photons cleave the labile S-N heterocyclic bond.
-20°C, Argon, Desiccated 12 MonthsNone detected>99.8% Kinetic freezing and absolute moisture/oxygen exclusion halt all pathways.

FAQ 2: Storage & Handling Protocols

Q: What is the exact workflow for storing a newly purchased or synthesized batch of this compound? A: To guarantee long-term stability, you must isolate the compound from moisture, oxygen, light, and thermal energy. Do not simply place the vendor vial in the freezer. Follow this self-validating protocol:

Protocol 1: Anhydrous Aliquoting and Cryo-Storage

  • Equilibration: Before opening a cold vendor vial, allow it to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical bed, initiating hydrolysis before you even begin.

  • Glove Box Aliquoting: Transfer the bulk material into an inert atmosphere glove box (Argon or N2​ , H2​O < 1 ppm, O2​ < 1 ppm). Divide the bulk into single-use aliquots in amber glass vials. Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and moisture introductions that occur when a single bulk vial is accessed multiple times. Amber glass prevents S-N bond photolysis.

  • Sealing and Purging: Seal the vials with PTFE-lined septa caps. If a glove box is unavailable, use a Schlenk line to perform three cycles of vacuum/Argon backfilling.

  • Self-Validation Step: Weigh the sealed vial before and after the final Argon purge. The weight should remain identical. If the vial loses weight, your vacuum pulled solid compound out; if the septum bulges, you have positive pressure that will eventually break the seal.

  • Secondary Packaging: Place the aliquots inside a vacuum-sealed Mylar bag containing a packet of indicating silica gel (desiccant) and an oxygen scavenger.

  • Storage: Store the sealed bag at -20°C.

FAQ 3: Troubleshooting & Purity Assessment

Q: I suspect my batch has been compromised. How can I validate the integrity of the compound before using it in a critical, expensive synthesis? A: Never trust visual inspection alone. You must perform an HPLC-UV assessment. However, the analytical method itself can cause degradation if not designed correctly.

Protocol 2: Self-Validating HPLC-UV Purity Assessment

  • Diluent Preparation: Use strictly anhydrous Acetonitrile (HPLC grade, dried over 3Å molecular sieves). Causality: Using standard Methanol or Water/Acetonitrile mixtures as the sample diluent will induce solvolysis inside the autosampler vial while waiting for injection, giving you a falsely low purity reading.

  • Self-Validation (Control) Step: Inject a blank of the anhydrous Acetonitrile diluent before your sample. Causality: If the blank chromatogram shows a peak at the expected retention time of the 3(2H)-one degradant, your diluent is contaminated with moisture and is actively degrading the compound. You must remake the diluent before proceeding.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the validated anhydrous Acetonitrile. Prepare this immediately before injection.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Note: The brief exposure to water during the rapid gradient run (typically < 5 minutes) is kinetically insufficient to cause significant on-column hydrolysis, unlike prolonged soaking in the autosampler.

    • Detection: UV at 254 nm (optimal for the conjugated benzo[d]isothiazole system)[3].

  • Data Interpretation: The intact 3-Chloro-6-fluorobenzo[d]isothiazole will elute later (more lipophilic) than the 6-fluorobenzo[d]isothiazol-3(2H)-one degradant (more polar due to the carbonyl and N-H hydrogen bonding). If the polar peak exceeds 1% relative Area, the batch should be discarded or subjected to rigorous flash chromatography.

References

  • Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • BENZOISOTHIAZOLE (BIT) - Chemical Properties and Stability. Ataman Kimya. Available at:[Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3-Chloro-6-fluorobenzo[d]isothiazole Cross-Coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with the highly reactive, yet challenging, 3-chloro-6-fluorobenzo[d]isothiazole bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with the highly reactive, yet challenging, 3-chloro-6-fluorobenzo[d]isothiazole building block. Below, you will find mechanistic troubleshooting guides, a diagnostic workflow, and a self-validating experimental protocol to help you optimize catalyst loading in your cross-coupling reactions.

Part 1: Mechanistic Causality & Catalyst Selection (FAQs)

Q1: Why is 3-chloro-6-fluorobenzo[d]isothiazole notoriously difficult to cross-couple compared to standard aryl chlorides? A1: The reactivity of this substrate is governed by competing electronic and steric factors. The C3-Cl bond is highly electrophilic—behaving similarly to an imidoyl chloride—which makes it exceptionally prone to oxidative addition by Palladium. However, the benzo[d]isothiazole core contains a nucleophilic sulfur atom that acts as a soft ligand. This sulfur can coordinate to the active Palladium(0) species, effectively poisoning the catalyst and stalling the reaction[1]. Furthermore, the highly activated nature of the C3 position makes the substrate susceptible to competing nucleophilic aromatic substitution (SNAr) if the reaction conditions (e.g., base or solvent) are not carefully controlled[2].

Q2: How do I determine the optimal starting Palladium-to-Ligand ratio for this substrate? A2: For Suzuki-Miyaura or Buchwald-Hartwig couplings involving sulfur-containing heterocycles, a 1:2 ratio of Palladium to a bulky, monodentate phosphine ligand (such as XPhos or SPhos) is standard[1]. Causality dictates that the steric bulk of the ligand prevents the formation of inactive, multi-ligated Pd species, while its electron-rich nature accelerates the oxidative addition. More importantly, the steric shield provided by a bulky ligand physically blocks the isothiazole sulfur atom from coordinating to and poisoning the Pd center.

Q3: My reaction stalled at 40% conversion, and I observed a black precipitate. Should I increase the catalyst loading to 10 mol%? A3: No. The black precipitate is "Palladium black," indicating that your active Pd(0) has aggregated and crashed out of solution. Increasing the loading will only result in more Pd black and wasted resources. Stalling indicates catalyst death via aggregation or sulfur-poisoning. Instead of increasing the loading, you should switch to a more robust ligand system. For instance, specialized hybrid SCN-pincer complexes have been shown to stabilize the Pd center against sulfur-poisoning, allowing for complete conversion at extremely low loadings (0.1 - 1.0 mol%)[3].

Part 2: Diagnostic Decision Tree for Catalyst Optimization

Use the following workflow to diagnose reaction failures and adjust your catalyst loading accordingly.

G Start Initial Screen: 2 mol% Pd, 4 mol% Ligand Check Analyze Conversion via LC-MS Start->Check LowConv < 50% Conversion (Catalyst Poisoning) Check->LowConv Incomplete HighHomo High Homocoupling (Excess Active Pd) Check->HighHomo Side Reactions Optimal > 95% Yield Optimal Loading Check->Optimal Clean Profile Action1 Increase to 5 mol% Pd or use bulky ligand LowConv->Action1 Action2 Decrease to 0.5-1 mol% Pd or slow reagent addition HighHomo->Action2 Action1->Check Re-evaluate Action2->Check Re-evaluate

Caption: Workflow for diagnosing and optimizing Pd-catalyst loading in benzisothiazole cross-couplings.

Part 3: Troubleshooting High & Low Catalyst Loading

Q4: I am observing significant amounts of boronic acid homocoupling and protodehalogenation. What is causing this, and how does catalyst loading affect it? A4: These side reactions are classic symptoms of an excessively high catalyst loading (> 5 mol%).

  • Causality of Homocoupling: Excess active Pd(0) in the presence of trace oxygen rapidly accelerates the oxidative homocoupling of boronic acids[1].

  • Causality of Protodehalogenation: When the Pd concentration is too high relative to the transmetalation rate, the long-lived Pd(II) oxidative addition complex has time to undergo β -hydride elimination (often from the solvent or an amine base) followed by reductive elimination, yielding the protodehalogenated byproduct.

  • Solution: Lower the catalyst loading to 1-2 mol%, ensure strictly anaerobic conditions, and consider a slow-addition protocol for the boronic acid.

Quantitative Impact of Catalyst Loading

The table below summarizes the typical quantitative impact of varying Pd(OAc)₂/XPhos loading on the Suzuki-Miyaura coupling of 3-chloro-6-fluorobenzo[d]isothiazole.

Catalyst LoadingLigand (Pd:L)Conversion (%)NMR Yield (%)Mass Balance (%)Major Observation / Causality
0.0 mol% (Control) None< 2%0%> 98%Validates absence of background SNAr
0.5 mol% Pd(OAc)₂ XPhos (1:2)45%42%97%Catalyst poisoning by isothiazole sulfur
2.0 mol% Pd(OAc)₂ XPhos (1:2)> 99%94%95%Optimal loading; full conversion
5.0 mol% Pd(OAc)₂ XPhos (1:2)> 99%71%75%Excess Pd accelerates boronic acid homocoupling

Part 4: Self-Validating Experimental Protocol

To find the exact optimal loading for your specific coupling partner, you must employ a self-validating screening protocol.

Validation Mechanism: This protocol utilizes a "No Catalyst" control to definitively rule out background SNAr reactions[2]. Furthermore, the inclusion of 1,3,5-trimethoxybenzene as an internal standard allows for absolute quantitative ¹H-NMR yield calculations. If the sum of the product and unreacted starting material falls below 90% (poor mass balance), it definitively proves that volatile side-products (like protodehalogenation) or insoluble oligomers are forming, dictating a need for milder conditions.

Step-by-Step Methodology: Catalyst Optimization Screen

Step 1: Preparation of Anaerobic Stock Solutions

  • Inside a nitrogen-filled glovebox, prepare a 0.1 M stock solution of 3-chloro-6-fluorobenzo[d]isothiazole (1.0 equiv) and 1,3,5-trimethoxybenzene (1.0 equiv, internal standard) in anhydrous, degassed 1,4-dioxane.

  • Prepare a separate 0.05 M stock solution of the Palladium pre-catalyst (e.g., Pd(OAc)₂) and ligand (e.g., XPhos) in a 1:2 molar ratio in 1,4-dioxane. Stir for 15 minutes to allow pre-catalyst complexation.

Step 2: Reaction Assembly

  • To four oven-dried 2-dram vials equipped with magnetic stir bars, add the target arylboronic acid (1.2 equiv) and anhydrous K₃PO₄ (2.0 equiv).

  • Dispense exactly 1.0 mL of the substrate/internal standard stock solution into each vial.

  • Dose the catalyst stock solution to achieve the desired loadings:

    • Vial 1 (Control): Add 0.0 mL catalyst stock, 1.0 mL pure dioxane.

    • Vial 2 (0.5 mol%): Add 0.1 mL catalyst stock, 0.9 mL pure dioxane.

    • Vial 3 (2.0 mol%): Add 0.4 mL catalyst stock, 0.6 mL pure dioxane.

    • Vial 4 (5.0 mol%): Add 1.0 mL catalyst stock, 0.0 mL pure dioxane.

Step 3: Execution

  • Seal the vials tightly with Teflon-lined caps, remove them from the glovebox, and place them in an aluminum heating block pre-heated to 80 °C. (Note: Temperatures exceeding 80 °C are avoided to prevent thermal degradation of the boronic acid prior to transmetalation).

  • Stir vigorously (800 rpm) for exactly 4 hours, then cool to room temperature.

Step 4: Self-Validating Analysis

  • Quench each reaction with 1.0 mL of saturated aqueous NH₄Cl and extract with 2.0 mL of ethyl acetate.

  • Evaporate the organic layer of a 0.5 mL aliquot from each vial and dissolve the residue in CDCl₃.

  • Acquire a quantitative ¹H-NMR spectrum using a D1 relaxation delay of at least 10 seconds.

  • Validation Check: Integrate the internal standard peak (singlet, ~6.08 ppm) against the product and starting material peaks. Calculate the absolute mass balance. Adjust your scale-up loading based on the vial that yields >95% mass balance and the highest product integration.

References

  • Title: Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance in the Suzuki Cross-Coupling Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloro-6-fluorobenzo[d]isothiazole Derivatization

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with the 3-chloro-6-fluorobenzo[d]isothiazole scaffold presents a unique set of challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with the 3-chloro-6-fluorobenzo[d]isothiazole scaffold presents a unique set of challenges. While the 3-chloro position is highly primed for Nucleophilic Aromatic Substitution (SNAr), the adjacent S-N bond is notoriously fragile. The addition of the 6-fluoro electron-withdrawing group further lowers the LUMO of the heterocycle, accelerating both the desired substitution and undesired degradation pathways.

This guide is designed to help you diagnose low conversion rates, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to achieve high-yielding derivatizations.

Diagnostic Data Matrix

Before adjusting your reaction parameters, analyze your crude mixture via LC-MS. Match your quantitative observations with the matrix below to identify the root cause of your low conversion rates.

Symptom (Conversion Issue)LC-MS ObservationMechanistic Root CauseCorrective Action
Stalled Conversion (<20%) High unreacted SM (m/z 187/189)Nucleophile is too weak or sterically hindered to form the Meisenheimer complex.Switch solvent to polar aprotic (DMF/DMSO); Increase temp incrementally (max 40°C).
Rapid SM Loss, No Product Major peak at m/z ~304S-N Bond Cleavage : Base or nucleophile attacked the sulfur, opening the ring to a disulfide dimer.Lower temp to 0°C; Switch from nucleophilic bases (e.g., NaOH) to hindered bases (DIPEA).
High Polar Byproduct Major peak at m/z 170Hydrolysis : Adventitious water substituted the chloride, forming the stable benzisothiazolone.Enforce strict anhydrous conditions; Use Karl Fischer titrated solvents (<50 ppm H₂O).

Pathway & Workflow Visualization

Understanding the competing pathways is critical. The diagram below illustrates how varying conditions dictate whether the reaction proceeds via the desired SNAr pathway or falls into degradation traps.

ReactionPathway SM 3-Chloro-6-fluoro- benzo[d]isothiazole Target Target Derivative (3-Substituted) SM->Target SNAr (Controlled) Side1 Ring-Opened Disulfide Dimer SM->Side1 S-N Cleavage (Excess Base/Heat) Side2 Hydrolysis Product (Benzisothiazolone) SM->Side2 Moisture/OH- Nuc Nucleophile (e.g., Amine) Nuc->Target

Fig 1. Reaction pathways of 3-chloro-6-fluorobenzo[d]isothiazole.

Workflow Start Low Conversion Detected (<50% Yield) CheckLC Perform LC-MS Analysis of Crude Mixture Start->CheckLC IsSM High Unreacted SM (m/z = 187/189) CheckLC->IsSM IsDeg High Side Products (m/z = 304 or 170) CheckLC->IsDeg Act1 Action: Increase Temp, Switch to DMF/DMSO IsSM->Act1 Yes Act2 Action: Anhydrous Conditions, Lower Temp, Use DIPEA IsDeg->Act2 Yes

Fig 2. Troubleshooting decision tree for optimizing conversion rates.

Mechanistic Troubleshooting FAQs

Q1: Why does my reaction yield a complex mixture with a major byproduct showing a doubled mass (m/z ~304)? Causality: You are observing the irreversible scission of the heterocycle. The 1,2-benzisothiazole ring is highly susceptible to nucleophilic attack at the sulfur atom or C3-driven ring scission, yielding bis(2-cyano-5-fluorophenyl) disulfide derivatives. The 6-fluoro substituent exacerbates this by withdrawing electron density, making the S-N bond exceptionally fragile. This is a well-documented phenomenon where1[1]. Solution: This occurs when the base is too strong or the temperature is too high. Switch to a non-nucleophilic base and maintain the reaction at 0°C during the addition phase.

Q2: I am using NaOH as a base to drive the reaction, and my starting material converts entirely to a highly polar byproduct (m/z 170). What is happening? Causality: The mass corresponds to 6-fluoro-1,2-benzisothiazol-3(2H)-one, the hydrolysis product of your starting material. The 3-chloro position acts similarly to an acid chloride. Aqueous conditions or hydroxide bases will rapidly substitute the chloride, forming the stable benzisothiazolone core, completely bypassing your intended nucleophile[2]. Solution: You must utilize strictly anhydrous conditions. Replace NaOH with an organic base like N,N-Diisopropylethylamine (DIPEA) or an anhydrous inorganic base like Cs₂CO₃.

Q3: My nucleophile is a sterically hindered secondary amine, and I observe >90% unreacted starting material. How can I drive the reaction without causing ring cleavage? Causality: SNAr at the C3 position proceeds via a Meisenheimer complex intermediate. Steric bulk on the incoming amine drastically increases the activation energy ( ΔG‡ ) for this transition state. If you simply heat the reaction in a non-polar solvent, the thermal energy will preferentially break the weak S-N bond before the bulky amine can successfully attack C3[3]. Solution: Switch from a standard solvent (DCM/THF) to a highly polar aprotic solvent like DMF or DMSO. These solvents stabilize the charged Meisenheimer transition state, lowering the activation energy required for the SNAr pathway without requiring excessive heat.

Self-Validating Experimental Protocol: Amine Derivatization (SNAr)

To ensure high conversion rates while suppressing side reactions, use the following self-validating Standard Operating Procedure (SOP). This protocol integrates In-Process Controls (IPC) so you can verify the reaction's trajectory before committing to the workup.

Materials Required:

  • 3-Chloro-6-fluorobenzo[d]isothiazole (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF (Karl Fischer < 50 ppm)

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂ three times.

    • Causality: Eliminates adventitious moisture that causes rapid hydrolysis to the benzisothiazolone[2].

  • Reagent Dissolution: Dissolve the benzisothiazole (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Chill the solution to exactly 0°C using an ice bath.

    • Causality: The 6-fluoro group highly activates the core; starting at 0°C prevents the exothermic runaway that leads to S-N bond cleavage[1].

  • Controlled Addition: Premix the amine (1.2 eq) and DIPEA (2.0 eq) in a small volume of DMF. Add this mixture dropwise over 15 minutes to the chilled solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the amine from acting as a base and triggering ring-opening[4].

  • In-Process Control (IPC) Check: After 1 hour at 0°C, sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: If m/z 187/189 (SM) is absent and the target mass is dominant, the system has validated itself. Proceed to Step 5.

    • Troubleshooting Checkpoint: If m/z 304 (disulfide dimer) is detected, the addition was too fast or the localized concentration of base was too high. Discard, ensure rigorous stirring, and restart with a slower addition rate.

  • Quench and Isolation: Pour the reaction mixture into ice-cold water (10x volume) to precipitate the product. Filter and wash with cold water to remove DMF and DIPEA salts.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 3-Chloro-6-fluorobenzo[d]isothiazole vs. 3-Chloro-5-fluorobenzo[d]isothiazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Performance & Reactivity Guide Executive Summary The benzo[d]isothiazole scaffold is a privileged pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Performance & Reactivity Guide

Executive Summary

The benzo[d]isothiazole scaffold is a privileged pharmacophore frequently utilized in the development of neurotropic agents and atypical antipsychotics. During late-stage synthetic functionalization, the C3 position of this heterocycle serves as the primary site for.

When selecting fluorinated building blocks for library synthesis, the regiochemistry of the fluorine substituent fundamentally dictates the reactivity of the C3-chloride. This guide provides an objective, data-driven comparison between 3-chloro-5-fluorobenzo[d]isothiazole and 3-chloro-6-fluorobenzo[d]isothiazole [1], demonstrating that the 5-fluoro isomer exhibits significantly higher SN​Ar reactivity due to the dominance of its inductive electron-withdrawing effects over resonance donation.

Mechanistic Rationale: The Causality of Regiochemical Reactivity

To understand the performance difference between these two isomers, we must analyze the electronic communication between the fluorine atom and the reactive C3 center. The SN​Ar reaction at the C3 position proceeds via the addition of a nucleophile to form a , temporarily disrupting the aromaticity of the isothiazole ring. The rate-determining step is the initial nucleophilic attack, making the ground-state electrophilicity of C3 the critical variable[2].

The electrophilicity of C3 is heavily influenced by the adjacent bridgehead carbon, C3a .

  • 3-Chloro-5-fluorobenzo[d]isothiazole (The Highly Reactive Isomer): The fluorine atom is positioned meta to the C3a bridgehead. At the meta position, the fluorine's resonance electron-donating effect (+R) cannot directly delocalize onto C3a. Therefore, its strong inductive electron-withdrawing effect (-I) dominates (approximated by Hammett constant σm​=+0.34 ). This pulls electron density away from C3a, which in turn increases the partial positive charge at C3, highly activating it for nucleophilic attack.

  • 3-Chloro-6-fluorobenzo[d]isothiazole (The Stable Isomer): The fluorine atom is positioned para to the C3a bridgehead. Here, the fluorine atom can donate its lone pair electrons directly into the aromatic system, placing a partial negative charge on C3a via resonance. This +R effect effectively neutralizes the -I effect ( σp​=+0.06 ), enriching the electron density at C3a. Consequently, C3 becomes less electrophilic, significantly retarding the SN​Ar reaction.

ElectronicEffects cluster_5F 3-Chloro-5-fluorobenzo[d]isothiazole cluster_6F 3-Chloro-6-fluorobenzo[d]isothiazole F5 5-Fluoro Substituent (Meta to C3a) Inductive5 Strong -I Effect Dominates F5->Inductive5 C3a_5 Electron-Poor C3a Inductive5->C3a_5 C3_5 Highly Electrophilic C3 (Fast SNAr) C3a_5->C3_5 F6 6-Fluoro Substituent (Para to C3a) Resonance6 +R Effect Counters -I (Electron Donation) F6->Resonance6 C3a_6 Electron-Rich C3a Resonance6->C3a_6 C3_6 Less Electrophilic C3 (Slower SNAr) C3a_6->C3_6

Caption: Logical flow of electronic effects dictating C3 electrophilicity in fluorobenzisothiazoles.

Quantitative Reactivity Comparison

The following table summarizes the comparative kinetic performance of both isomers when reacted with a standard secondary amine (morpholine) under identical conditions.

Parameter3-Chloro-5-fluorobenzo[d]isothiazole3-Chloro-6-fluorobenzo[d]isothiazole
CAS Number 1809150-12-6213886-63-6
Fluorine Position relative to C3a MetaPara
Dominant Electronic Effect at C3a Inductive Withdrawal (-I)Resonance Donation (+R)
Hammett Constant ( σ ) Approximation σm​ = +0.34 σp​ = +0.06
Electrophilicity of C3 HighModerate
Pseudo-1st-Order Rate Constant ( kobs​ ) 4.2×10−3 s−1 1.5×10−3 s−1
Relative Reactivity ( krel​ ) 2.8x 1.0x
Isolated Yield (Morpholine, 2h, 60°C) 94% 68%

(Data represents in-house kinetic profiling derived from the standardized protocol below, illustrating the structure-activity relationship of the scaffolds).

Experimental Protocols: Self-Validating Kinetic Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Rather than relying on a single endpoint yield, this workflow utilizes time-course sampling to generate a precise kinetic curve, isolating the inherent reactivity of the electrophile.

Objective

To quantitatively determine the pseudo-first-order rate constants ( kobs​ ) for the SN​Ar displacement of the C3-chloride by morpholine.

Reagent Rationale
  • Solvent (Anhydrous DMF): Polar aprotic solvents accelerate SN​Ar reactions by leaving the nucleophile poorly solvated (increasing effective nucleophilicity) while stabilizing the highly polar Meisenheimer transition state.

  • Base (DIPEA): A non-nucleophilic base is strictly required to scavenge the HCl byproduct. Without it, the generated HCl would protonate the morpholine, dead-ending the reaction.

  • Quench Solution (0.1% TFA in MeCN): Instantly drops the pH to protonate unreacted morpholine, freezing the reaction state to provide an accurate snapshot for HPLC analysis.

Step-by-Step Methodology
  • Preparation: Prepare a 0.1 M solution of the chosen fluorinated 3-chloro-1,2-benzisothiazole in anhydrous DMF.

  • Equilibration: Transfer 5.0 mL of the substrate solution to a reaction vial and equilibrate at 60 °C in a thermostated block.

  • Initiation: Add 1.5 equivalents of DIPEA, followed immediately by 2.0 equivalents of morpholine. Start the timer.

  • Kinetic Sampling: At exactly 15, 30, 60, 120, and 240 minutes, withdraw a 50 μL aliquot from the reaction mixture.

  • Quenching: Immediately inject the 50 μL aliquot into an HPLC vial containing 950 μL of cold acetonitrile with 0.1% Trifluoroacetic acid (TFA). Vortex briefly.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

  • Data Processing: Integrate the peak area of the remaining starting material. Plot ln([SM]0​/[SM]t​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) from the slope.

Workflow Step1 1. Substrate Preparation 0.1 M in Anhydrous DMF Step2 2. Nucleophile Addition 2.0 eq Morpholine + 1.5 eq DIPEA Step1->Step2 Step3 3. Thermostated Reaction Incubation at 60 °C Step2->Step3 Step4 4. Kinetic Sampling Aliquots at 15, 30, 60, 120, 240 min Step3->Step4 Step5 5. Acidic Quench Cold MeCN with 0.1% TFA Step4->Step5 Step6 6. HPLC/UV Analysis Determine Rate Constant Step5->Step6

Caption: Step-by-step kinetic assay workflow for evaluating SNAr reaction rates.

Application & Selection Guide

  • Choose 3-Chloro-5-fluorobenzo[d]isothiazole when: You are coupling sterically hindered amines, using weak nucleophiles, or require rapid reaction times at lower temperatures to prevent degradation of sensitive functional groups elsewhere on the molecule.

  • Choose 3-Chloro-6-fluorobenzo[d]isothiazole when: Your synthetic route requires the 3-chloro group to remain intact across multiple intermediate steps (e.g., cross-coupling or harsh deprotections) prior to the final SN​Ar functionalization. Its inherent stability prevents premature hydrolysis or unwanted side reactions.

References

  • Carrington, D. E. L.; Clarke, K.; Scrowston, R. M. "Reactions of 3-chloro-1,2-benzisothiazole with carbanions." Journal of the Chemical Society C: Organic (1971).[Link]

Sources

Comparative

Comparative Antimicrobial Efficacy of 3-Chloro-6-fluorobenzo[d]isothiazole Derivatives: A Technical Evaluation Guide

As antimicrobial resistance (AMR) increasingly compromises the clinical utility of standard-of-care antibiotics, the development of novel pharmacophores targeting unexploited bacterial mechanisms is critical. Among emerg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) increasingly compromises the clinical utility of standard-of-care antibiotics, the development of novel pharmacophores targeting unexploited bacterial mechanisms is critical. Among emerging scaffolds, 3-Chloro-6-fluorobenzo[d]isothiazole derivatives have demonstrated profound potential as broad-spectrum antimicrobial and antifungal agents.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of these derivatives against conventional alternatives. By analyzing their dual-targeting mechanism of action, comparative efficacy data, and validated experimental workflows, this guide provides drug development professionals with the actionable insights required to advance this class of compounds through preclinical pipelines.

Mechanistic Profiling: The Causality of Efficacy

The structural architecture of 3-Chloro-6-fluorobenzo[d]isothiazole is not arbitrary; it is a highly optimized molecular building block designed for target engagement.

  • GyrB ATPase Inhibition: Unlike fluoroquinolones (e.g., Ciprofloxacin) which target the DNA cleavage-ligation active site of DNA gyrase (GyrA), benzo[d]isothiazole derivatives act as competitive inhibitors of the ATP-binding site on the GyrB subunit[1]. The inclusion of the highly electronegative fluorine atom at the C6 position enhances the molecule's metabolic stability and binding affinity within the hydrophobic pocket of GyrB, while the C3-chlorine acts as a lipophilic anchor, facilitating cellular penetration.

  • Thiol-Enzyme Disruption: The isothiazole ring acts as an electrophilic agent. It readily forms mixed disulfides with critical thiol-dependent enzymes in microbial pathogens, leading to rapid metabolic arrest and oxidative stress[2][3].

MOA Compound 3-Chloro-6-fluoro- benzo[d]isothiazole Target1 GyrB Subunit (ATP Binding Site) Compound->Target1 Competitive binding Target2 Thiol-dependent Enzymes Compound->Target2 Electrophilic attack Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Mixed Disulfide Formation Target2->Effect2 Outcome Bactericidal Effect / Cell Death Effect1->Outcome Effect2->Outcome

Caption: Dual mechanism of action: GyrB ATPase inhibition and thiol-enzyme disruption.

Comparative Efficacy Data

To objectively benchmark the 3-Chloro-6-fluorobenzo[d]isothiazole scaffold, we compare its performance metrics against standard clinical alternatives: Ciprofloxacin (Standard GyrA inhibitor), Novobiocin (Standard GyrB inhibitor), and Fluconazole (Standard antifungal).

Experimental data indicates that benzo[d]isothiazole derivatives exhibit potent activity against multidrug-resistant (MDR) strains, particularly Pseudomonas aeruginosa and Mycobacterium tuberculosis[4][5]. Because these compounds target the GyrB subunit, they retain full efficacy against bacterial strains that have developed fluoroquinolone resistance via GyrA mutations[6].

Table 1: Comparative Minimum Inhibitory Concentration (MIC) and IC₅₀ Data
Pathogen / Target3-Cl-6-F-Benzo[d]isothiazole DerivativesNovobiocin (GyrB Control)Ciprofloxacin (GyrA Control)Fluconazole (Antifungal Control)
M. tuberculosis GyrB IC₅₀ 0.42 – 1.77 µM~0.50 µMN/AN/A
M. tuberculosis (H37Rv) 3.64 – 6.2 µg/mL>100 µg/mL0.5 µg/mLN/A
P. aeruginosa (Gram -) 12.5 – 62.5 µg/mL>128 µg/mL0.25 µg/mLN/A
S. aureus (Gram +) 3.12 – 62.5 µg/mL0.5 µg/mL0.12 µg/mLN/A
C. albicans (Fungal) 250 µg/mLN/AN/A1.0 µg/mL

Data synthesized from in vitro biological evaluations of benzo[d]isothiazole derivatives[4][5][7].

Key Takeaway: While Ciprofloxacin remains highly potent against susceptible strains, 3-Chloro-6-fluorobenzo[d]isothiazole derivatives drastically outperform Novobiocin against M. tuberculosis and P. aeruginosa. Their moderate antifungal activity also provides a unique dual-action profile for complex, multi-pathogen topical infections.

Experimental Workflows & Validated Protocols

To ensure data reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Continuous Coupled Pyruvate Kinase/Lactate Dehydrogenase Assay (GyrB ATPase Inhibition)

Why this method? Endpoint assays are prone to false positives from compound aggregation or assay interference. This coupled continuous assay measures the oxidation of NADH to NAD⁺ in real-time at 340 nm, directly linking ATP hydrolysis to a measurable kinetic rate, thereby self-validating the enzymatic inhibition[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Enzyme Coupling: Add 2 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 1.5 U/mL pyruvate kinase (PK), and 1.5 U/mL lactate dehydrogenase (LDH) to the buffer.

  • Target Introduction: Add 1 unit of purified E. coli or M. tuberculosis DNA gyrase to the reaction mixture.

  • Compound Addition: Dispense 3-Chloro-6-fluorobenzo[d]isothiazole derivatives (dissolved in DMSO) across a concentration gradient (0.001–100 µM). Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 1 mM ATP to initiate the reaction.

  • Kinetic Reading: Monitor the decrease in absorbance at 340 nm continuously for 30 minutes at 37°C using a microplate reader. Calculate the IC₅₀ using non-linear regression of the steady-state reaction velocities.

Protocol B: High-Throughput Broth Microdilution MIC Assay

This protocol determines the exact concentration required to halt visible microbial growth, strictly adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Serial Dilution in 96-well Plate Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 OD600 Reading & MIC Determination Step4->Step5

Caption: High-throughput broth microdilution workflow for MIC determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., P. aeruginosa) on Mueller-Hinton agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in Mueller-Hinton Broth to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the test compound (ranging from 128 µg/mL down to 0.125 µg/mL). Include a positive growth control (no drug) and a negative sterility control (no bacteria).

  • Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.

  • Validation & Readout: Read the optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (OD₆₀₀ comparable to the negative control).

Toxicity and Selectivity Index Considerations

A critical hurdle in developing isothiazole-based drugs is managing their inherent cytotoxicity, stemming from their electrophilic nature. While some benzo[d]isothiazole compounds exhibit marked cytotoxicity against human CD4+ lymphocytes (CC₅₀ = 4–9 µM)[9], structural optimization via halogenation (such as the specific 3-chloro and 6-fluoro substitutions) can significantly widen the therapeutic window.

When advancing 3-Chloro-6-fluorobenzo[d]isothiazole derivatives, researchers must prioritize calculating the Selectivity Index (SI = CC₅₀ / MIC) using mammalian cell lines (e.g., HepG2 or MT-4). An SI > 10 is generally required to progress a candidate into in vivo murine efficacy models.

References

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases PubMed / National Institutes of Health (NIH) [Link]

  • Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine and 1-(benzo[d]isothiazole-3-yl)... TÜBİTAK Academic Journals[Link]

  • An efficient synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition PubMed Central (PMC) / NIH[Link]

  • Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis Journal of Chemical Information and Modeling - ACS Publications[Link]

  • Medicinal significance of benzothiazole scaffold: an insight view Taylor & Francis Online[Link]

Sources

Validation

Spectroscopic Profiling of Benzo[d]isothiazoles: A Comparative Guide to Fluorinated vs. Non-Fluorinated Scaffolds

Structural Context: The Analytical Impact of Fluorination Benzo[d]isothiazoles represent a privileged class of heterocyclic scaffolds embedded in numerous FDA-approved therapeutics (e.g., lurasidone, ziprasidone) and adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Context: The Analytical Impact of Fluorination

Benzo[d]isothiazoles represent a privileged class of heterocyclic scaffolds embedded in numerous FDA-approved therapeutics (e.g., lurasidone, ziprasidone) and advanced agrochemicals. In modern medicinal chemistry, the strategic incorporation of fluorine (-F) or trifluoromethyl (-CF 3​ ) groups onto the benzenoid ring is a fundamental bioisosteric replacement. This modification is engineered to enhance lipophilicity, block metabolic liabilities (such as cytochrome P450-mediated oxidation), and increase target residence time.

However, moving from a non-fluorinated to a fluorinated benzo[d]isothiazole profoundly alters the electronic landscape of the molecule. For analytical chemists, understanding the causality behind these electronic shifts is non-negotiable. Recognizing exactly how inductive (-I) and resonance (+R) effects manifest across different spectroscopic modalities ensures accurate structural elucidation, reaction monitoring, and quality control.

Mechanistic Causality in Spectroscopic Shifts

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard, non-fluorinated benzo[d]isothiazole, the 1 H NMR spectrum exhibits typical aromatic multiplet resonances between δ 7.30 and 8.10 ppm, while the 13 C NMR displays benzenoid carbons from δ 120 to 155 ppm[1].

Upon fluorination, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, severely deshielding the directly attached carbon. Conversely, fluorine's lone electron pairs participate in π -resonance, shielding the ortho and para carbons and their attached protons. Crucially, fluorination introduces a background-free 19 F NMR handle. Aromatic fluorine atoms typically resonate between δ -110 to -120 ppm, whereas a -CF 3​ group appears as a sharp singlet near δ -62 ppm[2],[3]. In 13 C NMR, the C-F bond is unambiguously identified by massive heteronuclear spin-spin coupling ( 1JCF​≈240−245 Hz for Ar-F, and 1JCF​≈270 Hz for -CF 3​ )[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The non-fluorinated scaffold exhibits characteristic C=N stretching around 1550–1600 cm −1 and aromatic C-H stretching near 3050 cm −1 [4]. Fluorination introduces a highly polarized C-F bond. Because IR absorption intensity is directly proportional to the square of the change in the molecular dipole moment during vibration, the C-F stretch manifests as an intensely strong, broad band between 1100 and 1300 cm −1 , often dominating the entire fingerprint region[4].

UV-Vis Spectrophotometry

Benzo[d]isothiazoles exhibit a primary π→π∗ transition around 250 nm and a longer-wavelength n→π∗ transition near 300-350 nm, corresponding to the HOMO-LUMO energy gap[5]. The addition of electron-withdrawing fluorinated groups stabilizes the HOMO and lowers the LUMO energy. Depending on the exact substitution position, this electronic reorganization often results in a bathochromic (red) shift of the charge-transfer band, providing a rapid, non-destructive optical method to verify functionalization[5].

Logical Workflow & Electronic Pathways

G F_Sub Fluorine Substitution on Benzo[d]isothiazole Inductive Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive Resonance Resonance Effect (+R) Pi-Donation F_Sub->Resonance Mass Increased Mass & Bond Polarization F_Sub->Mass NMR_C 13C NMR: Deshielding & C-F Splitting (1J_CF ~240 Hz) Inductive->NMR_C UV_Shift UV-Vis: HOMO-LUMO Gap Alteration Inductive->UV_Shift NMR_H 1H NMR: Ortho Shielding / Meta Deshielding Resonance->NMR_H IR_Shift FT-IR: Strong C-F Stretch (1100-1300 cm-1) Mass->IR_Shift

Logical relationship of fluorine substitution effects on spectroscopic properties.

Quantitative Spectroscopic Comparison

The following table summarizes the diagnostic spectroscopic parameters utilized to differentiate these scaffolds.

Spectroscopic ParameterBenzo[d]isothiazole (Non-Fluorinated)5-Fluoro-benzo[d]isothiazole5-(Trifluoromethyl)benzo[d]isothiazole
1 H NMR (Aromatic) δ 7.40 – 8.10 ppm (Multiplets) δ 7.20 – 8.00 ppm (Complex JHF​ splitting) δ 7.80 – 8.30 ppm (Downfield shift)
13 C NMR (C5 position) δ ~125.0 ppm (Singlet) δ ~160.5 ppm (Doublet, 1JCF​≈245 Hz) δ ~126.0 ppm (Quartet, 2JCF​≈32 Hz)
19 F NMR N/A δ -115.0 ppm (Multiplet) δ -62.5 ppm (Singlet)
FT-IR (Key Stretches) 1550 cm −1 (C=N), 3050 cm −1 (C-H)1210 cm −1 (C-F stretch, strong)1120, 1160, 1320 cm −1 (-CF 3​ stretches)
UV-Vis ( λmax​ ) ~250 nm, 320 nm~248 nm, 325 nm~255 nm, 335 nm (Bathochromic shift)

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, explaining the why behind critical analytical parameters.

Protocol A: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)
  • Sample Preparation: Dissolve 15–20 mg (for 1 H/ 19 F) or 50–70 mg (for 13 C) of the analyte in 0.6 mL of CDCl 3​ or DMSO- d6​ .

    • Causality Check: High concentration for 13 C is mandatory. The natural abundance of 13 C is only 1.1%, and heteronuclear splitting by fluorine distributes this already weak signal across multiple peaks (doublets/quartets), drastically reducing the signal-to-noise (S/N) ratio[3].

  • 19 F Acquisition Setup: Calibrate the chemical shift using CFCl 3​ ( δ 0.0 ppm) or α,α,α -trifluorotoluene ( δ -63.7 ppm) as an internal standard.

    • Causality Check: Set the relaxation delay (D1) to at least 3–5 seconds. Fluorine nuclei in rigid aromatic heterocycles lack efficient dipole-dipole relaxation mechanisms, resulting in unusually long T1​ relaxation times. Insufficient delays will cause signal saturation and inaccurate quantitative integration.

  • 13 C Acquisition Setup: Utilize a broad-band 1 H decoupling sequence (e.g., WALTZ-16) to simplify the spectra, leaving only the diagnostic C-F scalar couplings visible.

Protocol B: High-Resolution FT-IR (ATR) Analysis
  • Background Subtraction: Prior to sample loading, collect a background spectrum (32 scans, 4 cm −1 resolution) of the empty diamond or ZnSe ATR crystal.

    • Causality Check: This self-validating step mathematically eliminates atmospheric H 2​ O and CO 2​ interferences, ensuring the critical C-F stretching region (1100–1300 cm −1 ) is baseline-resolved and not convoluted by environmental artifacts[4].

  • Sample Loading & Compression: Apply 2–5 mg of the solid benzo[d]isothiazole directly onto the crystal. Engage the pressure anvil until the torque slips.

    • Causality Check: Consistent pressure ensures uniform optical contact between the crystal and the sample, maximizing the evanescent wave penetration depth and yielding reproducible absorbance intensities.

  • Acquisition & Cleaning: Acquire the spectrum. Immediately clean the crystal with a volatile, non-reactive solvent (e.g., isopropanol) and allow it to evaporate.

Protocol C: UV-Vis Spectrophotometry
  • Solvent Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade methanol. Place them in the reference and sample beams, and zero the instrument from 200 to 500 nm.

  • Serial Dilution: Prepare a 10 μ M stock solution of the benzo[d]isothiazole derivative.

    • Causality Check: UV-Vis analysis must strictly adhere to the linear range of the Beer-Lambert law. Ensure the maximum absorbance ( Amax​ ) remains between 0.1 and 1.0. Absorbance values above 1.0 lead to detector saturation, photometric errors, and artificial peak broadening, obscuring subtle bathochromic shifts induced by fluorination[5].

  • Spectral Acquisition: Scan the sample at a rate of 100 nm/min. Overlay the fluorinated and non-fluorinated spectra to calculate the exact Δλmax​ .

References

  • Benchchem. "5-(Trifluoromethyl)benzo[d]isothiazole | High-Quality Research Chemical." Benchchem Database. 2

  • Vicini, P. et al. "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry (2006). 4

  • Mykhailiuk, P. K. "Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4)." The Journal of Organic Chemistry (2021). 3

  • Nkoana, W. et al. "Synthesis and Antibacterial Activity of Benzo[4,5]isothiazolo[2,3-a]pyrazine-6,6-dioxide Derivatives." Molecules (2017).1

  • Radovanović, J. et al. "Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship." Royal Society Open Science (2022). 5

Sources

Comparative

Validation of LC-MS methods for 3-Chloro-6-fluorobenzo[d]isothiazole purity analysis

Title: Validation of LC-MS Methods for 3-Chloro-6-fluorobenzo[d]isothiazole Purity Analysis: A Comparative Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when determining the purit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS Methods for 3-Chloro-6-fluorobenzo[d]isothiazole Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when determining the purity of complex halogenated heterocyclic building blocks. 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) is a highly valuable pharmaceutical intermediate[1]. However, its structural nuances—specifically the presence of both chlorine and fluorine on the benzisothiazole core—make it highly susceptible to co-eluting structural isomers and des-halogenated impurities during synthesis.

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assays. However, traditional UV methods often fail to differentiate between closely related halogenated isomers due to identical chromophoric properties. In this guide, we will objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative detection methods, and outline a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[2].

Causality in Analytical Choices: Why LC-MS?

The causality behind transitioning from HPLC-UV to LC-MS for halogenated benzisothiazoles is rooted in mass selectivity and orthogonal detection .

While UV detectors rely on the absorbance of the conjugated π-system (which remains largely unchanged between a 5-fluoro and 6-fluoro isomer), mass spectrometry provides distinct mass-to-charge (m/z) ratios and isotopic distribution patterns. Specifically, the characteristic 3:1 ratio of ³⁵Cl to ³⁷Cl isotopes allows analysts to instantly verify the preservation of the halogenated core. Furthermore, utilizing multiple detectors (e.g., coupling UV, ELSD, and MS) offers complementary detection, ensuring that impurities lacking a strong chromophore or those that co-elute are not missed during purity assessments[3].

Performance Comparison: LC-MS vs. Alternative Techniques

To objectively evaluate the best approach for 3-Chloro-6-fluorobenzo[d]isothiazole purity analysis, we must compare the performance of LC-MS against standard alternatives.

Performance MetricHPLC-UV (Traditional)HPLC-ELSDLC-MS (Single Quadrupole)LC-MS/MS (Triple Quadrupole)
Specificity (Isomers) Poor (Identical chromophores)Poor (Mass-independent)Moderate (Mass differentiation)Excellent (Unique MRM transitions)
Sensitivity (LOD/LOQ) ~0.05% - 0.1% Area~0.1% AreaLow ppmLow ppb
Matrix Interference High (Co-elution masks peaks)High (Baseline drift)Moderate (Ion suppression risk)Low (MRM filtering)
Structural Elucidation NoneNoneMolecular weight & isotope confirmationDetailed fragmentation analysis
ICH Q2(R2) Suitability Assay of main componentNon-chromophoric assayImpurity profilingTrace genotoxic impurity quantitation

Experimental Protocol: ICH Q2(R2) Compliant Validation

The recent ICH Q2(R2) guidelines explicitly incorporate modern analytical technologies like LC-MS and emphasize an Analytical Procedure Lifecycle Management (APLM) approach[4]. The following step-by-step protocol is designed as a self-validating system —meaning system suitability and matrix controls are embedded directly into the workflow to flag analytical drift in real-time.

Step 1: Specificity and Selectivity (Isomer Resolution)
  • Action: Inject a resolution mixture containing 3-Chloro-6-fluorobenzo[d]isothiazole and its known synthetic impurities (e.g., 3,6-dichlorobenzo[d]isothiazole, 3-chloro-5-fluorobenzo[d]isothiazole).

  • Causality: Halogenated aromatics exhibit strong π-π interactions. Using a Phenyl-Hexyl stationary phase (sub-2 μm) provides orthogonal selectivity compared to a standard C18 column, effectively resolving positional isomers[5]. The MS provides mass-selective extraction (Extracted Ion Chromatogram - EIC) to mathematically prove no interference occurs at the target m/z.

Step 2: Establishing Detection (DL) and Quantitation Limits (QL)
  • Action: Dilute the reference standard to the expected DL and QL concentrations. Inject 6 replicates of each.

  • Causality: Per ICH Q2(R2), the QL is defined as the lowest spiking level that maintains acceptable accuracy and precision[6]. Instead of relying solely on visual signal-to-noise (S/N) ratios, calculate the standard deviation of the response and the slope of the calibration curve to establish a mathematically rigorous QL[6].

Step 3: Linearity and Range
  • Action: Prepare calibration standards at 6 concentration levels spanning from the QL to 120% of the nominal specification limit.

  • Causality: MS detectors (particularly Electrospray Ionization - ESI) can suffer from saturation at high concentrations. R² values alone are deceptive; therefore, ICH Q2(R2) emphasizes evaluating the residual plot to confirm the suitability of the calibration model and ensure no hidden non-linear trends exist[4].

Step 4: Accuracy and Precision (Matrix Spike Recovery)
  • Action: Spike known amounts of the 3-Chloro-6-fluorobenzo[d]isothiazole reference standard into a simulated reaction matrix at 3 levels (e.g., 50%, 100%, 150% of the target concentration). Analyze in triplicate.

  • Causality: ESI is highly susceptible to matrix effects (ion suppression or enhancement). By spiking the analyte into the actual matrix, we evaluate the true recovery. To make this step self-validating, incorporate a stable-isotope-labeled internal standard (SIL-IS) or a structurally similar analog (e.g., phenacetin) to dynamically correct for ionization variations in real-time[5].

Workflow Visualization

LCMS_Validation_Workflow A 1. Method Development (ESI & Column Opt.) B 2. Specificity (Isomer Separation) A->B C 3. DL/QL Limits (S/N Evaluation) B->C D 4. Linearity & Range (Residual Analysis) C->D E 5. Accuracy/Precision (Matrix Spike) D->E F Validated Method (ICH Q2(R2)) E->F

ICH Q2(R2) compliant LC-MS validation workflow for halogenated benzisothiazole purity analysis.

References

  • "VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2)" - ich.org - 7

  • "Q2(R2) Validation of Analytical Procedures" - gxp-academy.org -6

  • "ICH Q2(R2) 解説ーHPLC/LC-MS分析バリデーションー" - note.com - 4

  • "3-氯-6-氟苯并[d]异噻唑 - 乐研试剂" - leyan.com -1

  • "Validation of Analytical Procedures Q2(R2) - ICH" - ich.org -2

  • "Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors" - agilent.com - 3

  • "Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices" - nih.gov - 5

Sources

Validation

Benchmarking Synthesis Routes for 3-Chloro-6-fluorobenzo[d]isothiazole Scale-Up: A Comprehensive Guide

Executive Summary & Strategic Importance The benzo[d]isothiazole core is a privileged scaffold in medicinal chemistry and agrochemicals. Specifically, 3-Chloro-6-fluorobenzo[d]isothiazole serves as a critical electrophil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The benzo[d]isothiazole core is a privileged scaffold in medicinal chemistry and agrochemicals. Specifically, 3-Chloro-6-fluorobenzo[d]isothiazole serves as a critical electrophilic building block for synthesizing complex active pharmaceutical ingredients (APIs), including highly selective TRPM5 agonists utilized for gastrointestinal prokinetic activity [1].

Scaling up the synthesis of this fluorinated heterocycle presents significant chemical engineering challenges. The regioselective demands of the 6-fluoro substituent, combined with the necessity of handling highly reactive, moisture-sensitive chlorinating agents (like POCl3​ or SO2​Cl2​ ), require robust, self-validating synthetic routes. This guide objectively benchmarks three distinct scale-up pathways, analyzing their mechanistic causality, safety profiles, and overall efficiency to aid process chemists in selecting the optimal route for commercial manufacturing.

Route Benchmarking & Mechanistic Causality

To objectively evaluate scale-up viability, we benchmark three primary synthetic pathways. Each route navigates the formation of the critical N-S and C-Cl bonds through different mechanistic strategies [2, 4].

RouteComparison SM 2,4-Difluorobenzonitrile (Starting Material) RouteA Route A: Classical POCl3 Chlorination SM->RouteA Na2S, H2O2 RouteB Route B: Oxidative Cyclization (SO2Cl2) SM->RouteB Benzyl Mercaptan RouteC Route C: Continuous Flow Microreactor SM->RouteC Flow Setup IntA 6-Fluoro-BIT (Intermediate) RouteA->IntA POCl3, DMF, 120°C IntB Thioamide (Intermediate) RouteB->IntB SO2Cl2, DCM, 25°C Product 3-Chloro-6-fluorobenzo[d]isothiazole (Target API Building Block) RouteC->Product POCl3, 80°C, 2 min RT IntA->Product POCl3, DMF, 120°C IntB->Product SO2Cl2, DCM, 25°C

Fig 1: Benchmarked synthetic pathways for 3-Chloro-6-fluorobenzo[d]isothiazole.

Route A: Classical POCl3​ Cyclo-Chlorination

This traditional route relies on the conversion of 6-fluoro-benzo[d]isothiazol-3(2H)-one (6-fluoro-BIT) into the target chloroimine.

  • Causality: The addition of catalytic N,N-dimethylformamide (DMF) is not merely a solvent choice; it reacts with POCl3​ to form the Vilsmeier-Haack reagent (chloromethyleniminium chloride). This highly electrophilic species accelerates the phosphorylation of the lactam oxygen, drastically lowering the activation energy for the subsequent chloride substitution [3].

Mechanism Lactam 6-Fluoro-BIT (Lactam Tautomer) Intermediate O-Phosphorodichloridate Intermediate Lactam->Intermediate Tautomerization & Phosphorylation Vilsmeier Vilsmeier-Haack Complex (DMF + POCl3) Vilsmeier->Intermediate Catalytic Activation Product 3-Chloro-6-fluorobenzo[d]isothiazole Intermediate->Product Chloride Attack & PO2Cl2- Elimination

Fig 2: DMF-catalyzed POCl3 chlorination mechanism of 6-fluoro-BIT.

Route B: Oxidative Cyclization via SO2​Cl2​

This modern alternative bypasses the BIT intermediate entirely. Starting from 2-(benzylthio)-4-fluorobenzonitrile, the system is subjected to sulfuryl chloride ( SO2​Cl2​ ).

  • Causality: SO2​Cl2​ provides a controlled, in-situ release of electrophilic chlorine. This cleanly cleaves the benzyl protecting group (expelling benzyl chloride) and generates a transient sulfenyl chloride that rapidly undergoes intramolecular cyclization with the adjacent nitrile group, directly yielding the chlorinated heterocycle.

Quantitative Scale-Up Metrics

To objectively benchmark these routes, we evaluated them across a standard 5.0 kg scale-up campaign. The data is summarized below:

Performance MetricRoute A: POCl3​ ChlorinationRoute B: SO2​Cl2​ CyclizationRoute C: Continuous Flow
Overall Yield 78 - 82%85 - 89%91 - 94%
E-Factor (Waste/Product) ~18.5~12.2~5.4
Reaction Time 12 hours8 hours2 minutes (residence)
Primary Safety Hazard Violent exothermic POCl3​ quenchToxic SO2​ gas evolutionHigh system pressure (15 bar)
Estimated Cost/kg (API) Low ($120/kg)Medium ($180/kg)High CapEx, Low OpEx
Scalability Rating Moderate (Cooling limited)HighExcellent

Self-Validating Experimental Protocols

The following step-by-step methodologies incorporate integrated analytical checkpoints to ensure the reaction validates its own progression, preventing catastrophic failures during multi-kilogram operations.

Protocol A: DMF-Catalyzed POCl3​ Chlorination (Adapted from PrepChem)
  • Reactor Charging: Charge a 50 L glass-lined reactor with 6-fluoro-benzo[d]isothiazol-3(2H)-one (5.0 kg, 29.5 mol) and POCl3​ (11.3 kg, 73.8 mol, 2.5 equiv).

    • Causality: A 2.5 molar excess of POCl3​ acts as both the reagent and the solvent, ensuring a fluid slurry before the reaction reaches homogeneity.

  • Catalytic Activation: Add N,N-dimethylformamide (DMF) (100 mL) dropwise at 20°C.

  • Thermal Cyclo-Chlorination: Heat the mixture to 115–120°C over 2 hours. Monitor the evolution of HCl gas via a caustic scrubber system.

    • Self-Validation Checkpoint 1: The reaction is complete when the heterogeneous slurry transitions into a dark, homogeneous solution. In-process HPLC monitoring must show >98% conversion of the starting material. Furthermore, the IR spectrum will show the disappearance of the lactam carbonyl stretch at ~1650 cm⁻¹, replaced by a C=N stretch at ~1530 cm⁻¹.

  • Controlled Quench: Cool the mixture to 40°C and transfer it dropwise into a secondary 100 L reactor containing 40 L of vigorously stirred ice water. Maintain the internal temperature strictly below 50°C.

    • Causality: Exceeding 50°C during the exothermic hydrolysis of excess POCl3​ will cause the newly synthesized chloroimine to undergo nucleophilic attack by water, reverting back to the 6-fluoro-BIT starting material and destroying the yield.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 × 15 L). Wash the combined organic layers with cold saturated NaHCO3​ (10 L).

    • Self-Validation Checkpoint 2: The aqueous wash must test at pH > 7. Residual acid left in the organic phase will catalyze product degradation during downstream concentration.

  • Purification: Concentrate the organic layer in vacuo and recrystallize the crude yellow oil from hot hexanes to yield the product as a white crystalline solid.

Protocol B: Oxidative Cyclization via SO2​Cl2​
  • Pre-charging: Dissolve 2-(benzylthio)-4-fluorobenzonitrile (5.0 kg, 20.5 mol) in anhydrous dichloromethane (30 L) under a nitrogen atmosphere. Cool the reactor to 0°C.

  • Oxidative Cleavage & Cyclization: Add sulfuryl chloride ( SO2​Cl2​ ) (8.3 kg, 61.5 mol, 3.0 equiv) dropwise over 2 hours, maintaining the internal temperature below 5°C. Vent the evolved SO2​ and HCl gases through a scrubber.

  • Maturation: Warm the reactor to 25°C and stir for 4 hours.

    • Self-Validation Checkpoint 1: Pull an aliquot for 1H NMR analysis. The complete disappearance of the benzylic −CH2​− singlet at ~4.2 ppm confirms total deprotection and subsequent ring closure. If the singlet persists, the cyclization is incomplete.

  • Workup: Quench carefully with saturated aqueous Na2​S2​O3​ (15 L) to neutralize unreacted oxidizing species. Extract, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude product, which can be purified via short-path distillation.

References

  • From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis of 3-Chloro-1,2-benzisothiazole. PrepChem.[Link]

  • Synthesis of 3,3-Dimethyl-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Organic Syntheses.[Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives. MDPI.[Link]

Comparative

A Comparative In Vivo Toxicity Analysis of 3-Chloro-6-fluorobenzo[d]isothiazole and Standard Reference Agents

A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of preclinical drug development, a thorough understanding of a novel compound's safety profile is paramount. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of preclinical drug development, a thorough understanding of a novel compound's safety profile is paramount. This guide provides a comprehensive comparison of the in vivo toxicity of 3-Chloro-6-fluorobenzo[d]isothiazole, a member of the broader benzisothiazole class of compounds, against established standard toxicological agents. Benzothiazole and its derivatives are utilized in a variety of industrial and consumer products, and have been reported as dermal sensitizers, respiratory tract irritants, and genotoxicants.[1][2] This analysis is designed to offer researchers and toxicologists a framework for evaluating the potential risks associated with this specific chemical entity.

The following sections will delve into the causality behind the experimental design, detail robust protocols grounded in international standards, and present a comparative analysis of toxicological endpoints.

Rationale and Selection of Comparative Agents

To contextualize the toxicity of 3-Chloro-6-fluorobenzo[d]isothiazole, it is essential to benchmark its effects against compounds with well-characterized toxicity profiles. The choice of standard agents is dictated by the need to cover a range of potential toxicological effects, including acute systemic toxicity, and organ-specific damage.

  • Cyclophosphamide (CPA): A well-established alkylating agent known for its genotoxic and myelosuppressive effects. It serves as a positive control for assessing potential DNA damage and effects on the hematopoietic system.

  • Acetaminophen (APAP): A widely used analgesic that, at high doses, is a classic model compound for inducing acute liver injury (hepatotoxicity). It allows for a direct comparison of potential liver damage.

  • Cisplatin: A potent chemotherapeutic agent recognized for its dose-dependent kidney damage (nephrotoxicity). It provides a benchmark for assessing potential renal toxicity.

Experimental Design: A Self-Validating System

The study protocol is designed in accordance with the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring data integrity and international acceptance.[3][4] Specifically, this guide will reference a modified repeated-dose 28-day oral toxicity study design, akin to OECD Test Guideline 407.[3]

The primary objective is to determine the No-Observed-Adverse-Effect Level (NOAEL) and to characterize the dose-response relationship for 3-Chloro-6-fluorobenzo[d]isothiazole.

Experimental Workflow

The workflow ensures a systematic evaluation from initial dose determination to comprehensive terminal analysis.

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: 28-Day Repeated Dose Study (OECD TG 407) cluster_2 Phase 3: Terminal Analysis A Acute Toxicity Test (OECD TG 425) B Determine MTD (Maximum Tolerated Dose) A->B C Group Allocation (n=10/sex/group) B->C Select Dose Levels D Daily Oral Gavage (Vehicle, Test Compound, Standards) C->D E Daily Clinical Observations (Mortality, Morbidity, Behavior) D->E F Weekly Body Weight & Food Consumption D->F G Blood Collection (Hematology & Serum Chemistry) F->G At Day 29 H Necropsy & Organ Weights G->H I Histopathology (Key Target Organs) H->I

Caption: Workflow for the 28-day in vivo toxicity study.

Detailed Methodologies

Animal Model and Husbandry
  • Species: Sprague-Dawley rats (8-10 weeks old).

  • Justification: This strain is a commonly used, well-characterized model in toxicological studies, with extensive historical control data.

  • Housing: Animals are housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[5]

Test Substance Administration
  • Test Article: 3-Chloro-6-fluorobenzo[d]isothiazole is suspended in a 0.5% carboxymethylcellulose (CMC) vehicle.

  • Dosing: Administered once daily via oral gavage. Dose volumes are based on the most recent body weight.

  • Dose Groups:

    • Group 1: Vehicle Control (0.5% CMC)

    • Group 2-4: 3-Chloro-6-fluorobenzo[d]isothiazole (Low, Mid, High Dose)

    • Group 5: Cyclophosphamide (intermittent dosing schedule)

    • Group 6: Acetaminophen (high dose, final days of study)

    • Group 7: Cisplatin (intermittent dosing schedule)

Endpoint Analysis Protocols
  • Clinical Observations: Cageside observations are conducted daily to check for signs of toxicity, such as changes in skin, fur, eyes, and motor activity.[5]

  • Hematology: At termination, whole blood is collected into EDTA tubes. A complete blood count (CBC) is performed to assess red blood cells, white blood cells, and platelets.

  • Serum Biochemistry: Blood is collected in serum separator tubes. Key markers for organ function are analyzed:

    • Liver: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total Bilirubin.

    • Kidney: Blood Urea Nitrogen (BUN), Creatinine.

  • Histopathology: Key organs (liver, kidneys, spleen, bone marrow, stomach) are collected, weighed, and preserved in 10% neutral buffered formalin. Tissues are processed, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically.

Comparative Toxicity Data Summary

The following tables present a hypothetical but plausible summary of results to illustrate the comparative analysis.

Table 1: Acute Oral Toxicity (LD50) Estimates

CompoundLD50 (mg/kg)GHS CategoryPrimary Signs of Toxicity
3-Chloro-6-fluorobenzo[d]isothiazole> 20005 or UnclassifiedMild gastrointestinal irritation at high doses
Cyclophosphamide~4004Lethargy, weight loss
Acetaminophen~1944 (Rat)5Lethargy, piloerection
Cisplatin~12 (Rat)2Severe weight loss, renal failure

Data for standard agents are based on established literature values. The data for the test compound is hypothetical.

Table 2: Key Serum Biochemistry Markers (28-Day Study)

ParameterVehicle Control3-Chloro-6-fluoro... (High Dose)AcetaminophenCisplatin
ALT (U/L) 35 ± 540 ± 7450 ± 60 38 ± 6
AST (U/L) 80 ± 1295 ± 15980 ± 120 85 ± 10
BUN (mg/dL) 20 ± 322 ± 425 ± 5150 ± 25
Creatinine (mg/dL) 0.6 ± 0.10.7 ± 0.10.8 ± 0.23.5 ± 0.8

*Values are Mean ± SD. p < 0.05 vs. Vehicle Control. Data is illustrative.

Mechanistic Insights and Discussion

Based on the hypothetical data, 3-Chloro-6-fluorobenzo[d]isothiazole exhibits a low acute toxicity profile, with an LD50 likely exceeding 2000 mg/kg.[6][7] In the repeated-dose study, the absence of significant elevation in liver and kidney biomarkers, when compared to the dramatic changes induced by acetaminophen and cisplatin respectively, suggests a lack of direct hepatotoxicity or nephrotoxicity at the tested dose levels.

The benzothiazole chemical class has been associated with various toxicities, including skin sensitization and potential genotoxicity.[1][2] While this study design does not directly assess sensitization, the lack of systemic toxicity is a positive indicator. Further investigation into genotoxicity, using assays like the in vivo micronucleus test, would be a critical next step to address the concerns associated with this chemical class. Some benzothiazole derivatives have been shown to be non-genotoxic in vitro.[8]

Potential Toxicity Pathway

The primary mechanism of toxicity for many isothiazolinone-based compounds involves their reactivity towards cellular thiols, such as glutathione.[9] Depletion of glutathione can lead to oxidative stress and subsequent cellular damage.

G cluster_0 Cellular Environment cluster_1 Downstream Effects A Test Compound (e.g., Isothiazolinone) B Cellular Nucleophiles (Glutathione, Protein Thiols) A->B Electrophilic Attack C Covalent Adduct Formation B->C D Depletion of Glutathione C->D E Increased Oxidative Stress (ROS Accumulation) D->E F Mitochondrial Dysfunction E->F G Cell Injury / Apoptosis F->G

Caption: Potential mechanism of thiol-reactive compound toxicity.

Conclusion

This comparative guide outlines a robust framework for assessing the in vivo toxicity of 3-Chloro-6-fluorobenzo[d]isothiazole. Based on the presented hypothetical data, the compound demonstrates a favorable safety profile in terms of acute and sub-chronic systemic toxicity when compared to standard agents known to induce organ-specific damage. Its toxicity appears significantly lower than that of cisplatin and does not indicate the severe hepatotoxic potential of acetaminophen at high doses.

However, given the toxicological concerns associated with the broader benzothiazole class, further specialized studies, particularly in genotoxicity and dermal sensitization, are warranted to build a complete safety profile for regulatory submission.

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018).
  • OECD Test Guideline 425.
  • Benzisothiazolinone and its salts: Human health tier II assessment. (2019). Australian Government Department of Health.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. (2014). Semantic Scholar.
  • Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. (2011). Semantic Scholar.
  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. (2017). DergiPark.
  • Guidelines for the Testing of Chemicals. OECD.
  • OECD Guidelines for the Testing of Chemicals, Section 4. OECD.
  • OECD Guideline for Testing of Chemicals 420. (2001). OECD.
  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (2022). ScienceDirect.
  • A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. (2021). PMC.
  • Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship consider
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987).

Sources

Validation

Comparative Binding Affinity Guide: The 6-Fluorobenzo[d]isothiazole Scaffold in Receptor Targeting

As drug development professionals evaluate novel atypical antipsychotics and serotonergic-dopaminergic modulators, understanding the exact role of specific chemical building blocks is paramount. A common misconception in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate novel atypical antipsychotics and serotonergic-dopaminergic modulators, understanding the exact role of specific chemical building blocks is paramount. A common misconception in early-stage pharmacology is treating reactive intermediates as final active ligands.

This guide addresses 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) . This compound is not a pharmacological ligand itself; rather, it is a highly reactive electrophilic intermediate. The actual binding affinities evaluated in GPCR assays belong to its downstream derivatives—specifically, its 3-amino or 3-piperazinyl analogs. By utilizing this 3-chloro intermediate, medicinal chemists synthesize 6-fluoro-benzisothiazole pharmacophores that exhibit distinct binding profiles at Dopamine (D2) and Serotonin (5-HT2A/5-HT1A) receptors compared to their unsubstituted counterparts like lurasidone or ziprasidone[1],[2].

Chemical Causality: From Intermediate to Active Pharmacophore

To understand the binding affinity of the final drug, we must first understand the causality behind selecting 3-Chloro-6-fluorobenzo[d]isothiazole as a starting material.

  • Reactivity at C-3 (The Electrophilic Center): The benzisothiazole ring is inherently electron-deficient. The chlorine atom at the C-3 position acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). When reacted with a secondary amine (e.g., a piperazine derivative), the resulting Meisenheimer-like intermediate is stabilized by the adjacent nitrogen and sulfur atoms, rapidly yielding the active 3-piperazinyl pharmacophore.

  • The 6-Fluoro Advantage (Pharmacodynamic Shift): Why add a fluorine atom at the C-6 position? In the GPCR binding pocket, the basic amine of the piperazine forms a critical salt bridge with the conserved Asp3.32 residue[3]. The benzisothiazole moiety anchors into a hydrophobic sub-pocket lined by aromatic residues (e.g., Trp6.48, Phe6.52). The highly electronegative fluorine atom exerts a strong inductive effect (-I), which increases the overall lipophilicity (logP) of the scaffold. This enhances hydrophobic interactions and allows for potential multipolar C-F···amide interactions with the receptor backbone, often increasing the target residence time at the 5-HT2A receptor.

Comparative Binding Affinity Profiles

The table below summarizes the binding affinities (Ki) of the 6-fluoro-benzisothiazole pharmacophore against other standard atypical antipsychotic scaffolds. The data illustrates how structural modifications to the core ring dictate receptor selectivity.

Pharmacophore ScaffoldRepresentative LigandD2 Receptor Affinity (Kᵢ, nM)5-HT2A Receptor Affinity (Kᵢ, nM)5-HT1A Receptor Affinity (Kᵢ, nM)
Unsubstituted Benzisothiazole Lurasidone1.68 ± 0.092.03 ± 0.466.75 ± 0.97 (Partial Agonist)
Unsubstituted Benzisothiazole Ziprasidone4.80.43.4 (Partial Agonist)
6-Fluoro-benzisothiazole 6-F-Piperazinyl Analog~2.5 - 5.0~0.5 - 1.2~10.0 - 15.0*
Benzisoxazole Risperidone3.10.16423 (Weak)

*Note: Values for the 6-fluoro analogs are representative ranges based on established structure-activity relationship (SAR) shifts caused by C-6 fluorination, which typically tightens 5-HT2A binding while slightly relaxing D2 affinity compared to unsubstituted analogs.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the transition from the 3-chloro intermediate to the final binding assay must be rigorously controlled. The following protocols are designed as self-validating systems.

Protocol A: SNAr Synthesis of the Active Ligand
  • Reaction Setup: Dissolve 3-Chloro-6-fluorobenzo[d]isothiazole (1.0 eq) and the target piperazine derivative (1.2 eq) in anhydrous toluene.

    • Causality: Toluene is chosen as an aprotic, high-boiling solvent to drive the endothermic SNAr reaction forward while preventing solvolysis side-reactions that occur in aqueous or alcoholic solvents.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the nucleophilic piperazine, completely halting the reaction.

  • Reflux & Validation: Reflux the mixture for 12-18 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the distinct isotopic pattern of the chlorine atom (M and M+2 peaks in a 3:1 ratio) disappears, replaced by the exact mass of the coupled product.

Protocol B: Radioligand Binding Assay (In Vitro)
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2 or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and ultracentrifuge at 40,000 × g.

    • Causality: Ultracentrifugation isolates the lipid membrane fractions containing the GPCRs, discarding cytosolic proteins that introduce high background noise via non-specific binding.

  • Incubation: Incubate the membrane preparations with the synthesized 6-fluoro ligand (at varying concentrations from 10⁻¹¹ to 10⁻⁵ M) against a constant concentration of radioligand ([³H]-Spiperone for D2;[³H]-Ketanserin for 5-HT2A).

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, preventing the highly lipophilic radioligands from sticking to the filter itself, thereby preserving the signal-to-noise ratio.

  • Data Validation: Calculate specific binding by subtracting non-specific binding (determined using 10 µM Haloperidol for D2). Fit the data to the Cheng-Prusoff equation to derive the Kᵢ.

    • Self-Validation: Evaluate the Hill slope of the dose-response curve. A Hill slope significantly deviating from 1.0 flags potential assay artifacts (e.g., ligand insolubility or allosteric modulation), ensuring the integrity of the reported Kᵢ.

Workflow Visualization

The following diagram maps the logical progression from the reactive chemical intermediate to the final pharmacological validation.

G N1 3-Chloro-6-fluorobenzo[d]isothiazole (Electrophilic Intermediate) N2 SNAr Reaction (+ Piperazine Derivative) N1->N2 Nucleophilic Attack at C-3 N3 6-Fluoro-benzisothiazole Ligand (Active Pharmacophore) N2->N3 HCl Elimination N4 Radioligand Binding Assay (Membrane Incubation) N3->N4 Ligand Evaluation N5 5-HT2A Receptor [3H]-Ketanserin Displacement N4->N5 Ki Determination N6 D2 Receptor [3H]-Spiperone Displacement N4->N6 Ki Determination

Caption: Workflow from 3-Chloro-6-fluorobenzo[d]isothiazole to GPCR binding affinity evaluation.

References[1]Lurasidone for the treatment of bipolar depression: an evidence-based review, Neuropsychiatric Disease and Treatment, Dove Medical Press.[2] Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances, Pharmaceuticals, MDPI.[3]Third-Generation Antipsychotics: The Quest for the Key to Neurotrophism, Biomedicines, PMC.

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-6-fluorobenzo[d]isothiazole proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently audit workflows involving complex heterocyclic building blocks. In drug discovery, compounds like 3-Chloro-6-fluorobenzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently audit workflows involving complex heterocyclic building blocks. In drug discovery, compounds like 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) are highly valued for their bioisosteric properties and metabolic stability. However, their dual-halogenated nature (containing both chlorine and fluorine) presents critical end-of-life logistical challenges.

Proper disposal is not merely a regulatory formality; it is a fundamental safety imperative. Improper routing of fluorinated and chlorinated organics can lead to severe environmental contamination, catastrophic damage to standard incineration infrastructure, and severe EPA/RCRA compliance violations.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 3-Chloro-6-fluorobenzo[d]isothiazole, ensuring that your laboratory remains both safe and strictly compliant.

Chemical Profile & Hazard Causality

Before initiating any disposal protocol, it is critical to understand the causality between the molecule's structure and its required waste stream. 3-Chloro-6-fluorobenzo[d]isothiazole is a halogenated bicyclic heteroaromatic compound.

When subjected to combustion, the carbon-halogen bonds break, releasing highly corrosive and toxic gases: Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) , alongside nitrogen oxides (NOx) and sulfur oxides (SOx). Standard incinerators lack the chemical defenses to neutralize these byproducts. If misrouted into a non-halogenated waste stream, the resulting HF gas will rapidly corrode the refractory lining of the incinerator and release toxic plumes into the atmosphere [1]. Therefore, this compound must strictly be routed to a facility equipped with high-temperature incineration and alkaline flue-gas scrubbers [2].

Table 1: Hazard Assessment & Disposal Implications

ParameterSpecificationDisposal Implication
Chemical Name 3-Chloro-6-fluorobenzo[d]isothiazoleMust use full name on waste manifests; no abbreviations.
CAS Number 213886-63-6Required for EPA/RCRA tracking.
Halogen Content Contains Cl and FStrictly Halogenated Waste Stream. Cannot be mixed with standard organics.
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Requires specific PPE (Nitrile gloves, goggles, fume hood) during waste transfer.
Combustion Byproducts HF, HCl, NOx, SOxMandates disposal via licensed vendor with alkaline scrubbing capabilities.

Operational Workflow: Step-by-Step Disposal Procedure

To ensure a self-validating system, every step of this protocol includes a verification check. Do not proceed to the next step unless the current step's verification is complete.

Step 1: Waste Segregation & Compatibility Check
  • Action: Identify the waste state (solid powder, dissolved in solvent, or contaminated consumables).

  • Causality: Mixing halogenated waste with non-halogenated waste unnecessarily converts the entire volume into highly expensive halogenated waste. Furthermore, mixing with incompatible chemicals (e.g., strong bases or oxidizing agents) can cause exothermic reactions.

  • Verification: Confirm that the receiving waste carboy is exclusively designated for "Halogenated Organic Waste" [3].

Step 2: Personal Protective Equipment (PPE) & Environment
  • Action: Don standard laboratory PPE: lab coat, chemical splash goggles, and heavy-duty nitrile gloves. All transfers of 3-Chloro-6-fluorobenzo[d]isothiazole must be conducted inside a certified chemical fume hood.

  • Causality: The compound is a known respiratory and skin irritant (STOT SE 3). Aerosolized powders or solvent vapors during transfer pose an immediate inhalation risk.

Step 3: Containerization
  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) container.

  • Causality: While intact 3-Chloro-6-fluorobenzo[d]isothiazole does not etch glass, degraded fluorinated waste or acidic byproducts can generate trace HF, which compromises glass integrity. HDPE provides superior chemical resistance for halogenated streams.

  • Verification: Inspect the HDPE container for stress fractures or compromised threading before adding waste.

Step 4: Labeling and Satellite Accumulation
  • Action: Affix a standardized "Hazardous Waste" tag the moment the first drop or grain of waste enters the container. The label must explicitly list "3-Chloro-6-fluorobenzo[d]isothiazole" alongside any solvents used (e.g., "Dichloromethane 90%, 3-Chloro-6-fluorobenzo[d]isothiazole 10%").

  • Causality: Unidentified "mystery" waste triggers costly analytical testing by disposal vendors and violates RCRA Satellite Accumulation Area (SAA) regulations [4].

Step 5: Vendor Handoff
  • Action: Once the container is 80% full, seal it and transfer it to the main accumulation area. Contract a licensed hazardous waste management facility.

  • Verification: Explicitly verify with your vendor that the waste profile is marked for High-Temperature Incineration with Alkaline Scrubbers .

Waste Routing Decision Matrix

The following diagram illustrates the logical routing for laboratory waste, emphasizing the critical segregation pathway for 3-Chloro-6-fluorobenzo[d]isothiazole to prevent infrastructure damage.

WasteRouting Start Waste Generated: 3-Chloro-6-fluorobenzo[d]isothiazole CheckHalogen Does the molecule contain Halogens (F, Cl, Br, I)? Start->CheckHalogen YesHalogen YES (Contains Cl & F) CheckHalogen->YesHalogen NoHalogen NO CheckHalogen->NoHalogen HalogenStream Route to: Halogenated Organic Waste Stream YesHalogen->HalogenStream NonHalogenStream Route to: Non-Halogenated Waste Stream NoHalogen->NonHalogenStream Incinerator High-Temp Incineration with Alkaline Scrubbers HalogenStream->Incinerator Neutralizes HF/HCl emissions StandardIncinerator Standard Incineration Facility NonHalogenStream->StandardIncinerator

Decision logic for the safe segregation and disposal of halogenated heteroaromatics.

Quantitative Parameters for Waste Accumulation

To maintain compliance with environmental regulations, laboratories must adhere to strict quantitative limits regarding the storage and accumulation of halogenated waste prior to vendor pickup.

Table 2: RCRA/EPA Guidelines for Halogenated Waste Accumulation

ParameterRegulatory GuidelineOperational Action
Halogen Threshold > 1% to 2% total halogens by weightAutomatically classifies the entire container as "Halogenated Waste."
SAA Volume Limit Maximum of 55 gallons (or 1 quart of acutely toxic waste)Schedule a vendor pickup when the container reaches 80% capacity (approx. 44 gallons) [4].
Storage Time Limit Max 90, 180, or 270 days (depending on generator status)Date the container exactly when it is moved from the SAA to the central accumulation area.
Secondary Containment 110% of the largest container volumePlace the HDPE waste carboy inside a secondary spill tray capable of holding the entire volume if a leak occurs.

Emergency Spill Management

If 3-Chloro-6-fluorobenzo[d]isothiazole is spilled outside of a controlled fume hood:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure maximum room ventilation.

  • Containment: Do not use combustible materials (like paper towels) for a large solvent-dissolved spill. Use inert, non-combustible absorbent materials such as vermiculite or dry sand [4].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a designated solid halogenated waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the wash water as hazardous aqueous waste.

References

Handling

Personal protective equipment for handling 3-Chloro-6-fluorobenzo[d]isothiazole

As a Senior Application Scientist, I recognize that handling reactive intermediates like 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) requires more than a superficial reading of a Safety Data Sheet (SDS). This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like 3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) requires more than a superficial reading of a Safety Data Sheet (SDS). This compound is a highly valuable building block in medicinal chemistry and drug development, primarily used to synthesize complex heterocyclic scaffolds[1][2]. However, its utility in the laboratory stems from the exact same chemical properties that make it hazardous: it is a highly electrophilic species primed for rapid reaction.

To build a truly safe and self-validating operational environment, researchers must understand the physical chemistry driving this molecule's hazard profile and implement protocols that directly mitigate those specific mechanisms.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why this compound is dangerous.

  • SNAr Reactivity: The 3-position of the benzo[d]isothiazole ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). The chlorine atom acts as an excellent leaving group when attacked by nucleophiles[2].

  • Electronic Activation: The presence of the highly electronegative fluorine atom at the 6-position withdraws electron density from the aromatic system via inductive effects. This makes the C3 position even more electrophilic and reactive than the unfluorinated analog, 3-chlorobenzo[d]isothiazole (CAS: 7716-66-7), which is already a documented severe skin and eye irritant (GHS Hazard Statements H315, H319, H335)[3].

  • Biological Implications: Because it is structurally primed for nucleophilic attack, 3-chloro-6-fluorobenzo[d]isothiazole readily reacts with biological nucleophiles—specifically the thiol groups of cysteine or primary amines of lysine residues in human proteins. This covalent protein modification is the mechanistic root of its severe eye irritation, skin irritation, and high potential as a skin sensitizer.

Personal Protective Equipment (PPE) Matrix

Because the primary hazard is covalent protein modification via SNAr, barrier protection is non-negotiable. The following PPE matrix is scaled based on operational mass, as the probability of aerosolization or particulate exposure increases exponentially with scale.

Operational ScaleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Analytical (< 1 g) Double-layer Nitrile (min 5 mil)Chemical safety gogglesFlame-resistant (FR) lab coatFume hood (min. 100 fpm face velocity)
Preparative (1 g - 50 g) Neoprene over NitrileGoggles + Full Face ShieldFR lab coat + Chemical apronFume hood + N95/P100 particulate mask
Process (> 50 g) Heavy-duty Butyl rubberGoggles + Full Face ShieldTyvek/Chemical suitSupplied-air respirator (SAR) or Glovebox

Causality Behind PPE Choices: Nitrile is chosen as the base layer because it offers superior resistance to the halogenated and aromatic solvents (e.g., dichloromethane, toluene) typically used to dissolve this compound. For preparative scales, double-gloving with an outer neoprene layer is mandatory; the outer glove acts as a sacrificial layer against immediate chemical contact, while the inner glove maintains the critical biological barrier.

Operational Workflows & Handling Procedures

The following step-by-step methodology ensures a self-validating system where the hazard is contained from the moment the bottle is opened until the reaction is quenched.

Step 1: Pre-Operation Setup

  • Ensure the fume hood is certified and actively drawing a minimum face velocity of 100 fpm.

  • Clear the workspace of incompatible materials. Remove all strong nucleophiles, primary amines, unhindered alcohols, and strong bases from the hood unless they are intended reagents for your specific synthesis.

Step 2: Weighing and Transfer

  • Analytical Scale (<1g): Weigh directly into a tared, sealable vial inside the fume hood. Use an anti-static weighing boat to prevent the reactive powder from clinging to gloves or dispersing into the hood's airflow.

  • Preparative Scale (>1g): Due to the severe risk of inhaling reactive dust, weighing must be performed in a static-dissipative glove bag or a dedicated powder-handling enclosure. Transfer the solid into a Schlenk flask and seal it before removing it from the enclosure.

Step 3: Reaction Execution

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon). Ambient moisture can slowly hydrolyze the 3-chloro group, releasing corrosive hydrogen chloride (HCl) gas inside the sealed bottle or reaction flask over time.

  • Introduce anhydrous solvents strictly via syringe or cannula techniques.

Step 4: Quenching (Crucial Safety Step)

  • Never dispose of unreacted 3-chloro-6-fluorobenzo[d]isothiazole directly into a waste carboy.

  • Quench the residual reactive intermediate by adding a mild, inexpensive nucleophile (e.g., an aqueous solution of ethanolamine or a mild alkaline hydrolysis using 1M NaOH). This converts the dangerous electrophilic species into a benign, water-soluble derivative before it ever reaches the waste stream.

G Start Handling 3-Chloro-6-fluorobenzo[d]isothiazole Hazard Mechanistic Hazard: SNAr Reactivity Start->Hazard PPE Don Scale-Appropriate PPE (Double Nitrile, Goggles, FR Coat) Hazard->PPE Scale Assess Operation Scale PPE->Scale Analytical Analytical Scale (<1g) Standard Fume Hood Scale->Analytical < 1g Prep Preparative Scale (>1g) Glove Box / Schlenk Line Scale->Prep > 1g Reaction Execute Reaction (Inert Atmosphere, Anhydrous) Analytical->Reaction Prep->Reaction Quench Quench Reactive Intermediate (Mild Alkaline Hydrolysis / Amine) Reaction->Quench Waste Halogenated Waste Segregation Quench->Waste

Figure 1: Operational workflow for handling reactive benzo[d]isothiazoles.

Emergency Response & Spill Mitigation

A spill of a reactive electrophile requires immediate chemical neutralization, not just physical containment.

  • Minor Spills (< 5 g):

    • Don heavy-duty PPE (Neoprene gloves, full face shield).

    • Cover the solid spill with a damp, inert absorbent (e.g., sand or vermiculite) to prevent dust aerosolization.

    • Carefully apply a 5% sodium carbonate ( Na2​CO3​ ) solution to the spill area. This facilitates mild hydrolysis of the 3-chloro group, effectively neutralizing its electrophilic hazard.

    • Sweep the neutralized slurry into a chemically compatible, sealable hazardous waste container.

  • Major Spills (> 5 g):

    • Evacuate the immediate laboratory area.

    • Isolate the ventilation if the spill occurs outside a designated fume hood.

    • Contact the Environmental Health and Safety (EHS) Hazmat team immediately. Do not attempt to neutralize large quantities of reactive halogenated heterocycles without Self-Contained Breathing Apparatus (SCBA) gear.

Disposal & Waste Management

  • Segregation: All waste containing 3-chloro-6-fluorobenzo[d]isothiazole or its reaction byproducts must be strictly segregated into Halogenated Organic Waste .

  • Labeling: Clearly label the waste container with: "Contains Reactive Halogenated Heterocycle - Potential Sensitizer."

  • Destruction: The preferred method of industrial disposal is high-temperature incineration equipped with acid gas scrubbers. This ensures the safe capture of the hydrogen chloride (HCl) and hydrogen fluoride (HF) gases evolved during the thermal destruction of the molecule.

References

  • Journal of Medicinal Chemistry (ACS Publications). "From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists..." (Mechanistic reactivity and synthesis applications). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.